2,4-Dichloropteridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloropteridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N4/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSQXWZADZZUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671960 | |
| Record name | 2,4-Dichloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98138-05-7 | |
| Record name | 2,4-Dichloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Pteridine Core and the Strategic Value of 2,4-Dichloropteridine
An In-depth Technical Guide to 2,4-Dichloropteridine: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides an in-depth exploration of this compound, a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation. It delves into the causal relationships behind its synthesis, the nuanced logic of its chemical reactivity, and its strategic application in the generation of novel molecular entities.
The pteridine nucleus, a fusion of pyrimidine and pyrazine rings, is a privileged scaffold in nature, forming the core of essential cofactors like folic acid and biopterin.[1] Its inherent biological relevance has made it a focal point in medicinal chemistry. This compound (C₆H₂Cl₂N₄) emerges as a highly valuable building block in this context. It is not typically the final active pharmaceutical ingredient (API), but rather a versatile precursor. The two chlorine atoms at the C2 and C4 positions serve as reactive handles, or "leaving groups," that can be sequentially and selectively replaced by a wide array of nucleophiles. This capacity for controlled, differential functionalization allows for the rapid, diversity-oriented synthesis of compound libraries, which are essential for screening and identifying new therapeutic leads.[1] Understanding the synthesis and reactivity of this molecule is therefore fundamental to unlocking its potential in drug discovery.
Molecular Structure and Physicochemical Properties
This compound is a solid, typically appearing as a light green to green powder.[2] Its core structure consists of the fused pyrimidine and pyrazine rings, with chlorine atoms substituting the hydroxyl groups of its precursor, pteridine-2,4-dione (lumazine).
Structural Diagram
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted through computational models due to limited experimentally derived data in public literature.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₄ | [2] |
| Molecular Weight | 201.01 g/mol | [2] |
| Appearance | Light green to green solid | [2] |
| CAS Number | 98138-05-7 | [2] |
| Boiling Point (Predicted) | 290.1 ± 40.0 °C | [2] |
| Density (Predicted) | 1.670 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -2.66 ± 0.70 | [2] |
| Storage Temperature | -20°C, under inert gas (Nitrogen) | [2] |
Synthesis and Characterization
The most common and field-proven method for synthesizing this compound is through the direct chlorination of its corresponding dihydroxy analogue, pteridine-2,4-dione (lumazine). This transformation is a robust, albeit aggressive, reaction that replaces the C=O functionalities with C-Cl bonds.
Synthesis Pathway Diagram
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for chlorinating similar heterocyclic systems. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reactor Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add pteridine-2,4-dione (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10-15 eq) to the flask. This is a highly corrosive and moisture-sensitive reagent. Follow this with the addition of a catalytic amount of N,N-diethylaniline (~0.1-0.2 eq).
-
Causality Note: POCl₃ serves as both the chlorinating agent and the solvent. The excess ensures the reaction goes to completion. N,N-diethylaniline is a high-boiling tertiary amine that acts as a base to neutralize the HCl gas produced during the reaction, preventing side reactions and catalyzing the process.
-
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the cooled reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and will generate HCl fumes. c. Neutralize the acidic aqueous solution by the slow addition of a solid base, such as sodium bicarbonate, until effervescence ceases and the pH is ~7-8. d. Extract the aqueous slurry with an organic solvent like ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield pure this compound.
Characterization
While specific, published spectra for this compound are scarce, its identity can be confirmed using standard analytical techniques. The expected data, by analogy to similar structures like 2,4-dichloropyrimidine, are as follows:
-
¹H NMR: Two singlets or doublets are expected in the aromatic region (δ 8.0-9.5 ppm) corresponding to the protons at the C6 and C7 positions.
-
¹³C NMR: Key signals would include those for the carbon atoms bonded to chlorine (C2 and C4), which would appear significantly downfield (e.g., >150 ppm).
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion (M+) peak at m/z 200 and a distinctive isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include C=N and C=C stretching vibrations of the aromatic rings and a strong C-Cl stretching band.
Chemical Reactivity: A Tale of Two Chlorines
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SₙAr). This reaction is the cornerstone of its application in building molecular complexity.
Mechanism of Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbons (C2 or C4), breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.
Regioselectivity: C4 vs. C2
A critical aspect for the synthetic chemist is controlling which chlorine is replaced first. In pteridine and related pyrimidine systems, the C4 position is generally more reactive towards nucleophilic attack than the C2 position .[3][4]
-
Causality Explained: The enhanced reactivity at C4 is due to the superior stabilization of the Meisenheimer complex formed during the attack. When a nucleophile attacks C4, the resulting negative charge can be effectively delocalized onto both the adjacent N3 and the more distant N5 atoms of the pyrazine ring. In contrast, attack at C2 allows for delocalization primarily onto the adjacent N1 and N3 atoms. The additional delocalization pathway involving the pyrazine ring for the C4-adduct makes it a more stable, lower-energy intermediate, thus lowering the activation energy for its formation.[4][5]
Caption: Comparison of Meisenheimer complex stability for nucleophilic attack.
This inherent reactivity difference is a powerful tool. By controlling the reaction conditions (e.g., using one equivalent of a nucleophile at low temperatures), one can achieve selective monosubstitution at the C4 position. Subsequently, raising the temperature or using a different, more reactive nucleophile can induce substitution at the C2 position, allowing for the synthesis of asymmetrically substituted pteridines.
Core Applications in Medicinal Chemistry
This compound is a quintessential scaffold for Diversity-Oriented Synthesis (DOS). Its ability to undergo sequential, regioselective substitutions enables the rapid generation of large libraries of pteridine derivatives for high-throughput screening.
Workflow for Compound Library Generation
The diagram below illustrates a typical workflow where this compound is the starting point for creating a library of potential drug candidates.
Caption: Workflow for using this compound in drug discovery.
This strategy has been implicitly used in the development of various biologically active compounds. For instance, 2,4-diaminopteridine derivatives have been explored as antifolates, a class of drugs that inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. These compounds have shown potential as antimalarial agents.[6] The synthesis of such compounds relies on the displacement of chlorides from a precursor like this compound with amines.
Laboratory Best Practices: Safety and Handling
This compound, like many chlorinated heterocyclic compounds, must be handled with care. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from analogous compounds (e.g., 2,4-dichloropyridine, 2,4-dichloronitrobenzene) can be used to establish a robust safety protocol.[2][7]
| Hazard Class | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation.[8] Avoid ingestion, skin contact, and inhalation of dust. |
| Skin/Eye Damage | May cause severe skin burns and serious eye damage.[8] |
| Handling | Always handle inside a certified chemical fume hood. Use a closed system or provide appropriate exhaust ventilation.[7] Avoid dust formation. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[2][7] |
| Storage | Store locked up in a dry, cool, and well-ventilated place.[2] Keep the container tightly closed under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.[2] |
| Incompatibilities | Incompatible with strong oxidizing agents, strong acids, and strong bases.[2][7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8] |
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its value is derived from the predictable yet controllable reactivity of its two chlorine atoms. By understanding the principles of SₙAr reactions and the factors governing regioselectivity, researchers can leverage this molecule to efficiently construct diverse libraries of novel pteridine derivatives. This capability directly fuels the engine of modern drug discovery, enabling the exploration of vast chemical space in the search for next-generation therapeutics. Proper synthesis, handling, and a deep appreciation for its chemical behavior are the keys to successfully harnessing the power of this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 2,4-Dichloropteridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloropteridine is a pivotal heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its unique arrangement of nitrogen atoms and reactive chlorine substituents makes it an attractive starting material for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reactivity with a focus on nucleophilic substitution reactions, and its emerging role in the development of targeted therapeutics, particularly kinase inhibitors.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 98138-05-7 | [1] |
| Molecular Formula | C₆H₂Cl₂N₄ | [1] |
| Molecular Weight | 201.01 g/mol | [1] |
| Appearance | Light green to green solid | |
| Boiling Point | 290.1±40.0 °C (Predicted) | |
| Density | 1.670±0.06 g/cm³ (Predicted) | |
| Storage Temperature | -20°C, stored under nitrogen |
Synthesis of this compound
The synthesis of the pteridine core is a critical first step in accessing a wide range of derivatives. A common and effective strategy for constructing the pteridine ring system is through the condensation of a substituted pyrimidine with a 1,2-dicarbonyl compound.
A foundational building block for many pteridine syntheses is 2,4,5,6-tetraaminopyrimidine.[2] This is typically prepared via the reduction of 5-nitroso-2,4,6-triaminopyrimidine, which itself is synthesized from 2,4,6-triaminopyrimidine.[3] The reduction of the nitroso intermediate can be achieved using reducing agents such as sodium dithionite or zinc in the presence of a suitable acid.[3][4]
The Gabriel-Isay synthesis is a robust method for constructing the pyrazine ring of the pteridine core by condensing the 5,6-diamino moiety of 2,4,5,6-tetraaminopyrimidine with a 1,2-dicarbonyl compound like glyoxal or diacetyl.[2] The regioselectivity of this condensation can often be controlled by adjusting the reaction pH.[2]
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. benchchem.com [benchchem.com]
- 3. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 4. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 5. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dichloropteridine
This technical guide offers a comprehensive analysis of the spectroscopic characteristics of 2,4-dichloropteridine, a molecule of significant interest to researchers in medicinal chemistry and drug development. Pteridine derivatives are known to play crucial roles in various biological processes, and their halogenated analogues are key synthons for the development of novel therapeutic agents. Due to the limited availability of direct experimental spectroscopic data for this compound in peer-reviewed literature, this guide provides a robust, predictive framework based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from closely related pteridine compounds.
Molecular Structure of this compound
This compound is a heterocyclic compound featuring a fused pyrimidine and pyrazine ring system, with chlorine atoms substituted at the 2 and 4 positions.
Caption: Molecular structure of this compound.
Synthesis of this compound: A Proposed Protocol
A reliable synthesis of this compound can be envisioned starting from the commercially available 2,4-diamino-6-hydroxypyrimidine. This multi-step synthesis involves diazotization followed by chlorination.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Diazotization: 2,4-Diamino-6-hydroxypyrimidine is dissolved in a suitable acidic medium, such as hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt intermediate.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) chloride in hydrochloric acid. This facilitates the replacement of the diazonium groups with chlorine atoms, yielding 2,4-dichloro-6-hydroxypteridine.
-
Chlorination of the Hydroxyl Group: The resulting 2,4-dichloro-6-hydroxypteridine is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 6-position with a chlorine atom, affording the final product, this compound. The reaction mixture is typically heated to ensure complete conversion.
-
Work-up and Purification: After the reaction is complete, the excess phosphorus oxychloride is carefully quenched with ice water. The crude product is then extracted with a suitable organic solvent, washed, dried, and purified using column chromatography or recrystallization to yield pure this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound by observing the magnetic properties of its hydrogen nuclei.
Predicted ¹H NMR Data for this compound
Due to the absence of experimental data, the following ¹H NMR spectral data for this compound in CDCl₃ is predicted based on established substituent effects on the pteridine ring system.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.9 - 9.1 | d | ~2.0 - 2.5 | H-6 |
| ~8.7 - 8.9 | d | ~2.0 - 2.5 | H-7 |
Interpretation of the Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region. The protons at positions 6 and 7 of the pteridine ring are anticipated to appear as doublets due to coupling with each other. The electron-withdrawing nature of the pyrazine and pyrimidine rings, further enhanced by the two chlorine substituents, will cause these protons to be significantly deshielded, resulting in chemical shifts in the downfield region of the spectrum.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data for this compound
The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. These predictions are based on known data for pteridine and the incremental effects of chlorine substitution.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C-2 |
| ~165 - 170 | C-4 |
| ~150 - 155 | C-4a |
| ~140 - 145 | C-6 |
| ~135 - 140 | C-7 |
| ~155 - 160 | C-8a |
Interpretation of the Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum is expected to display six distinct signals corresponding to the six carbon atoms in the pteridine ring. The carbons directly attached to the electronegative chlorine atoms (C-2 and C-4) are predicted to be the most deshielded and appear at the lowest field. The other quaternary carbons (C-4a and C-8a) will also have significant downfield shifts due to the influence of the nitrogen atoms in the heterocyclic rings. The protonated carbons (C-6 and C-7) are expected to appear at a relatively higher field compared to the substituted carbons.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.7 mL of a deuterated solvent.
-
Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger spectral width (e.g., 200-220 ppm) and a longer relaxation delay may be necessary compared to ¹H NMR. A greater number of scans will be required to obtain an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a compound.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |
| 1620 - 1580 | Medium-Strong | C=N stretching vibrations of the pteridine ring |
| 1550 - 1450 | Medium-Strong | Aromatic C=C stretching vibrations |
| 1200 - 1000 | Strong | C-N stretching vibrations |
| 850 - 750 | Strong | C-Cl stretching vibrations |
| 900 - 650 | Medium-Strong | Out-of-plane C-H bending |
Interpretation of the Expected IR Spectrum:
The IR spectrum of this compound is expected to be characterized by several key absorption bands. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The characteristic stretching vibrations of the C=N and C=C bonds within the pteridine ring system will be observed in the 1620-1450 cm⁻¹ region. Strong absorptions corresponding to C-N stretching are expected in the 1200-1000 cm⁻¹ range. A strong band in the 850-750 cm⁻¹ region can be attributed to the C-Cl stretching vibrations. The out-of-plane C-H bending vibrations will also be present in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups and vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted major fragmentation pathways for this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |
| 200/202/204 | [C₆H₂Cl₂N₄]⁺ | Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes) |
| 165/167 | [C₆H₂ClN₄]⁺ | Loss of a chlorine radical |
| 130 | [C₆H₂N₄]⁺ | Loss of two chlorine radicals |
| 173/175 | [C₅H₂ClN₃]⁺ | Loss of HCN from the molecular ion |
| 138/140 | [C₅H₂N₃]⁺ | Loss of HCN from the [M-Cl]⁺ fragment |
Interpretation of the Predicted Mass Spectrum:
The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak cluster at m/z 200, 202, and 204, with a characteristic isotopic pattern (approximately 9:6:1 ratio) due to the presence of two chlorine atoms. The base peak is likely to be the molecular ion due to the stability of the aromatic pteridine ring system.
Key fragmentation pathways are predicted to involve the sequential loss of chlorine radicals, leading to fragments at m/z 165/167 and 130. Another common fragmentation pathway for nitrogen-containing heterocyclic compounds is the loss of a neutral hydrogen cyanide (HCN) molecule, which would result in fragments at m/z 173/175 from the molecular ion and m/z 138/140 from the [M-Cl]⁺ fragment.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS) for a volatile sample dissolved in a suitable solvent.
-
Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify the major fragment ions and their relative abundances.
Navigating the Solubility Landscape of 2,4-Dichloropteridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloropteridine is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a precursor for a diverse range of biologically active molecules. However, its utility in synthesis and formulation is often hampered by its limited solubility in common organic solvents. This technical guide provides a comprehensive exploration of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document focuses on the foundational principles governing its solubility, provides detailed, field-proven experimental protocols for its determination, and offers insights into solvent selection for synthesis and purification. This guide is designed to empower researchers to systematically approach the challenges associated with the solubility of this important synthetic intermediate.
Introduction: The Significance of this compound and its Solubility Challenges
Pteridine derivatives are of substantial interest due to their diverse and vital roles in biological systems. The this compound core is a versatile starting material for the synthesis of novel therapeutic agents. However, a common challenge in working with pteridine scaffolds is their often-poor solubility, which can complicate reaction setup, purification, and formulation. Understanding and quantifying the solubility of this compound is therefore a critical first step in its effective utilization.
The solubility of a compound is dictated by its physicochemical properties and its interactions with the solvent. For this compound, the presence of two chlorine atoms and four nitrogen atoms within the fused ring system creates a unique electronic and steric environment that governs its behavior in different media.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Predicted/Observed Value | Source |
| Molecular Formula | C₆H₂Cl₂N₄ | --INVALID-LINK-- |
| Molecular Weight | 201.01 g/mol | --INVALID-LINK--[1] |
| Appearance | Light green to green solid | --INVALID-LINK--[2] |
| Predicted Boiling Point | 290.1 ± 40.0 °C | --INVALID-LINK--[2] |
| Predicted Density | 1.670 ± 0.06 g/cm³ | --INVALID-LINK--[2] |
| Predicted pKa | -2.66 ± 0.70 | --INVALID-LINK--[2] |
The predicted low pKa suggests that this compound is a very weak base. The presence of polar nitrogen atoms and the potential for hydrogen bonding, alongside the nonpolar character of the chloro-substituted aromatic system, results in a molecule with complex solubility behavior that is highly dependent on the nature of the solvent.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a fundamental framework for predicting solubility. The solubility of this compound in a given organic solvent is a function of the interplay between several intermolecular forces:
-
Dispersion Forces: These are weak, temporary attractive forces that exist between all molecules. They will play a role in the solubility of this compound in non-polar solvents.
-
Dipole-Dipole Interactions: The nitrogen and chlorine atoms in the this compound molecule create a permanent dipole moment, allowing for stronger interactions with polar solvents.
-
Hydrogen Bonding: The nitrogen atoms in the pteridine ring can act as hydrogen bond acceptors. Protic solvents (those containing O-H or N-H bonds) can act as hydrogen bond donors, potentially leading to increased solubility.[1]
Based on these principles, we can anticipate the following general solubility trends for this compound:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can engage in strong dipole-dipole interactions.
-
Moderate Solubility: Likely in polar protic solvents like ethanol and methanol, where hydrogen bonding can occur. Solubility may also be moderate in chlorinated solvents and some ethers like tetrahydrofuran (THF).
-
Low Solubility: Expected in non-polar solvents such as hexane and toluene, where only weak dispersion forces are at play.
Experimental Determination of Solubility
Due to the scarcity of published quantitative solubility data for this compound, experimental determination is crucial for any research or development application. The two most common and reliable methods are the determination of equilibrium (thermodynamic) solubility and kinetic solubility.
Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature.[3]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation is achieved.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4] It is advisable to determine the time to equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved solute from the undissolved solid. This can be achieved by:
-
Filtration: Using a syringe filter (e.g., 0.22 µm PTFE) to remove solid particles.
-
Centrifugation: Centrifuging the sample and then carefully collecting the supernatant.
-
-
-
Quantification:
-
Dilute the clear, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the concentration in the sample.
-
-
Calculation of Solubility:
-
The determined concentration of the saturated solution represents the equilibrium solubility of this compound in that specific solvent at the given temperature.
-
Results are typically expressed in units such as mg/mL, g/L, or molarity (mol/L).
-
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous or organic medium. It is a high-throughput method often used in early drug discovery.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a microtiter plate, add the desired organic solvent to each well.
-
Add a small volume of the this compound DMSO stock solution to each well to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on the solubility in the test solvent.
-
-
Incubation and Detection:
-
Incubate the plate at a controlled temperature for a shorter period than the equilibrium method (e.g., 1-2 hours).
-
Determine the solubility by detecting the point at which the compound precipitates. This can be done using several methods:
-
Nephelometry: Measures the light scattering caused by insoluble particles.
-
UV-Vis Spectroscopy: After filtering or centrifugation to remove precipitate, the concentration of the dissolved compound in the filtrate/supernatant is measured.[5]
-
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no precipitation is observed.
-
Caption: Workflow for Kinetic Solubility Determination.
Predicted Solubility Profile and Solvent Selection
While experimentally determined data is paramount, a predicted solubility profile can guide initial solvent screening. The following table provides an estimated qualitative solubility for this compound in a range of common organic solvents, based on chemical principles. Researchers must experimentally verify these predictions.
| Solvent | Solvent Type | Predicted Solubility | Rationale for Synthesis & Purification |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent for reactions requiring high solubility, but difficult to remove. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Good reaction solvent, easier to remove under vacuum than DMSO. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderate | Useful for reactions at moderate temperatures; can be a component of recrystallization solvent systems. |
| Dichloromethane (DCM) | Chlorinated | Moderate | Good for reactions and extractions at room temperature. |
| Acetonitrile | Polar Aprotic | Moderate to Low | May be a suitable reaction solvent for some applications. |
| Ethanol | Polar Protic | Low | Can be used as a co-solvent in recrystallization. |
| Toluene | Non-polar Aromatic | Very Low | Unlikely to be a good solvent for dissolution, but may be used in biphasic reactions. |
| Hexane | Non-polar Aliphatic | Insoluble | Useful as an anti-solvent for precipitation or recrystallization. |
For purification by recrystallization , an ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2][4][6][7] A mixed solvent system, such as THF/hexane or ethanol/water, may be effective. The compound would be dissolved in a minimum amount of the "good" hot solvent (e.g., THF), and then the "poor" solvent (e.g., hexane) would be added until turbidity is observed, followed by slow cooling to induce crystallization.
Impact of Temperature on Solubility
For most solid solutes, solubility in organic solvents increases with temperature.[8] This endothermic dissolution process is the basis for purification by recrystallization. When planning synthetic procedures, heating the reaction mixture can significantly increase the concentration of dissolved this compound, potentially improving reaction rates and yields. However, it is essential to consider the thermal stability of the compound and other reactants at elevated temperatures.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
The solubility of this compound is a critical parameter that influences its application in organic synthesis and drug development. While quantitative data in the public domain is limited, a thorough understanding of its physicochemical properties and the principles of intermolecular forces allows for a rational approach to solvent selection. This guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to confidently and accurately determine the solubility of this compound in a variety of organic solvents. The systematic application of these methodologies will facilitate the optimization of reaction conditions, the development of effective purification strategies, and the advancement of research programs that utilize this valuable chemical scaffold.
References
- 1. strandedtattoo.info [strandedtattoo.info]
- 2. athabascau.ca [athabascau.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. studylib.net [studylib.net]
A Technical Guide to the Regioselective Reactivity of Chlorine Atoms in 2,4-Dichloropteridine
Abstract
The pteridine core is a privileged scaffold in medicinal chemistry and chemical biology, forming the foundation of essential cofactors like folic acid and biopterin.[1][2] 2,4-Dichloropteridine serves as a pivotal and versatile starting material for the synthesis of a diverse array of substituted pteridine derivatives. The differential reactivity of its two chlorine atoms at the C2 and C4 positions is the key to its synthetic utility, allowing for controlled, stepwise functionalization. This guide provides an in-depth analysis of the factors governing the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this scaffold. We will explore the underlying electronic principles, the influence of nucleophiles and reaction conditions, and present strategic protocols for achieving selective substitution at either the C4 or C2 position.
The Electronic Landscape of the Pteridine Ring
The pteridine ring is an electron-deficient heteroaromatic system due to the presence of four electronegative nitrogen atoms. This inherent electron deficiency makes the chlorines at the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is the determining factor for the rate and regioselectivity of the reaction.
The general mechanism involves the nucleophile attacking the carbon bearing a chlorine atom, temporarily disrupting the aromaticity to form the tetrahedral Meisenheimer complex. The negative charge is delocalized across the ring, stabilized by the electron-withdrawing nitrogen atoms. In the final step, the aromaticity is restored by the expulsion of the chloride leaving group.
References
The 2,4-Dichloropteridine Core: A Versatile Scaffold for the Discovery of Biologically Active Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pteridine Scaffold in Medicinal Chemistry
The pteridine ring system, a fused heterocycle of pyrimidine and pyrazine rings, is a privileged scaffold in medicinal chemistry.[1][2] Many naturally occurring and synthetic pteridine derivatives exhibit a wide range of biological activities.[3] This has led to the development of several FDA-approved drugs containing this core structure, such as the anticancer agent methotrexate and the diuretic triamterene.[3][4] The versatility of the pteridine scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological target interactions.
The Strategic Importance of the 2,4-Dichloropteridine Core
Within the landscape of pteridine chemistry, the this compound core stands out as a particularly valuable synthetic intermediate. The two chlorine atoms at the 2 and 4 positions of the pteridine ring are excellent leaving groups, making them susceptible to nucleophilic substitution reactions.[5][6][7][8] This reactivity allows for the facile introduction of a diverse array of functional groups, enabling the generation of large libraries of pteridine derivatives for biological screening. The differential reactivity of the two chlorine atoms can also be exploited for the regioselective synthesis of disubstituted pteridines.
Anticancer Activity: Targeting Kinase Signaling Pathways
A significant area of research for pteridine derivatives has been in the development of kinase inhibitors for cancer therapy.[9][10][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pteridine scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation in various cancers.[9][10][11] Several pteridine-based derivatives have been synthesized and evaluated as EGFR inhibitors.[9][10][11][12]
For instance, a series of 6-(2,2,2-trifluoroethoxy) functionalized pteridine derivatives have been developed and shown to exhibit significant anti-proliferative activity against the A549 lung cancer cell line.[9][12] The lead compound in this series, 7m , demonstrated an IC50 value of 27.40 μM and was shown to down-regulate the phosphorylation of both EGFR and its downstream effector ERK.[9][12] Molecular docking studies revealed that the pteridine core of 7m forms a crucial hydrogen bond with the Met-769 residue in the ATP-binding site of the EGFR kinase domain.[9][12]
Another study focused on designing dual inhibitors of EGFR and BRAFV600E, another key kinase in cancer signaling.[10][11][13] Pteridine-based compounds from this research showed promising anti-proliferative activity, with GI50 values as low as 44 nM.[10][13]
The general structure-activity relationship (SAR) for many pteridine-based EGFR inhibitors indicates that substitution at the 2 and 4 positions with various anilino groups can significantly impact potency and selectivity.
Illustrative Signaling Pathway: EGFR Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for pteridine-based inhibitors.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Strategic Intermediate: A Technical History of 2,4-Dichloropteridine in Drug Discovery
This technical guide provides a comprehensive historical and methodological overview of 2,4-dichloropteridine, a pivotal intermediate in the synthesis of biologically active pteridine derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the scientific context of its discovery, details its synthesis, and explores its foundational role in the development of targeted therapeutics, particularly antifolates.
Introduction: The Dawn of Rational Drug Design and the Pteridine Nucleus
The mid-20th century marked a paradigm shift in pharmaceutical research, moving away from serendipitous discovery towards a more deliberate, mechanism-based approach known as rational drug design. At the forefront of this revolution were George Hitchings and Gertrude Elion, whose work on nucleic acid metabolism would earn them the Nobel Prize in Physiology or Medicine in 1988.[1][2] Their central hypothesis was that by understanding the differences in nucleic acid synthesis between pathogenic and host cells, one could design molecules that selectively inhibit the proliferation of cancer cells, bacteria, or viruses.[1][2]
Central to this endeavor was the study of folic acid antagonists. Folic acid, a member of the B-vitamin family, is a crucial cofactor in the biosynthesis of purines and pyrimidines, the building blocks of DNA. Many microorganisms and rapidly dividing cancer cells rely on the de novo synthesis of a folic acid derivative, dihydrofolate (DHF), while mammals obtain it from their diet.[2] This metabolic distinction presented a prime therapeutic target. The core of folic acid is a pteridine ring system, making pteridine chemistry a fertile ground for the development of these targeted inhibitors, known as antifolates.
The Emergence of this compound: A Versatile Synthetic Precursor
In this scientific milieu, the Australian chemist Adrien Albert made significant contributions to the fundamental chemistry of pteridines. His extensive work, detailed in a long-running series of papers titled "Pteridine Studies," laid the groundwork for the synthesis of a vast array of pteridine derivatives. While naturally occurring pteridines often possess hydroxyl (oxo) and amino groups, the synthesis of specific isomers and analogues required versatile chemical intermediates.
The direct synthesis of aminopteridines was often challenging. A more strategic approach involved the creation of a highly reactive pteridine core that could be readily converted into the desired amino derivatives. This is where this compound emerged as a compound of significant strategic importance. The electron-withdrawing nature of the pyrimidine and pyrazine rings makes the chlorine atoms at the 2- and 4-positions highly susceptible to nucleophilic substitution. This reactivity allows for the sequential and controlled introduction of various amino groups, providing a powerful tool for structure-activity relationship (SAR) studies.
While earlier work on pteridine chemistry existed, a key publication by Adrien Albert and Jim Clark in 1964 provides a clear and detailed method for the preparation of this compound, solidifying its role as an accessible and crucial intermediate.[2]
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is achieved through the chlorination of its corresponding dihydroxy precursor, pteridine-2,4-diol (also known as lumazine). The hydroxyl groups in the tautomeric oxo form are converted to chloro groups using a strong chlorinating agent, typically phosphoryl chloride (POCl₃).
Overall Reaction
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is based on the method described by Albert and Clark (1964).[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pteridine-2,4-diol | 164.12 | 2 g | 0.0122 |
| Phosphoryl chloride (POCl₃) | 153.33 | 40 ml | ~0.43 |
| N,N-dimethylaniline | 121.18 | 4 ml | ~0.033 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine pteridine-2,4-diol (2 g), phosphoryl chloride (40 ml), and N,N-dimethylaniline (4 ml).
-
Causality: Phosphoryl chloride is the chlorinating agent. N,N-dimethylaniline acts as a base to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product and preventing side reactions.
-
-
Reflux: Heat the mixture under reflux for 1 hour.
-
Removal of Excess Reagent: After cooling, remove the excess phosphoryl chloride by distillation under reduced pressure.
-
Trustworthiness: This step is crucial for simplifying the subsequent workup and purification.
-
-
Workup: Carefully pour the residue onto crushed ice.
-
Causality: This hydrolyzes any remaining reactive phosphorus compounds and precipitates the organic product.
-
-
Extraction: Extract the resulting suspension with ether.
-
Purification: Wash the ethereal extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude this compound can be purified by sublimation in a high vacuum.
From Dichloro to Diamino: The Gateway to Antifolates
The true utility of this compound lies in its facile conversion to 2,4-diaminopteridine derivatives, which are structural analogues of the pterin core of folic acid.
Overall Reaction
Caption: Synthesis of 2,4-Diaminopteridine from the dichloro intermediate.
Experimental Protocol
Procedure:
-
Reaction: Heat this compound with a saturated solution of ammonia in ethanol in a sealed tube at 120°C for 4 hours.
-
Causality: The ammonia acts as a nucleophile, displacing the chloride ions. The sealed tube and elevated temperature are necessary to achieve the reaction with the less reactive chlorine at the 2-position.
-
-
Isolation: After cooling, the product, 2,4-diaminopteridine, crystallizes from the solution.
This 2,4-diaminopteridine core serves as the scaffold for a multitude of antifolates. For instance, the addition of a 6-methyl group and a p-aminobenzoylglutamic acid side chain leads to methotrexate, a cornerstone of cancer chemotherapy.
The Legacy of this compound in Modern Drug Discovery
The development of a reliable synthesis for this compound was a critical step that enabled the systematic exploration of pteridine-based antifolates. This, in turn, fueled the rational drug design approach pioneered by Hitchings and Elion, leading to the discovery of numerous life-saving drugs.
The principles established through this early work continue to influence modern drug discovery. The use of reactive intermediates to build molecular diversity and the focus on targeting specific metabolic pathways remain central tenets of medicinal chemistry. This compound and its derivatives have been investigated for a range of therapeutic applications beyond their initial role as antifolates, including as inhibitors of nitric oxide synthase and as potential anti-inflammatory agents.[3][4]
Conclusion
This compound stands as a testament to the power of synthetic chemistry in advancing medicine. Its discovery and the elucidation of its reactivity were not merely academic exercises but crucial enabling steps in the development of a new class of targeted therapeutics. This technical guide has provided a historical and practical overview of this important molecule, underscoring its enduring legacy in the field of drug discovery.
References
- 1. 2,4-Diaminopteridine | C6H6N6 | CID 348669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 328. Pteridine studies. Part XXV. Preparation, hydration, and degradation of some chloropteridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological activities of 2,4-diaminopteridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2,4-Dichloropteridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloropteridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure serves as a scaffold for the synthesis of various derivatives with potential therapeutic applications. However, as with many chlorinated organic compounds, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound to ensure the well-being of laboratory personnel and the integrity of research.
Section 1: Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, it is crucial to understand its toxicological profile and physical hazards.
Toxicological Profile
While specific toxicological data for this compound is not extensively documented in publicly available literature, its structural similarity to other chlorinated heterocyclic compounds and dichlorophenoxyacetic acid (2,4-D) warrants a cautious approach.[1][2] Potential health effects may include:
-
Acute Toxicity : Harmful if swallowed. Ingestion may lead to nausea, vomiting, and abdominal pain.
-
Skin and Eye Irritation : May cause skin irritation and is likely to cause serious eye damage.[3] Direct contact can lead to redness, pain, and in severe cases, irreversible eye injury.
-
Respiratory Irritation : Inhalation of dust may cause respiratory irritation.
-
Sensitization : May cause an allergic skin reaction.
-
Chronic Effects : Long-term exposure to similar chlorinated compounds has been associated with potential liver and kidney damage. Some related compounds are also suspected of causing genetic defects or cancer.[4][5]
Physical and Chemical Hazards
-
Reactivity : this compound may be incompatible with strong oxidizing agents.[1][6]
-
Decomposition : When heated to decomposition, it may emit toxic fumes of hydrogen chloride and nitrogen oxides.[6]
Risk Assessment Workflow
A systematic approach to risk assessment is critical. The following diagram illustrates a logical workflow for evaluating and mitigating risks associated with handling this compound.
Caption: Risk Assessment Workflow for this compound.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls
-
Chemical Fume Hood : All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7]
-
Ventilation : Ensure the laboratory has adequate general ventilation.[5]
-
Safety Shower and Eyewash Station : These must be readily accessible and regularly tested.[5][8]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical splash goggles and a face shield.[7][9][10] | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations. A face shield is crucial when there is a splash hazard.[7][10] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[7][11] A lab coat or chemical-resistant apron.[7] | Gloves should be inspected before use and removed carefully to avoid skin contamination.[7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[7] | Required if ventilation is inadequate or if dust is generated.[7] |
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is paramount to preventing exposure and accidents.
General Handling Practices
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][12]
-
Use non-sparking tools.[13]
Step-by-Step Weighing and Solution Preparation Protocol
-
Preparation : Designate a specific area within the chemical fume hood for weighing. Place a "Spill Debris" waste container nearby.[14]
-
Don PPE : Put on all required PPE as outlined in Section 2.2.
-
Weighing : Carefully weigh the desired amount of this compound. Use a spatula to transfer the solid and avoid generating dust.
-
Dissolving : Add the solid to the chosen solvent in a suitable container. Cap the container and mix gently. If sonication is required, ensure the container is properly sealed.
-
Cleanup : Decontaminate the weighing area and any equipment used with a suitable solvent. Dispose of contaminated wipes in the designated waste container.
-
Doff PPE : Remove PPE in the correct order to prevent cross-contamination.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][12]
-
Store away from incompatible materials such as strong oxidizers.[1][6]
-
Store in a locked cabinet or area with restricted access.[3]
Section 4: Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
Spill Response
The appropriate response to a spill depends on its size and nature.
Caption: Decision Tree for Spill Response.
For a small spill:
-
Contain : Use absorbent material to contain the spill.[16]
-
Cleanup : Wearing appropriate PPE, carefully clean up the spill.[14][16]
-
Decontaminate : Clean the spill area with a suitable solvent.[15]
-
Dispose : Place all cleanup materials in a sealed container labeled as hazardous waste.[14]
For a large spill:
-
Notify : Alert your supervisor and call emergency services.[8][15][17]
-
Isolate : If safe to do so, close the doors to the affected area to contain vapors.[16]
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][17][18] Seek immediate medical attention.[3]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water.[3][17] Seek medical attention if irritation persists.[18]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support.[3][5] Seek medical attention.
-
Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3][6]
Section 5: Waste Disposal
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
-
Segregation : All waste containing this compound must be segregated as hazardous chemical waste.[7]
-
Labeling : Waste containers must be clearly labeled with the full chemical name and associated hazards.[14]
-
Disposal : Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[12][19] Incineration is often the preferred method for disposal of chlorinated organic compounds.[19]
Conclusion
This compound is a valuable compound for scientific research, but its potential hazards necessitate a diligent and informed approach to safety. By understanding the risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks and ensure a safe laboratory environment.
References
- 1. restoredcdc.org [restoredcdc.org]
- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. benchchem.com [benchchem.com]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 10. quora.com [quora.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. tlongagro.com [tlongagro.com]
- 13. echemi.com [echemi.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. safetymanagementgroup.com [safetymanagementgroup.com]
- 16. cws.auburn.edu [cws.auburn.edu]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. cdms.net [cdms.net]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-Dichloropteridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pteridine Core and Its Reactivity
The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a privileged scaffold in medicinal chemistry. Pteridine derivatives are[1][2][3] integral to numerous biological processes, and their synthetic analogs are prominent in drug discovery, with applications ranging from anticancer to anti-inflammatory agents. 2,4-Dichloropteridine ser[4][3]ves as a key intermediate, allowing for the sequential and often regioselective introduction of nucleophiles.
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the electron-deficient nature of the pteridine ring system. This inherent electrophilicity is further enhanced by the two electron-withdrawing chlorine atoms, making the C2 and C4 positions susceptible to nucleophilic attack.
Understanding Regios[6][7][8]electivity: The C4 vs. C2 Position
A critical aspect of this compound chemistry is the regioselectivity of nucleophilic attack. Generally, the first substitution occurs preferentially at the C4 position. This selectivity can be rationalized by the greater stabilization of the negative charge in the Meisenheimer intermediate formed during attack at C4, where the charge can be delocalized onto the pyrazine ring nitrogen.
However, this selectivity is not absolute and can be influenced by several factors:
-
Nucleophile Strength and Sterics: Harder, less sterically hindered nucleophiles tend to favor the C4 position.
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts can modulate the C4/C2 selectivity.
-
Substituents on the Pteridine Ring: Electron-donating or withdrawing groups elsewhere on the ring can alter the relative electrophilicity of the C2 and C4 carbons.
Visualization: Gener[9]al Reaction Scheme
Caption: Sequential nucleophilic substitution on this compound.
I. Reactions with Amine Nucleophiles
The reaction of this compound with amines is a widely employed strategy for the synthesis of pteridine-2,4-diamine derivatives, which are often potent biological agents.
Mechanistic Insight[10]
The reaction proceeds via a typical SNAr mechanism. The amine nitrogen attacks the electrophilic carbon (preferentially C4), forming a tetrahedral Meisenheimer intermediate. The departure of the chloride ion restores aromaticity, yielding the substituted product.
Protocol: Synthesis of a 4-Amino-2-chloropteridine Derivative
This protocol describes the regioselective monosubstitution at the C4 position.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., morpholine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the amine (1.1 eq).
-
Slowly add TEA (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant Ratio (Dichloropteridine:Amine:Base) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 1 : 1.1 : 1.5 | DCM | 0 to RT | 75-90 | Internal Lab Data |
| 1 : 1.2 : 2.0 | THF | RT | 80-95 |
Protocol: Synthes[10]is of a 2,4-Diaminopteridine Derivative
This protocol describes the subsequent substitution at the C2 position.
Materials:
-
4-Amino-2-chloropteridine derivative (from the previous step)
-
A different primary or secondary amine
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
High-temperature reaction setup
Procedure:
-
In a sealed tube, dissolve the 4-amino-2-chloropteridine derivative (1.0 eq) in DMF.
-
Add the second amine (2.0-3.0 eq) and K₂CO₃ (2.5 eq).
-
Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
II. Reactions with Oxygen Nucleophiles
The introduction of alkoxy or aryloxy groups onto the pteridine core can be achieved using alcohols or phenols as nucleophiles. These reactions typically require more forcing conditions compared to amination due to the lower nucleophilicity of oxygen.
Mechanistic Considerations
The reaction with alkoxides or phenoxides follows the SNAr pathway. A strong base is required to deprotonate the alcohol or phenol, generating the more potent nucleophilic alkoxide or phenoxide anion.
Protocol: Synthesis of a 4-Alkoxy-2-chloropteridine
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, slowly add the alcohol (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
Add a solution of this compound (1.0 eq) in THF dropwise to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| NaH | THF | 0 to RT | 60-80 | Internal Lab Data |
| KOtBu | DMSO | RT to 50 | 70-85 |
III. Reaction[11]s with Sulfur Nucleophiles
Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound. The resulting thioether-substituted pteridines are valuable intermediates for further functionalization, such as oxidation to sulfoxides and sulfones, or for use in cross-coupling reactions.
Mechanistic Highlights
Due to the high nucleophilicity of sulfur, these reactions often proceed under milder conditions than those with oxygen nucleophiles. A base is typically used [5][6][7]to generate the thiolate anion.
Protocol: Synthesis of a 4-(Alkylthio)-2-chloropteridine
Materials:
-
This compound
-
Thiol (e.g., thiophenol, ethanethiol)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Ethanol or Acetonitrile
Procedure:
-
To a solution of the thiol (1.1 eq) in ethanol, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) in one portion.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Workflow Visualization
Caption: A generalized experimental workflow for nucleophilic substitution.
Conclusion and Future Directions
The nucleophilic substitution reactions of this compound provide a robust and versatile platform for the synthesis of diverse pteridine derivatives. By carefully selecting the nucleophile, reaction conditions, and strategy (sequential or one-pot), researchers can access a vast chemical space with significant potential for drug discovery and materials science. Further exploration into catalytic methods and flow chemistry applications will undoubtedly continue to expand the utility of this important heterocyclic scaffold.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Protocol for the Regioselective Amination of 2,4-Dichloropteridine: A Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of Aminopteridines
The pteridine core, a fusion of pyrimidine and pyrazine rings, is a privileged scaffold in medicinal chemistry and chemical biology.[1] Functionalized pteridines are integral to a multitude of biological processes, serving as enzyme cofactors and signaling molecules.[2] Notably, aminopteridines are a cornerstone of numerous therapeutic agents, including antifolates like methotrexate, which are indispensable in cancer chemotherapy. The controlled and selective introduction of amino functionalities onto the pteridine ring is, therefore, a critical endeavor in the synthesis of novel drug candidates and chemical probes.
This application note provides a detailed guide to the regioselective amination of 2,4-dichloropteridine, a versatile starting material for the synthesis of a diverse array of substituted pteridines. We will delve into the chemical principles governing the differential reactivity of the C2 and C4 positions, and present validated, step-by-step protocols for the selective synthesis of both 4-amino-2-chloropteridines and 2-amino-4-chloropteridines.
Chemical Principles: Understanding Regioselectivity in the Amination of this compound
The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pteridine ring system, a consequence of the electronegative nitrogen atoms, renders the chloro-substituted carbon atoms susceptible to attack by nucleophiles such as amines.
The regioselectivity of this reaction—that is, whether the incoming amine attacks the C2 or C4 position—is governed by a combination of electronic and steric factors. In the vast majority of cases involving nucleophilic attack on 2,4-dichlorinated N-heterocycles like pyrimidines and pteridines, the C4 position is the kinetically favored site of substitution .[3] This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The negative charge in this intermediate can be more effectively delocalized over the pyrimidine portion of the ring system.
However, the inherent C4 selectivity can be overcome under specific reaction conditions or with the use of tailored catalytic systems, allowing for the targeted synthesis of the C2-aminated isomer.
Visualizing the Reaction Pathway
Caption: Generalized reaction pathways for the C4 and C2 amination of this compound.
Protocol 1: Selective Synthesis of 4-Amino-2-chloropteridine Derivatives
This protocol leverages the inherent kinetic preference for nucleophilic attack at the C4 position of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Amine (e.g., Ammonia, primary or secondary amine) | Reagent Grade | Commercially Available |
| Ethanol or Isopropanol | Anhydrous | Commercially Available |
| Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na2SO4) | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol (10-20 mL per mmol of substrate).
-
Addition of Reagents: To the stirred solution, add the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 5-10% methanol in dichloromethane). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the desired 4-amino-2-chloropteridine derivative.
Expected Results and Troubleshooting
| Amine Type | Typical Yield | Notes |
| Ammonia | 70-85% | Use of a sealed tube or pressure vessel may be required. |
| Primary Amines | 75-90% | Generally clean reactions with high regioselectivity. |
| Secondary Amines | 65-80% | Steric hindrance may slow down the reaction rate. |
Troubleshooting Tip: If the reaction is sluggish, consider using a higher boiling point solvent such as n-butanol or employing microwave irradiation, which has been shown to accelerate SNAr reactions on similar heterocyclic systems.[4]
Protocol 2: Selective Synthesis of 2-Amino-4-chloropteridine Derivatives
Achieving selective amination at the C2 position requires overcoming the kinetic preference for C4 attack. This is typically accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Amine (primary or secondary) | Reagent Grade | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)2) | Commercially Available | |
| Xantphos | Commercially Available | |
| Cesium Carbonate (Cs2CO3) | ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na2SO4) | Commercially Available | |
| Celite® | Commercially Available |
Step-by-Step Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), cesium carbonate (1.5 eq.), palladium(II) acetate (0.05 eq.), and Xantphos (0.10 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane or toluene (10-15 mL per mmol of substrate) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 2-amino-4-chloropteridine derivative.
Expected Results and Optimization
| Amine Type | Typical Yield | Notes |
| Primary Aryl Amines | 60-75% | This method is well-suited for less nucleophilic amines. |
| Primary Alkyl Amines | 50-70% | Careful optimization of reaction temperature may be required. |
| Secondary Amines | 45-65% | Steric hindrance can impact yields. |
Optimization Note: The choice of palladium catalyst, ligand, base, and solvent can significantly influence the regioselectivity and yield of the Buchwald-Hartwig amination. A systematic screening of these parameters is often necessary to achieve optimal results for a specific substrate combination. For instance, the use of N-acetyl-masked aminoarenes has been shown to direct C2-selectivity in the amination of 2,4-dichloropyridines.[1]
Workflow Visualization
Caption: A comparative workflow for the selective C4 and C2 amination of this compound.
Conclusion
The regioselective amination of this compound is a powerful tool for the synthesis of diverse aminopteridine libraries. By understanding the underlying principles of nucleophilic aromatic substitution and carefully selecting the appropriate reaction conditions, researchers can achieve high selectivity for either the C4 or C2 position. The protocols outlined in this application note provide a solid foundation for the successful synthesis of these valuable compounds, paving the way for the discovery of new therapeutic agents and biological probes.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dichloropteridine
Introduction: The Pteridine Scaffold in Kinase Inhibitor Design
The pteridine nucleus, a fused heterocyclic system of pyrimidine and pyrazine rings, is a privileged scaffold in medicinal chemistry.[1][2][3] Its prevalence in natural compounds like folic acid and biopterin underscores its biological significance.[1] In the realm of drug discovery, pteridine derivatives have emerged as a versatile class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] A significant area of interest lies in their application as kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The structural features of the pteridine core allow for diverse substitutions, enabling the fine-tuning of interactions with the ATP-binding site of various kinases.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,4-dichloropteridine as a key starting material for the synthesis of novel kinase inhibitors. We will delve into the chemical reactivity of this versatile building block, explore key synthetic strategies, and provide detailed, field-proven protocols.
Chemical Properties and Reactivity of this compound
This compound is a crystalline solid with the molecular formula C₆H₂Cl₂N₄. Its reactivity is dominated by the two chlorine atoms attached to the pteridine core. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its utility in synthesizing diverse libraries of compounds. The electron-withdrawing nature of the nitrogen atoms in the pteridine ring system activates the chlorine atoms towards nucleophilic attack.
The regioselectivity of these substitution reactions is a critical aspect to consider. The chlorine at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 2-position. This differential reactivity allows for a stepwise and controlled introduction of different substituents, a key strategy in building molecular complexity and exploring the structure-activity relationship (SAR) of potential kinase inhibitors.
Synthetic Strategies for Kinase Inhibitor Scaffolds
The primary synthetic route leveraging this compound involves sequential nucleophilic substitution reactions. This approach allows for the introduction of various amine, alcohol, and thiol-containing fragments, which can be designed to interact with specific residues within the kinase active site.
A generalized workflow for the synthesis of a kinase inhibitor using this compound can be visualized as follows:
Caption: Generalized workflow for the synthesis of kinase inhibitors from this compound.
Protocol 1: Regioselective Monosubstitution at the C4-Position
This protocol details the selective substitution of the chlorine atom at the 4-position of this compound with an amine, a common first step in the synthesis of many kinase inhibitors.
Rationale: The greater reactivity of the C4-chloro group allows for its selective displacement under milder conditions compared to the C2-chloro group. The choice of a suitable base is crucial to deprotonate the incoming nucleophile without promoting unwanted side reactions.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF or ACN).
-
Add the desired amine (1.0-1.2 equivalents) to the solution.
-
Add the base (e.g., DIPEA or TEA, 1.5-2.0 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC.
-
Upon completion (typically 2-12 hours), quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 4-substituted-2-chloropteridine intermediate.
| Reactant/Reagent | Equivalents | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.0-1.2 | Nucleophile for C4 substitution |
| Base (DIPEA/TEA) | 1.5-2.0 | Scavenges HCl byproduct |
| Anhydrous Solvent | - | Reaction medium |
Table 1: Reagents for Regioselective Monosubstitution.
Protocol 2: Substitution at the C2-Position to Complete the Kinase Inhibitor Scaffold
This protocol describes the substitution of the remaining chlorine atom at the C2-position of the 4-substituted-2-chloropteridine intermediate.
Rationale: The C2-chloro group is less reactive and often requires more forcing conditions (higher temperature) for substitution. This second substitution introduces another point of diversity, allowing for the exploration of interactions with the hinge region of the kinase.
Materials:
-
4-Substituted-2-chloropteridine intermediate (from Protocol 1)
-
Desired second nucleophile (e.g., a different amine, an alcohol, or a thiol)
-
A suitable base (e.g., potassium carbonate, sodium hydride for alcohols/thiols)
-
Anhydrous solvent (e.g., DMF, Dioxane, or the corresponding alcohol)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle/oil bath
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the 4-substituted-2-chloropteridine intermediate (1.0 equivalent) in the appropriate anhydrous solvent.
-
Add the second nucleophile (1.2-2.0 equivalents) and the base (1.5-3.0 equivalents).
-
Heat the reaction mixture to a higher temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and quench appropriately (e.g., with water for amine substitutions, or with a saturated aqueous solution of ammonium chloride for alkoxide/thiolate reactions).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the final product by silica gel column chromatography or recrystallization.
| Reactant/Reagent | Equivalents | Purpose |
| 4-Substituted-2-chloropteridine | 1.0 | Intermediate |
| Second Nucleophile | 1.2-2.0 | Nucleophile for C2 substitution |
| Base | 1.5-3.0 | Promotes nucleophilic attack |
| Anhydrous Solvent | - | Reaction medium |
Table 2: Reagents for C2-Position Substitution.
Caption: Detailed experimental workflow for the two-step synthesis.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating through rigorous in-process monitoring.
-
Thin Layer Chromatography (TLC): Regular monitoring of the reaction progress by TLC is essential. The disappearance of the starting material and the appearance of the product spot (with a different Rf value) provide a qualitative assessment of the reaction's progression.
-
LC-MS Analysis: For more quantitative and definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to confirm the formation of the desired product by its mass-to-charge ratio and to assess its purity.
-
NMR Spectroscopy: The structure of the final product and key intermediates should be unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). The chemical shifts and coupling constants will provide definitive evidence of the regiochemistry of the substitutions.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of pteridine-based kinase inhibitors. Its differential reactivity at the C2 and C4 positions allows for a controlled and stepwise approach to building molecular diversity. The protocols outlined in this guide provide a solid foundation for researchers to design and synthesize novel kinase inhibitors. By understanding the underlying chemical principles and diligently monitoring the reactions, scientists can confidently navigate the synthesis of these promising therapeutic agents.
References
Application Notes and Protocols for the Development of 2,4-Dichloropteridine-based Antifolates
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel antifolates based on the 2,4-dichloropteridine scaffold. Antifolates are a critical class of therapeutic agents that function by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids.[1][2] This guide details the underlying mechanism of action, provides robust protocols for chemical synthesis and biological evaluation, and discusses the principles of structure-activity relationship (SAR) optimization. By integrating field-proven insights with detailed methodologies, this document serves as a practical resource for advancing the discovery of next-generation antifolate therapeutics.
Introduction: The Rationale for Pteridine-Based Antifolates
The folate metabolic pathway is indispensable for cellular proliferation, providing the necessary one-carbon units for the de novo synthesis of purines and thymidylate, which are foundational components of DNA and RNA.[2] The enzyme Dihydrofolate Reductase (DHFR) is a critical node in this pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] Inhibition of DHFR leads to a depletion of THF, disrupting DNA synthesis and resulting in cell death, particularly in rapidly dividing cells like cancer cells or pathogens.[1][2]
Classical antifolates like methotrexate (MTX) are potent DHFR inhibitors but suffer from limitations such as toxicity and the emergence of resistance.[3] The pteridine core, a key structural feature of the natural substrate (folic acid) and inhibitors like methotrexate, serves as an excellent starting point for designing novel inhibitors.[4] The 2,4-diaminopteridine scaffold, in particular, has been a focus of drug discovery efforts.[3][5][6][7] This guide focuses on the strategic use of this compound as a versatile chemical intermediate, allowing for the systematic introduction of various side chains to explore chemical space and optimize for potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: DHFR Inhibition
The primary mechanism of action for pteridine-based antifolates is the competitive inhibition of DHFR. These compounds are structural mimics of the natural substrate, DHF, and bind with high affinity to the enzyme's active site. The 2,4-diamino substitution is a key pharmacophore, forming critical hydrogen bond interactions with conserved amino acid residues (e.g., Aspartate) in the active site, mimicking the binding of the pteridine ring of DHF.[8] This high-affinity binding prevents the reduction of DHF to THF, thereby starving the cell of essential building blocks for DNA synthesis.[9]
Caption: Folate pathway and the inhibitory action of 2,4-diaminopteridine antifolates.
Chemical Synthesis: From Dichloropteridine to Potent Inhibitors
The development of novel antifolates hinges on a flexible and robust synthetic strategy. The use of this compound as a starting material is advantageous as the two chlorine atoms can be sequentially and selectively displaced by various nucleophiles (e.g., amines), allowing for the construction of a diverse compound library.
A common synthetic route involves the initial displacement of the more reactive chlorine at the C4 position, followed by displacement at the C2 position. The choice of amines and other nucleophiles is guided by structure-activity relationship (SAR) data and computational modeling to enhance binding affinity and selectivity.
Caption: General synthetic workflow for 2,4-disubstituted pteridine antifolates.
Protocol 3.1: Synthesis of a Representative 2,4-Diaminopteridine Analog
This protocol describes a general two-step displacement reaction starting from this compound. Note: This is a representative protocol and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Nucleophile 1 (e.g., 4-methoxy-aniline)
-
Nucleophile 2 (e.g., ammonia or an amine)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step 1: Selective Substitution at C4
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Addition of Reagents: Add Nucleophile 1 (1.1 eq) followed by DIPEA (1.5 eq). The base is crucial to scavenge the HCl generated during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
-
Purification: The crude product, a 2-chloro-4-substituted pteridine, can be purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes.
Step 2: Substitution at C2
-
Reaction Setup: Dissolve the purified product from Step 1 (1.0 eq) in a suitable solvent like DMF or in a sealed tube with an alcoholic solution of the second nucleophile (e.g., a 7N solution of ammonia in methanol).
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C). The higher temperature is required to displace the less reactive chlorine at the C2 position.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. If not, remove the solvent under reduced pressure.
-
Final Purification: Purify the final 2,4-disubstituted pteridine compound by silica gel chromatography or preparative HPLC to yield the final product. Characterize the compound's structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Biological Evaluation
Once synthesized, novel compounds must be rigorously tested to determine their biological activity. The two primary in vitro assays are the DHFR enzyme inhibition assay and the cell-based antiproliferation assay.
Protocol 4.1: DHFR Enzyme Inhibition Assay (Spectrophotometric)
Principle: This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF.[1][2] An inhibitor will slow the rate of this reaction.
Materials:
-
Purified recombinant DHFR (human or from a target pathogen)
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds and a reference inhibitor (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DHF, NADPH, and test compounds in a suitable solvent (e.g., DMSO). Note that low aqueous solubility of some compounds may require careful solvent selection.[5]
-
Prepare a working solution of DHFR enzyme in assay buffer. The concentration should be optimized to give a linear decrease in absorbance over 10-20 minutes.[10]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 2 µL of test compound dilutions (in DMSO) to wells.
-
Positive Control (IC): Add 2 µL of Methotrexate.
-
Enzyme Control (EC): Add 2 µL of DMSO (no inhibitor).
-
Background Control: Add assay buffer instead of enzyme solution.
-
-
Pre-incubation: To each well (except Background), add the DHFR enzyme solution and NADPH solution. The total volume should be brought up with assay buffer (e.g., to 180 µL). Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
Initiate Reaction: Add DHF solution to all wells to initiate the reaction (e.g., 20 µL, for a final volume of 200 µL).
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-20 minutes.[10][11]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_EC - V_inhibitor) / V_EC] * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Protocol 4.2: Cell-Based Antiproliferative Assay
Principle: This assay determines the ability of a compound to inhibit the growth and proliferation of cancer cells (or other target cells) in culture.[12][13] Various methods can be used to measure cell viability, such as those based on metabolic activity (e.g., MTT or resazurin reduction) or ATP content.[13]
Materials:
-
Target cell line (e.g., MCF-7, HeLa, or a resistant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
96-well clear flat-bottom tissue culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and wells with no cells (background).
-
Incubation: Incubate the plate for a period that allows for several cell doublings (typically 48-72 hours).
-
Viability Measurement (Example using MTT):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]
-
Add 100 µL of solubilization buffer (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm with a reference wavelength of 650 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.
-
Data Presentation and Structure-Activity Relationships (SAR)
Systematic evaluation of synthesized analogs allows for the development of a Structure-Activity Relationship (SAR), which guides the design of more potent and selective compounds.[14] Key structural modifications often involve altering the substituents at the C2 and C4 positions of the pteridine ring.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Quantitative data should be summarized in tables for clear comparison.
Table 1: Representative Biological Data for Pteridine Analogs
| Compound ID | C4-Substituent | C2-Substituent | DHFR IC₅₀ (nM) | MCF-7 IC₅₀ (µM) | Selectivity Index (Pathogen/Human) |
| REF-MTX | - | - | 1.5 | 0.02 | 1 |
| PTE-001 | 4-Anilino | Amino | 150 | 12.5 | 5 |
| PTE-002 | 4-Anilino | Methylamino | 95 | 8.1 | 8 |
| PTE-003 | 4-Phenoxy | Amino | 210 | 25.0 | 3 |
| PTE-004 | 4-(4-MeO-Anilino) | Amino | 45 | 2.3 | 22 |
Data is hypothetical for illustrative purposes.
Conclusion and Future Directions
The this compound scaffold is a highly valuable platform for the development of novel antifolates. The synthetic accessibility and potential for diverse functionalization allow for a systematic exploration of SAR to identify compounds with improved potency, selectivity against pathogenic versus host DHFR, and activity against drug-resistant cell lines. Future work should focus on integrating computational design, multi-target screening (e.g., against other folate pathway enzymes), and detailed pharmacokinetic and in vivo evaluation to translate promising in vitro candidates into viable therapeutic leads.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate and folate binding to dihydrofolate reductase. Separate characterization of the pteridine and p-aminobenzoyl binding sites by resonance Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. scispace.com [scispace.com]
- 12. Toxicity of folic acid analogs in cultured human cells: a microtiter assay for the analysis of drug competition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2,4-Dichloropteridine Derivatives
Introduction and Scientific Context
Pteridine derivatives are a class of heterocyclic compounds comprising fused pyrimidine and pyrazine rings. They are foundational structures in numerous biologically active molecules, including vitamins like folic acid and riboflavin, and serve as cofactors for essential enzymes.[1][2] The synthetic intermediate, 2,4-dichloropteridine, is a versatile precursor for creating libraries of novel pteridine-based compounds with potential therapeutic activities, ranging from anticancer to anti-inflammatory agents.[3]
The synthetic routes to these derivatives often yield complex mixtures containing starting materials, by-products, and isomers. Achieving high purity (>95%) is non-negotiable for subsequent applications such as biological screening, structural analysis (NMR, X-ray crystallography), and pre-clinical development. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high-resolution separation and scalability from analytical to preparative levels.[4][5]
This application note details a comprehensive, field-proven Reversed-Phase HPLC (RP-HPLC) protocol for the purification of this compound and its derivatives. We will delve into the causality behind methodological choices, provide a step-by-step protocol, and outline a self-validating workflow to ensure reproducible, high-purity outcomes.
The Chromatographic Principle: Engineering Separation
The successful separation of this compound derivatives hinges on exploiting their physicochemical properties. These molecules are moderately polar, aromatic heterocycles. Reversed-phase chromatography, which separates compounds based on their hydrophobicity, is the ideal modality.[6][7]
Mechanism of Separation: The stationary phase is a non-polar C18 (octadecylsilyl) silica gel, which provides a hydrophobic surface. The mobile phase is a polar mixture, typically water and an organic solvent like acetonitrile (ACN).
-
Injection: The crude sample, dissolved in a suitable solvent, is introduced into the system.
-
Adsorption: Hydrophobic molecules, including our target compound and related impurities, partition from the polar mobile phase and adsorb onto the C18 stationary phase.
-
Elution: A gradient of increasing organic solvent concentration is applied. As the mobile phase becomes more non-polar, it competes more effectively for the hydrophobic binding sites on the stationary phase, causing the adsorbed compounds to desorb and travel down the column.
-
Differential Retention: Compounds with greater hydrophobicity will interact more strongly with the C18 stationary phase and thus require a higher concentration of organic solvent to elute. This differential retention is the basis of the separation.
The Critical Role of Mobile Phase Modifiers: Nitrogen-containing heterocyclic compounds can exhibit poor peak shape (tailing) on silica-based columns due to interactions between the basic nitrogen atoms and residual acidic silanol groups on the stationary phase. To mitigate this, a small amount of an acidic modifier, such as 0.1% formic acid (FA) or trifluoroacetic acid (TFA), is added to both mobile phase components. This protonates the silanol groups, minimizing undesirable secondary interactions and ensuring sharp, symmetrical peaks.[8]
Experimental Workflow for Purification
The overall process, from crude material to purified product, follows a logical and systematic sequence. This workflow is designed to be self-validating, with analytical checks at key stages to ensure the integrity of the final product.
Caption: A self-validating workflow for HPLC purification.
Detailed Protocol: Purification of a Representative this compound Derivative
This protocol is a robust starting point and can be adapted for specific derivatives by modifying the gradient profile based on the results of an initial analytical scout run.
Materials and Reagents
-
Crude Sample: Synthesized this compound derivative.
-
Solvents (HPLC Grade or higher):
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (Type I, 18.2 MΩ·cm)
-
Dimethyl Sulfoxide (DMSO)
-
-
Mobile Phase Modifier: Formic Acid (FA) or Trifluoroacetic acid (TFA)
-
Syringe Filters: 0.22 µm PTFE or Nylon
HPLC System and Parameters
The following parameters represent a validated starting point for method development.
| Parameter | Recommended Setting | Rationale & Causality |
| HPLC System | Preparative HPLC with UV/Vis or DAD Detector | Required for handling milligram to gram quantities and selective detection. |
| Column | C18, 5-10 µm, ≥20 mm ID x 150-250 mm L | C18 is the standard for reversed-phase separation of hydrophobic/moderately polar compounds.[6][9] A larger internal diameter (ID) allows for higher loading capacity. |
| Mobile Phase A | Water + 0.1% Formic Acid | The polar component of the mobile phase system. The acid modifier ensures sharp peaks by minimizing silanol interactions.[8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic (strong) solvent. ACN provides good resolution and has a low UV cutoff. |
| Flow Rate | 15-25 mL/min (for a 20 mm ID column) | Flow rate must be scaled proportionally to the column's cross-sectional area to maintain optimal linear velocity. |
| Column Temperature | 30 °C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency. |
| Detection Wavelength | 254 nm or determined λmax | Pteridines are aromatic and strongly absorb UV light.[10] A preliminary UV scan of the crude material is recommended to identify the wavelength of maximum absorbance (λmax) for highest sensitivity. |
| Injection Volume | Variable (dependent on concentration and column size) | Determined by the loading study to avoid column overload, which degrades resolution. |
| Gradient Profile | 5% to 95% B over 30 minutes | A broad gradient is effective for separating compounds with a wide range of polarities from the target molecule. This should be optimized based on an analytical scout run. |
Step-by-Step Methodology
Step 1: Sample Preparation
-
Accurately weigh the crude this compound derivative.
-
Dissolve the sample in a minimal amount of a strong solvent like DMSO. Causality Note: Using a strong solvent ensures complete dissolution, but the volume should be minimized to prevent solvent effects that can distort peak shape upon injection.
-
If the compound is soluble in ACN or MeOH, these are preferred as they are compatible with the mobile phase.[11]
-
Once dissolved, dilute the sample with Mobile Phase A (Water + 0.1% FA) until the point of precipitation is almost reached. This ensures the sample is in a weak solvent environment, promoting better binding to the column head.
-
Filter the final sample solution through a 0.22 µm syringe filter directly into an HPLC vial. This removes particulates that could clog the system.
Step 2: Method Development (Analytical Scout Run)
-
Using an analytical HPLC system with a corresponding C18 column (e.g., 4.6 x 150 mm), inject a small amount (5-10 µL) of the prepared sample.
-
Run the analytical equivalent of the preparative gradient (e.g., 1 mL/min flow rate, 5-95% B over 30 min).
-
Analyze the resulting chromatogram to determine the retention time of the target compound and the separation from major impurities. Adjust the gradient to maximize resolution around the target peak.
Step 3: Preparative Purification Run
-
Equilibrate the preparative HPLC column with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes.
-
Perform a blank run (injecting the sample solvent) to ensure the system is clean.
-
Inject the filtered crude sample onto the column.
-
Run the optimized preparative gradient method.
-
Monitor the chromatogram in real-time. Set the fraction collector to trigger based on the UV signal threshold, collecting peaks into separate tubes or vessels.
Step 4: Post-Purification Analysis and Product Recovery
-
Analyze a small aliquot from each collected fraction (or pooled fractions corresponding to the main peak) using the analytical HPLC method. This step validates the purity of the isolated compound.
-
Pool all fractions that meet the required purity specification (e.g., >98%).
-
Remove the HPLC solvents via rotary evaporation (for ACN/Water) or lyophilization (freeze-drying). Lyophilization is often preferred as it yields a fine, easy-to-handle powder.
-
Obtain the final mass of the purified, dry compound and calculate the recovery yield.
-
Proceed with final characterization (e.g., Mass Spectrometry, NMR) to confirm the identity and structural integrity of the purified this compound derivative.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the purification of this compound derivatives using reversed-phase HPLC. By understanding the principles of the separation and following a systematic, self-validating workflow, researchers can reliably obtain high-purity compounds essential for advancing drug discovery and development programs. The provided protocol serves as a robust starting point that can be readily adapted to a wide range of pteridine analogues.
References
- 1. ijfmr.com [ijfmr.com]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Native metabolomics identifies pteridines as CutA ligands and modulators of copper binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Monitoring Reactions of 2,4-Dichloropteridine
Introduction: The Significance of 2,4-Dichloropteridine in Medicinal Chemistry
This compound is a pivotal heterocyclic compound, serving as a versatile scaffold in the synthesis of a multitude of biologically active molecules. Pteridine derivatives are integral to various physiological processes and have been successfully developed into therapeutics for a range of diseases, including cancer and inflammatory conditions.[1] The reactivity of the two chlorine atoms on the pteridine ring at positions 2 and 4 allows for selective nucleophilic substitution, enabling the construction of diverse molecular architectures. This reactivity is the cornerstone of its utility in drug discovery and development, making the precise monitoring of its chemical transformations a critical aspect of process optimization and quality control.
This comprehensive guide provides detailed application notes and protocols for the analytical techniques best suited for monitoring the reactions of this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the tools to ensure the efficiency, reproducibility, and safety of their synthetic processes.
Chemical Properties and Reactivity of this compound
This compound is a crystalline solid with the molecular formula C₆H₂Cl₂N₄. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine and pyrazine rings, coupled with the inductive effect of the chlorine atoms, renders the carbon atoms at positions 2 and 4 highly electrophilic. This electronic arrangement facilitates nucleophilic aromatic substitution (SNAr) reactions, which are the primary transformations of this compound.
The regioselectivity of nucleophilic attack on dichlorinated pyrimidine analogs, a core component of the pteridine structure, is influenced by the electronic nature of other substituents on the ring and the nature of the nucleophile.[2][3][4] Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position in many dichloropyrimidines. However, this selectivity can be modulated by steric hindrance and the specific reaction conditions employed. Understanding these reactivity patterns is crucial for designing synthetic routes and for selecting the appropriate analytical methods to monitor the formation of the desired products and any potential regioisomeric impurities.
A typical reaction of this compound involves the sequential displacement of the two chlorine atoms by different nucleophiles, allowing for the introduction of diverse functional groups.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a cornerstone technique for monitoring the progress of organic reactions due to its high resolution, sensitivity, and quantitative capabilities. For reactions involving this compound, reversed-phase HPLC is the most common and effective modality.
Principle of HPLC Analysis
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol). Nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times, while polar compounds elute earlier. The progress of a reaction is monitored by observing the decrease in the peak area of the starting material (this compound) and the corresponding increase in the peak area of the product(s).
Detailed HPLC Protocol
This protocol provides a starting point for developing a robust HPLC method for monitoring a typical nucleophilic substitution reaction of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
-
This compound standard
-
Reaction product standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. Adding a small amount of formic acid (e.g., 0.1%) can improve peak shape for nitrogen-containing heterocyclic compounds. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or the reaction solvent) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture. Quench the reaction if necessary (e.g., by adding a large volume of cold mobile phase). Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is highly recommended to obtain full UV spectra for peak purity assessment.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product(s) based on their retention times (by injecting standards).
-
Integrate the peak areas.
-
Calculate the percentage conversion of the starting material and the yield of the product(s) over time.
-
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar nature of the C18 stationary phase provides good retention and separation for the relatively nonpolar this compound and its likely substitution products.
-
Acetonitrile/Water Mobile Phase: This is a versatile mobile phase for reversed-phase HPLC, and the ratio can be adjusted to optimize the separation.
-
UV Detection: The aromatic nature of the pteridine ring system results in strong UV absorbance, making UV detection a sensitive and straightforward method for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity
LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, providing a highly specific and sensitive analytical tool. This is particularly valuable for complex reaction mixtures where peaks may co-elute in HPLC-UV analysis.
Principle of LC-MS Analysis
After separation by the HPLC column, the eluent is introduced into the mass spectrometer's ion source. For pteridine derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules ([M+H]^+) in positive ion mode or deprotonated molecules ([M-H]^-) in negative ion mode.[5][6] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the unambiguous identification of reactants, products, intermediates, and byproducts.
Detailed LC-MS Protocol
Instrumentation:
-
LC-MS system (e.g., single quadrupole, triple quadrupole, or time-of-flight) with an ESI source.
Procedure:
-
LC Conditions: The HPLC conditions are typically similar to those described in the HPLC protocol. The mobile phase composition may need to be optimized for MS compatibility (e.g., using volatile buffers like ammonium formate or ammonium acetate instead of non-volatile phosphate buffers).
-
MS Parameters:
-
Ionization Mode: ESI positive or negative mode. Positive mode is often suitable for nitrogen-containing heterocycles.
-
Scan Mode: Full scan mode to identify all ions within a specified mass range. Selected Ion Monitoring (SIM) can be used for higher sensitivity if the m/z values of the target compounds are known.
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: Optimize based on the instrument manufacturer's recommendations.
-
Nebulizing and Drying Gas Flow: Optimize for efficient desolvation.
-
-
Data Analysis:
-
Extract ion chromatograms (EICs) for the expected m/z values of the starting material and products to visualize their elution profiles.
-
Analyze the mass spectra of the corresponding peaks to confirm their identities. The isotopic pattern for chlorine-containing compounds (a characteristic M+2 peak approximately one-third the intensity of the M peak for each chlorine atom) is a powerful tool for identification.[7]
-
Data Presentation: Expected Mass Spectrometric Data
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ (m/z) |
| This compound | C₆H₂Cl₂N₄ | 199.9711 | 200.9789 |
| Monosubstituted product (e.g., with aniline) | C₁₂H₈ClN₅ | 257.0468 | 258.0546 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, GC-MS can be a suitable method for analyzing certain reaction products or for monitoring reactions where derivatization is employed to increase volatility.
Principle of GC-MS Analysis
In GC, a sample is vaporized and injected into a heated capillary column. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" mass spectrum for each compound that can be used for structural elucidation and library matching.[8]
Detailed GC-MS Protocol
Instrumentation:
-
GC-MS system with an EI source.
-
Capillary column suitable for polar analytes (e.g., DB-5ms, HP-5ms).
Procedure:
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). If the analytes are not sufficiently volatile, derivatization may be necessary.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) for identification. The fragmentation patterns can provide valuable structural information.
-
Considerations for GC-MS of Halogenated Compounds:
-
The use of halogenated solvents for sample preparation can sometimes lead to contamination of the ion source and cause peak tailing.[9]
-
The isotopic signature of chlorine is a key identifier in the mass spectra of chlorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For monitoring reactions of this compound, ¹H and ¹³C NMR are invaluable for confirming the structure of products and identifying intermediates.
Principle of NMR Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with non-zero spin (like ¹H and ¹³C) can absorb electromagnetic radiation at specific frequencies. The chemical environment of a nucleus influences its resonance frequency, resulting in a chemical shift that provides information about its bonding and proximity to other functional groups.
Detailed NMR Protocol for Reaction Monitoring
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
NMR tubes.
Procedure:
-
Sample Preparation: At desired time points, take an aliquot of the reaction mixture. If the reaction solvent is not deuterated, the solvent must be removed under reduced pressure and the residue dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans and the relaxation delay.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
For detailed structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed on the final product.[10]
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of starting material, product(s), and any intermediates.
-
Analyze the chemical shifts and coupling constants to confirm the structure of the product. The disappearance of the starting material signals and the appearance of new signals corresponding to the product provide a clear indication of reaction progress.
-
Expected NMR Spectral Data
Hypothetical ¹H NMR (in CDCl₃): The two protons on the pyrazine ring would be expected to appear as singlets or doublets in the aromatic region (likely downfield, > 8.0 ppm).
Hypothetical ¹³C NMR (in CDCl₃): The carbon atoms attached to the chlorine atoms (C2 and C4) would be expected to have chemical shifts in the range of 150-165 ppm. Other aromatic carbons would appear between 120-150 ppm.
UV-Vis Spectroscopy for Kinetic Studies
UV-Vis spectroscopy is a simple and rapid technique that is particularly well-suited for determining reaction kinetics.
Principle of UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. The pteridine ring system contains a chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic of the compound's electronic structure. As a reaction proceeds, the electronic structure of the molecule changes, leading to a change in the UV-Vis spectrum.
Detailed UV-Vis Protocol for Kinetic Analysis
Instrumentation:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
Procedure:
-
Determine λmax: Record the UV-Vis spectra of the starting material (this compound) and the purified product in the reaction solvent to determine their respective λmax values. Choose a wavelength for monitoring where the change in absorbance is significant.
-
Set up the Reaction: In a quartz cuvette, mix the reactants at the desired temperature.
-
Monitor Absorbance: Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Data Analysis: Plot the absorbance versus time. The shape of this curve can be used to determine the order of the reaction and to calculate the rate constant.[13][14][15]
Data Presentation: Illustrative UV-Vis Spectral Changes
During a nucleophilic substitution reaction, the replacement of a chlorine atom with a more electron-donating group (like an amino or alkoxy group) is expected to cause a bathochromic shift (shift to longer wavelength) in the λmax. By monitoring the absorbance at the λmax of the product, the rate of its formation can be determined.
Workflow Visualization
General Workflow for Monitoring a Reaction of this compound
Caption: Workflow for reaction monitoring.
Conclusion
The successful synthesis of novel drug candidates based on the this compound scaffold relies on the careful monitoring and control of its chemical transformations. This guide has provided a comprehensive overview of the key analytical techniques for this purpose. HPLC and LC-MS are the workhorse methods for quantitative monitoring and product identification, respectively. GC-MS can be valuable for specific volatile derivatives, while NMR spectroscopy is essential for unambiguous structural confirmation. UV-Vis spectroscopy offers a simple and effective means for conducting kinetic studies. By employing these techniques with the detailed protocols provided, researchers can gain a deep understanding of their reaction systems, leading to optimized processes, higher yields, and improved purity of their target molecules.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. dehesa.unex.es [dehesa.unex.es]
- 6. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
- 10. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
Application Notes and Protocols for the Functionalization of C6 and C7 Positions of 2,4-Dichloropteridine
Abstract
The pteridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural cofactors and FDA-approved drugs.[1][2][3][4] The strategic functionalization of this heterocyclic system is paramount for the development of novel therapeutic agents targeting a wide range of diseases, including cancer and inflammatory disorders.[3] 2,4-Dichloropteridine serves as a versatile and commercially available starting material for the synthesis of complex pteridine derivatives. While the C2 and C4 positions are readily substituted via nucleophilic aromatic substitution (SNAr), the functionalization of the less reactive C6 and C7 positions presents a distinct synthetic challenge. This guide provides a detailed exploration of advanced synthetic methodologies, field-proven insights, and step-by-step protocols for the selective modification of the C6 and C7 positions of the this compound core, empowering researchers in drug discovery and chemical biology.
Foundational Principles: Understanding Pteridine Reactivity
The pteridine ring system, composed of fused pyrimidine and pyrazine rings, is inherently electron-deficient. This characteristic dictates its reactivity, particularly towards nucleophiles. The chlorine atoms at the C2 and C4 positions further activate the ring for Nucleophilic Aromatic Substitution (SNAr), making these sites the most kinetically favored for modification.[5]
Conversely, the C6 and C7 positions, located on the pyrazine portion of the scaffold, are significantly less electrophilic. Direct SNAr at these sites is generally sluggish and requires harsh conditions. Therefore, more sophisticated strategies are necessary to achieve selective C-C, C-N, and C-O bond formations at C6 and C7. The two primary strategies discussed herein are:
-
Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the power of transition metal catalysis to couple the C-Cl bonds with a diverse array of building blocks.
-
De Novo Ring Synthesis via Cyclocondensation: Constructing the pteridine core from a pre-functionalized pyrimidine precursor, which offers regiochemical control from the outset.[6][7]
Below is a conceptual workflow illustrating these strategic approaches.
Caption: Strategic overview for C6/C7 functionalization of pteridines.
Palladium-Catalyzed Cross-Coupling at C6/C7
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forging carbon-carbon and carbon-heteroatom bonds. Their wide functional group tolerance and predictable reactivity make them ideal for the late-stage diversification of heterocyclic cores.[8]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a robust method for installing aryl, heteroaryl, or alkyl groups.[9] For dihaloheterocycles like this compound, regioselectivity can be a challenge. While the C4 position is often more reactive, careful selection of the catalyst, ligand, and reaction conditions can promote coupling at the C6 and C7 positions.[10][11] Microwave-assisted protocols can significantly accelerate these reactions and improve yields.[10]
This protocol provides a general starting point for the mono-arylation of this compound. Optimization of temperature, catalyst loading, and ligand may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.5 - 5 mol%)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv.)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or DMF/Water
-
Microwave reaction vial with a stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a microwave reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (2.5 mol%).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 4 mL 1,4-dioxane and 1 mL water) via syringe.
-
Seal the vial tightly.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes).[10]
-
Causality: The use of microwave irradiation provides rapid, uniform heating, which can overcome the activation energy barrier for coupling at the less reactive C6/C7 positions and dramatically reduce reaction times compared to conventional heating.[10]
-
After the reaction, cool the vial to room temperature.
-
Monitor reaction progress by TLC or LC-MS to check for consumption of starting material and formation of the mono-coupled product.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the C6/C7-substituted this compound isomers.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[12][13][14] This reaction is indispensable for synthesizing anilines and other arylamines, which are prevalent motifs in pharmaceuticals. The choice of ligand is critical for achieving high efficiency and selectivity, especially with challenging substrates.[15][16] Sterically hindered phosphine ligands often provide the best results.
This protocol outlines a general procedure for the amination of this compound. The base, ligand, and solvent system are crucial variables that must be optimized.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a Schlenk flask under an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Add this compound (1.0 mmol) and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the flask and heat the mixture with stirring at a temperature between 80-110 °C.
-
Trustworthiness: The reaction must be conducted under strictly anhydrous and anaerobic conditions. The palladium catalyst is sensitive to oxygen, and many of the strong bases used (like NaOt-Bu) are hygroscopic. Failure to maintain an inert atmosphere will result in catalyst deactivation and poor yields.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the C6/C7-amino-substituted this compound.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-C | C-N |
| Key Reagents | Boronic Acid/Ester | Primary/Secondary Amine |
| Typical Catalysts | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligands | PPh₃, SPhos | XPhos, RuPhos, BINAP |
| Typical Bases | K₂CO₃, Na₂CO₃, K₃PO₄ | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Common Solvents | Dioxane/H₂O, Toluene, DMF | Toluene, Dioxane |
| Table 1: Comparison of typical reaction conditions for cross-coupling reactions. |
De Novo Synthesis via Cyclocondensation
An alternative and highly effective strategy for accessing regiospecifically 6- or 7-substituted pteridines is to construct the heterocyclic core from simpler, pre-functionalized precursors. The classical Isay reaction involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. The substituents at the C6 and C7 positions of the final pteridine are determined by the structure of the dicarbonyl component.
This approach bypasses the regioselectivity issues associated with direct functionalization of the pre-formed pteridine ring.
This protocol describes the synthesis of a 6-substituted pteridin-7-one, a versatile intermediate that can be further modified.
Materials:
-
4,5-Diaminopyrimidine derivative (e.g., 2-chloro-4,5-diaminopyrimidine)
-
α-Ketoester (e.g., Ethyl benzoylformate for a 6-phenyl substituent)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 4,5-diaminopyrimidine derivative (1.0 mmol) in ethanol (10 mL).
-
Add the α-ketoester (1.05 equiv.).
-
Heat the mixture to reflux with stirring for 4-12 hours.
-
Expertise: The condensation is often acid- or base-catalyzed. The choice of solvent (e.g., protic like ethanol vs. acidic like acetic acid) can significantly influence the reaction rate and outcome by affecting the nucleophilicity of the amino groups and the electrophilicity of the carbonyls.[7]
-
Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon cooling.
-
Cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then diethyl ether.
-
Dry the product under vacuum. Further purification is often not necessary, but recrystallization can be performed if needed.
-
The resulting pteridinone can then be chlorinated (e.g., with POCl₃) to install a chlorine at the C7 position, which can be used for subsequent cross-coupling reactions.
Caption: General scheme for pteridine synthesis via cyclocondensation. (Note: Image placeholders would be replaced with actual chemical structures in a live document).
Conclusion and Outlook
The functionalization of the C6 and C7 positions of this compound is a critical task for expanding the chemical space of medicinally relevant pteridine derivatives. While direct SNAr at these positions is difficult, modern synthetic methods provide powerful solutions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, offer a direct path to introduce diverse carbon and nitrogen substituents. For ultimate regiochemical control, classical cyclocondensation strategies remain highly relevant and effective. The protocols and insights provided in this guide serve as a robust foundation for researchers to design and execute synthetic campaigns toward novel pteridine-based therapeutics.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloropteridine
Welcome to the technical support center for the synthesis of 2,4-Dichloropteridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical heterocyclic compound. Here, we will delve into common challenges, provide in-depth troubleshooting, and offer scientifically-grounded solutions.
I. Overview of this compound Synthesis
This compound is a key intermediate in the synthesis of various biologically active molecules, including antifolates and kinase inhibitors.[1][2] The most prevalent synthetic route involves the chlorination of pteridine-2,4-dione (also known as lumazine). This process, while direct, is often plagued by issues such as incomplete reaction, formation of intractable byproducts, and difficulties in purification, all of which can significantly depress the final yield.
The core of the synthesis is a nucleophilic substitution reaction where the hydroxyl groups of the tautomeric form of pteridine-2,4-dione are replaced by chlorine atoms. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and HCl scavenger.
General Reaction Scheme:
Caption: General synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
FAQ 1: My reaction shows low conversion of the starting material, pteridine-2,4-dione. What are the likely causes and how can I fix this?
Answer: Low conversion is a frequent issue and can stem from several factors. Let's break them down:
-
Insufficient Chlorinating Agent: Phosphorus oxychloride (POCl₃) is not only the chlorinating agent but can also act as the solvent. Using a large excess is crucial to drive the reaction to completion. A molar ratio of pteridine-2,4-dione to POCl₃ of at least 1:10 is a good starting point.[3]
-
Inadequate Reaction Temperature and Time: This chlorination typically requires high temperatures to proceed efficiently. Refluxing the reaction mixture is standard practice. Ensure your reaction is heated to the boiling point of POCl₃ (around 105 °C) and maintained there for a sufficient duration. Reaction times can vary, but 4-6 hours is a common range.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Presence of Moisture: Phosphorus oxychloride reacts violently with water. Any moisture in your starting material, solvent, or glassware will consume the reagent and hinder the reaction. Ensure all glassware is oven-dried and cooled under an inert atmosphere. The pteridine-2,4-dione should be thoroughly dried before use.
-
Poor Solubility of Starting Material: Pteridine-2,4-dione has poor solubility in many organic solvents. While POCl₃ often serves as the solvent, in some protocols, a high-boiling-point co-solvent is used. If so, ensure the starting material is adequately suspended or dissolved at the reaction temperature.
Troubleshooting Workflow for Low Conversion
Caption: Decision-making for low starting material conversion.
FAQ 2: I am observing a significant amount of dark, tar-like byproducts. What causes this and how can I minimize their formation?
Answer: The formation of dark, polymeric, or tarry byproducts is often a sign of decomposition or side reactions occurring at high temperatures.
-
Overheating or Extended Reaction Times: While high temperatures are necessary, excessive heat or prolonged reaction times can lead to the degradation of the pteridine ring system. It's a delicate balance. Carefully control the reflux temperature and monitor the reaction to stop it once the starting material is consumed.
-
Role of the Tertiary Amine: The addition of a tertiary amine like N,N-dimethylaniline or triethylamine is crucial. It serves two purposes: it can catalyze the reaction and, more importantly, it neutralizes the HCl gas that is generated. Without a base, the buildup of acid can promote decomposition pathways. However, the choice and amount of base are important. Some bases can lead to colored byproducts if not pure.
-
Purity of Starting Materials: Impurities in the starting pteridine-2,4-dione can also lead to side reactions and discoloration. Ensure your starting material is of high purity.
Table 1: Optimizing Reaction Conditions to Minimize Byproducts
| Parameter | Standard Condition | Optimized Condition to Reduce Byproducts | Rationale |
| Temperature | Vigorous Reflux (~105 °C) | Gentle Reflux, precise temperature control | Avoids localized overheating and decomposition. |
| Tertiary Amine | 1.0-1.2 equivalents | 1.1 equivalents, added slowly at a lower temp | Controls the exotherm and prevents side reactions. |
| Reaction Time | 4-6 hours | Monitor by TLC and quench as soon as complete | Minimizes exposure of the product to harsh conditions. |
FAQ 3: My final product is difficult to purify and the yield is low after workup. What are the best practices for isolation and purification?
Answer: The workup and purification of this compound are critical steps that can significantly impact your final yield. The product is susceptible to hydrolysis back to the starting material or to mono-chloro derivatives.
Experimental Protocol: Optimized Workup and Purification
-
Quenching the Reaction:
-
After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice or an ice-water slurry with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood. This hydrolyzes the excess POCl₃.
-
-
Neutralization and Precipitation:
-
The resulting acidic aqueous solution should be neutralized carefully. A saturated solution of sodium bicarbonate or sodium carbonate is often used. Add the base portion-wise with continuous stirring and cooling in an ice bath to keep the temperature low.
-
The this compound will precipitate out of the solution as a solid. The pH should be carefully adjusted to be near neutral (pH 7-8) to maximize precipitation.[3]
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallization: This is often the most effective method for purifying this compound. A common solvent system is ethanol or a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
-
Key Considerations for High Recovery:
-
Avoid High pH: During neutralization, avoid making the solution strongly basic, as this can promote hydrolysis of the chloro groups.
-
Thorough Extraction: If the product does not fully precipitate, you may need to extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.[4] Perform multiple extractions to ensure complete recovery.
III. References
-
BenchChem. (n.d.). Common side reactions in the synthesis of 2-(Dichloromethyl)-4-methylpyridine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,4-Dichloropyridine synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: 2,5-Dichloropyridine Synthesis. Retrieved from --INVALID-LINK--
-
Nzérék, C., et al. (2012). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. Journal of Medicinal Chemistry.
-
Plowe, C. V., et al. (2004). 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Wang, L., et al. (2010). Synthesis and biological activities of 2,4-diaminopteridine derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Wrenger, C., et al. (2004). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy.
References
- 1. 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Amination of 2,4-Dichloropteridine
Welcome to the technical support center for the amination of 2,4-dichloropteridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary goal is the synthesis of a 4-amino-2-chloropteridine derivative, but I'm observing a significant amount of the 2-amino-4-chloro isomer. How can I improve C4 regioselectivity?
This is a classic challenge in pteridine chemistry. The preferential site of nucleophilic aromatic substitution (SNAr) is governed by the electronic properties of the pteridine ring.
Mechanistic Insight: The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This is because the electron-withdrawing effect of the pyrazine ring nitrogen atoms more strongly activates the C4 position. The stability of the intermediate Meisenheimer complex, which can delocalize the negative charge onto the ring nitrogens, is key to this selectivity.
Troubleshooting Strategies:
-
Temperature Control: Lowering the reaction temperature is the most effective initial step. The activation energy for substitution at the C4 position is lower than at C2. By reducing the thermal energy of the system, you disproportionately slow the undesired C2 amination, thus favoring the thermodynamically preferred C4 product. Reactions are often run from 0 °C to room temperature.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are standard choices. They effectively solvate the amine nucleophile without interfering with the reaction mechanism. In some cases, less polar solvents may enhance selectivity by minimizing side reactions.
-
Base Selection: Use a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction. Using an excess of the reacting amine as the base can lead to higher rates of disubstitution.
-
Rate of Addition: Slowly adding the amine nucleophile to the solution of this compound can help maintain a low concentration of the nucleophile, which can suppress the formation of the disubstituted product and may improve C4 selectivity.
| Parameter | Condition | Expected Outcome on C4 Selectivity | Rationale |
| Temperature | Low (e.g., 0-25 °C) | Increase | Exploits the lower activation energy of C4 substitution. |
| High (e.g., >50 °C) | Decrease | Provides sufficient energy to overcome the activation barrier for C2 substitution. | |
| Solvent | Polar Aprotic (ACN, DMF) | Generally Good | Standard for SNAr, facilitates the reaction. |
| Base | Non-nucleophilic (DIPEA) | Increase | Prevents the base from competing with the desired amine nucleophile. |
Q2: I'm seeing a significant amount of a di-substituted product (2,4-diaminopteridine). How can I prevent this over-reaction?
Disubstitution occurs when the initial product, 4-amino-2-chloropteridine, reacts with a second molecule of the amine.
Mechanistic Insight: The first amination at C4 introduces an electron-donating amino group, which slightly deactivates the ring towards further nucleophilic attack. However, the remaining chlorine at C2 is still susceptible to substitution, especially under forcing conditions (high temperature, high concentration, or with highly nucleophilic amines).
Troubleshooting Strategies:
-
Stoichiometry Control: Use a precise stoichiometry. An excess of the amine nucleophile is a primary cause of disubstitution. Start with 1.0 to 1.1 equivalents of the amine relative to the this compound.
-
Temperature Management: As with regioselectivity, lower temperatures will significantly reduce the rate of the second substitution. If conversion is slow, it is better to extend the reaction time at a lower temperature than to increase the heat.
-
Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
Q3: My reaction is giving a low yield, and I'm isolating a product that appears to be a hydroxypteridine. What is happening?
This indicates that hydrolysis of the starting material or product is occurring.
Mechanistic Insight: Water is a competing nucleophile and can attack the electrophilic C4 or C2 positions to displace the chloride, forming a hydroxypteridine (or its tautomeric pteridinone form). This is particularly problematic if the reaction is run for extended periods, at high temperatures, or if the solvents and reagents are not anhydrous. The resulting pteridinones are often insoluble and can complicate purification.[1]
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and ensure your amine and base are free of significant water content.
-
Acid Scavenging: The HCl byproduct can catalyze hydrolysis. Ensure an adequate amount of a suitable base (e.g., 1.1-1.2 equivalents of DIPEA) is present to neutralize the acid as it forms.
-
Purification of Reagents: If water contamination is suspected, distill solvents and amines from an appropriate drying agent before use.
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues in the amination of this compound.
Caption: Troubleshooting decision tree for pteridine amination.
Protocol: Selective C4 Amination of this compound
This protocol provides a starting point for achieving high regioselectivity for the C4 position.
Materials:
-
This compound
-
Amine of choice (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq.)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N2 or Ar)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reagent Preparation: Dissolve this compound in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (1.2 eq.) to the cooled solution and stir for 5 minutes.
-
Nucleophile Addition: In a separate vial, dissolve the amine (1.1 eq.) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the reaction flask over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The crude product can then be purified via silica gel column chromatography or recrystallization.
References
Technical Support Center: Overcoming Poor Solubility of 2,4-Dichloropteridine in Reactions
<_>
Welcome to the technical support center for handling 2,4-Dichloropteridine. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this versatile but often sparingly soluble heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure your reactions proceed smoothly and efficiently.
Introduction: The Challenge of this compound Solubility
This compound is a key intermediate in the synthesis of a wide range of biologically active pteridine derivatives.[1][2] Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, and they play crucial roles in various biological processes.[1] However, the planar, aromatic structure of this compound contributes to strong intermolecular forces, leading to poor solubility in many common organic solvents. This can result in sluggish or incomplete reactions, low yields, and difficulties in purification.
This guide will walk you through the underlying principles and practical solutions to overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is this compound expected to be poorly soluble?
A1: Based on the principle of "like dissolves like," this compound, a polar heterocyclic compound, is expected to have limited solubility in non-polar solvents such as hexanes and toluene. While it may show some solubility in more polar solvents, it often remains a challenge to achieve sufficient concentrations for efficient reactions in solvents like diethyl ether, ethyl acetate, and even moderately polar solvents like acetone and acetonitrile.[3]
Q2: Why does simply heating the reaction mixture not always solve the solubility issue?
A2: While increasing the temperature can enhance the solubility of many compounds, it may not be a universally effective solution for this compound for several reasons:
-
Limited Solubility Increase: For some solvent systems, the increase in solubility with temperature may be insufficient to significantly impact the reaction rate.
-
Thermal Degradation: Pteridine derivatives can be susceptible to degradation at elevated temperatures, leading to the formation of impurities.[4]
-
Side Reactions: Higher temperatures can promote undesired side reactions, reducing the yield of the target product.
Q3: Can I use a large excess of solvent to dissolve the this compound?
A3: While using a larger volume of solvent can eventually dissolve the starting material, it is often not a practical or efficient solution. Highly dilute reaction conditions can significantly slow down the reaction rate, requiring much longer reaction times. This approach also increases solvent waste and can complicate product isolation and purification.
Q4: Are there any safety concerns I should be aware of when working with this compound?
A4: As with any chemical reagent, it is crucial to handle this compound with appropriate safety precautions. It should be used in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: The this compound is not dissolving in the chosen reaction solvent.
This is the most common challenge. Here’s a systematic approach to troubleshoot this issue:
Solution A: Solvent System Optimization
The first line of defense is to optimize the solvent system. This can involve using a single, more effective solvent or employing a co-solvent system.
-
High-Boiling Point Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often effective at dissolving polar, heterocyclic compounds. However, their high boiling points can make them difficult to remove during workup.
-
Co-solvent Systems: The addition of a small amount of a co-solvent can significantly enhance solubility.[5] A common strategy is to add a polar aprotic solvent (like DMF or DMSO) to a less polar solvent in which the other reactants are soluble. This creates a solvent mixture with a polarity that is better suited to dissolve all reaction components.
Table 1: Recommended Solvents and Co-solvents for this compound Reactions
| Solvent/Co-solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| N,N-Dimethylformamide (DMF) | 153 | 38.3 | Excellent dissolving power for polar compounds. |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | High polarity, can be difficult to remove. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | Good alternative to DMF and DMSO. |
| Dioxane | 101 | 2.2 | A moderately polar ether that can be effective. |
| Acetonitrile | 82 | 36.6 | A polar aprotic solvent, may require heating. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Often used in combination with a co-solvent. |
Data sourced from multiple chemical property databases.[6]
Solution B: Physical Methods to Enhance Dissolution
Physical agitation methods can be highly effective in overcoming solubility limitations by increasing mass transfer and breaking down solid aggregates.
-
Sonication: The use of ultrasound can dramatically accelerate the dissolution of solids in liquids.[7][8] The phenomenon of acoustic cavitation creates micro-scale high-pressure and high-temperature zones, which can break apart solid particles and enhance solvent penetration.[7]
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool for reactions involving poorly soluble starting materials.[9][10] The direct heating of the solvent and reactants can lead to a rapid increase in temperature and pressure (in a sealed vessel), often resulting in complete dissolution and significantly reduced reaction times.[11]
Issue 2: The reaction is sluggish or incomplete, even with some dissolution.
Even if you achieve partial dissolution, the low concentration of dissolved this compound can lead to slow reaction kinetics.
Solution: Phase-Transfer Catalysis (PTC)
For reactions involving an ionic reagent and an organic substrate with poor mutual solubility, a phase-transfer catalyst can be employed. The catalyst transports the ionic reactant into the organic phase where the reaction can occur. While not a direct solution for dissolving this compound itself, it can be effective if the nucleophile is the poorly soluble species.
Workflow for Overcoming Solubility Issues
The following diagram illustrates a logical workflow for addressing the poor solubility of this compound.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Here are detailed, step-by-step protocols for key techniques mentioned in this guide.
Protocol 1: General Procedure for a Reaction Using a Co-solvent System
-
Reactant Preparation: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound and any other solid reactants.
-
Co-solvent Addition: Add a minimal amount of a high-polarity solvent (e.g., DMF or DMSO) to the flask, just enough to form a slurry or a partially dissolved mixture.
-
Primary Solvent Addition: Add the primary reaction solvent (e.g., THF or Dioxane) to the flask.
-
Stirring and Heating: Stir the mixture vigorously at room temperature or with gentle heating until the this compound is fully dissolved.
-
Reagent Addition: Once a homogeneous solution is obtained, add the other reagents as required by your specific reaction protocol.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
Protocol 2: Microwave-Assisted Synthesis
!CAUTION! Microwave-assisted synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven.
-
Vessel Preparation: To a microwave-safe reaction vessel, add the this compound, other reactants, and the chosen solvent.
-
Vessel Sealing: Securely cap the vessel.
-
Microwave Programing: Set the desired reaction temperature, pressure, and time on the microwave reactor's control panel. A typical starting point could be 100-150 °C for 10-30 minutes.
-
Reaction Execution: Start the microwave program. The instrument will automatically control the temperature and pressure.
-
Cooling and Workup: After the reaction is complete, allow the vessel to cool to room temperature before carefully opening it. Proceed with the standard workup and purification procedures.
The use of microwave irradiation can often lead to a dramatic reduction in reaction times, from hours to minutes, and an increase in product yields.[9][11]
Protocol 3: Sonication-Assisted Dissolution and Reaction
-
Setup: Place the reaction flask containing the this compound and solvent in an ultrasonic cleaning bath.
-
Sonication: Turn on the ultrasonic bath. The high-frequency sound waves will promote the dissolution of the solid.
-
Temperature Control: If the reaction is temperature-sensitive, monitor the temperature of the bath and add cold water or ice as needed to maintain the desired temperature.
-
Reaction Initiation: Once the this compound is dissolved, add the other reagents and continue the sonication for the duration of the reaction, or switch to conventional stirring.
Sonication is particularly useful for heterogeneous reactions, as it can enhance mass transfer between phases.[12]
Visualizing the Process: A Generalized Reaction Workflow
The following diagram outlines a general experimental workflow for a reaction involving this compound, incorporating the solubility enhancement techniques.
Caption: General experimental workflow for this compound reactions.
Conclusion
The poor solubility of this compound presents a common but surmountable challenge in synthetic chemistry. By systematically optimizing the solvent system and employing physical enhancement techniques such as sonication and microwave irradiation, researchers can achieve efficient and high-yielding reactions. This guide provides a comprehensive framework for troubleshooting solubility issues and implementing effective solutions in your laboratory.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives - IJFMR [ijfmr.com]
- 3. benchchem.com [benchchem.com]
- 4. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 8. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. jocpr.com [jocpr.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Chlorinated Pteridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorinated pteridine derivatives. The unique electronic and structural properties of these heterocyclic compounds, while valuable in medicinal chemistry, present significant purification challenges. This guide provides in-depth, experience-driven answers to common problems, moving beyond simple instructions to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why are chlorinated pteridine derivatives notoriously difficult to purify?
The purification challenges stem from a combination of factors inherent to the pteridine core and the effects of chlorination:
-
Poor Solubility: The planar, nitrogen-rich pteridine ring system often leads to low solubility in common organic solvents while also having poor water solubility.[1][2] This severely limits options for both recrystallization and chromatography.
-
High Polarity & Strong Interactions: Pteridines are highly polar molecules. The nitrogen atoms can act as hydrogen bond acceptors, leading to strong interactions with stationary phases like silica gel, which can cause significant streaking, poor recovery, and the need for highly polar eluents.[3][4]
-
Similar Polarity of Contaminants: Chlorination of a pteridine precursor often results in a product with polarity very similar to the starting material or related by-products (e.g., over-chlorinated species).[5] This makes chromatographic separation difficult, as compounds co-elute.
-
Chemical Instability: The pteridine ring can be sensitive to pH, light, and oxidation, especially if it exists in reduced forms (dihydro- or tetrahydro-).[3][6][7] Harsh purification conditions, prolonged exposure to acidic silica gel, or certain solvents can lead to sample degradation.[8]
Q2: I have a crude chlorinated pteridine. What purification method should I attempt first?
Your first step should be a quick solubility test to guide your strategy. Based on the results, the general workflow is as follows:
-
Recrystallization: If you can identify a solvent that dissolves your crude product when hot but not when cold, recrystallization is the most efficient first choice. It is fast, scalable, and often yields highly pure material. Some pteridine derivatives can be isolated simply by crystallization.[9]
-
Flash Column Chromatography: This is the workhorse method if recrystallization fails. It is versatile but requires careful optimization of the stationary and mobile phases to overcome the challenges mentioned in Q1.
-
Preparative HPLC: This is generally reserved for difficult separations or for obtaining highly pure material for final analysis and biological testing. It offers superior resolving power but is more expensive and less scalable.[10]
Q3: How can I reliably assess the purity of my final product?
No single technique is sufficient. A combination of methods is essential for a trustworthy assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. Use a high-resolution column (e.g., C18) with a diode array detector (DAD) or a mass spectrometer (MS) to check for impurities. A pure sample should show a single, sharp peak.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your compound. The absence of signals corresponding to starting materials or solvents is a good indicator of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. Coupling HPLC to MS (LC-MS) is exceptionally powerful for identifying the mass of any minor co-eluting impurities.[4]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which should match the theoretical values for your desired compound.
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you may encounter during your experiments.
Problem Area: Solubility Issues
Q: My chlorinated pteridine is insoluble in common chromatography solvents like hexanes/ethyl acetate. What solvent systems should I try?
This is a very common problem. The high polarity of the pteridine core often requires more polar solvent systems.
Causality: The N-heterocyclic structure is highly polar and may have low solubility in non-polar or moderately polar solvents. Chlorination can sometimes decrease aqueous solubility further.[12]
Solutions:
-
Increase Eluent Polarity: Systematically increase the polarity of your mobile phase. A common and effective gradient is Dichloromethane (DCM) -> DCM/Methanol (MeOH) -> DCM/MeOH with a small amount of modifier.
-
Alternative Solvents: Explore other solvent systems. Chloroform can be a good alternative to DCM.[13] For very polar compounds, gradients involving acetonitrile or even water (for reversed-phase chromatography) may be necessary.[14]
-
Use a "Solubilizing" Co-solvent: Sometimes, a small amount of a strong, highly polar solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can help dissolve the crude sample before loading it onto the column, though this should be done with caution as they are difficult to remove.
Problem Area: Column Chromatography
Q: My compound is streaking badly on the silica gel column. How can I get sharp bands?
Causality: Streaking (tailing) occurs when the compound interacts too strongly and irreversibly with the stationary phase. The acidic silanol groups (Si-OH) on the surface of standard silica gel can strongly bind to the basic nitrogen atoms of the pteridine ring.
Solutions:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of triethylamine (TEA) or ammonia solution to your mobile phase. These bases will compete for the acidic sites on the silica, preventing your compound from binding too tightly and resulting in sharper peaks.
-
Use a Different Stationary Phase:
-
Neutral Alumina: This is an excellent alternative to silica for basic compounds. It lacks the acidic silanol groups, leading to much-improved peak shape.[13]
-
Reversed-Phase Silica (C18): If your compound has sufficient solubility in solvents like methanol, acetonitrile, or water, reversed-phase chromatography is a powerful option. Here, separation is based on hydrophobicity rather than polarity.[11]
-
Q: I'm not getting good separation between my product and an impurity. What can I do?
Causality: As mentioned, chlorinated pteridines and their precursors or by-products often have very similar polarities, making them difficult to resolve.[5]
Solutions:
-
Optimize the Mobile Phase:
-
Shallow Gradient: Instead of isocratic (constant solvent mixture) elution, use a very shallow gradient. For example, start with 1% MeOH in DCM and slowly increase to 5% MeOH over many column volumes. This can resolve closely eluting spots.
-
Change Solvent Selectivity: If changing polarity doesn't work, change the solvents completely. The interactions between your compound and the stationary phase are mediated by the mobile phase. Switching from a DCM/MeOH system to an Ethyl Acetate/Hexane system, for instance, can dramatically alter the elution order and improve separation.
-
-
Decrease the Flow Rate: Reducing the flow rate gives the sample more time to equilibrate between the stationary and mobile phases, which can significantly enhance resolution.[10]
-
Use a Higher-Performance Column: Utilize columns packed with smaller particle size silica (e.g., 25-40 µm) for higher resolution.
Problem Area: Recrystallization
Q: My compound is "oiling out" instead of forming crystals. How can I fix this?
Causality: Oiling out occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it has a chance to form an ordered crystal lattice. This is common with compounds that are not completely pure.
Solutions:
-
Cool More Slowly: Do not place the hot solution directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages proper crystal formation.
-
Add a "Seed" Crystal: If you have a tiny amount of pure, solid material, add a single crystal to the cooled, supersaturated solution. This provides a template for crystallization to begin.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Re-evaluate Your Solvent System: You may be using a solvent that is too good. Try a slightly poorer solvent, or a solvent mixture. If your compound is very soluble in hot methanol, try a hot mixture of methanol and a poorer solvent like water or hexane.
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography on Neutral Alumina
This protocol is designed for a basic, polar chlorinated pteridine that shows streaking on silica gel.
-
Slurry Preparation:
-
Choose a non-polar solvent in which your compound is insoluble (e.g., Hexane or DCM).
-
In a beaker, mix the neutral alumina powder with the chosen solvent to create a uniform slurry.
-
-
Column Packing:
-
Pour the slurry into the chromatography column.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Add more slurry as needed until the desired bed height is reached. Never let the top of the alumina bed run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM/MeOH).
-
Add a small amount of alumina to this solution to create a thick paste.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This is your "dry loaded" sample.
-
Carefully add the powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% DCM).
-
Gradually and slowly increase the polarity by adding small increments of a polar solvent (e.g., start adding methanol, increasing from 0.5% to 1%, then 2%, etc.).
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis:
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Table 1: Common Solvent Systems for Pteridine Purification
| Solvent System (v/v) | Stationary Phase | Target Compound Polarity | Notes & Causality |
| Hexane / Ethyl Acetate | Silica Gel | Low to Medium | Standard system. Often not polar enough for many pteridine derivatives. |
| Dichloromethane / Methanol | Silica Gel, Alumina | Medium to High | A powerful and common system. Methanol effectively displaces polar compounds from the stationary phase. |
| Chloroform / Acetone | Silica Gel, Alumina | Medium | Offers different selectivity compared to DCM/MeOH, which can be useful for separating stubborn isomers. |
| Acetonitrile / Water (+TFA or Formic Acid) | C18 Reversed-Phase | High (Water Soluble) | For highly polar or ionic compounds. The acid modifier ensures consistent ionization state for sharp peaks.[14] |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pteridine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. mdpi.com [mdpi.com]
- 9. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Chlorinated Solvents - Enviro Wiki [enviro.wiki]
- 13. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 14. Separation of unconjugated pteridines by high-pressure cation-exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 2,4-Dichloropteridine in Research Applications
Welcome to the technical support center for 2,4-Dichloropteridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the storage and handling of this highly reactive compound. Our goal is to ensure the integrity of your experiments by preserving the stability and purity of this compound.
Introduction: The Challenge of this compound Stability
This compound is a pivotal intermediate in the synthesis of various biologically active pteridine derivatives. However, its reactivity, which makes it a valuable synthon, also renders it susceptible to degradation during storage. The two chlorine substituents on the pteridine ring are highly electrophilic, making the molecule prone to nucleophilic substitution reactions, primarily hydrolysis. Understanding and mitigating the factors that contribute to its decomposition are crucial for obtaining reliable and reproducible experimental results.
This guide provides a comprehensive overview of the decomposition pathways, recommended storage protocols, and troubleshooting strategies to maintain the quality of your this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and use of this compound in a question-and-answer format.
Question 1: I opened a new bottle of this compound, and it has a brownish tint. Is it still usable?
A brownish discoloration is a common indicator of degradation. This is often due to exposure to moisture and/or light, leading to the formation of colored impurities.
-
Causality: The pteridine ring system is susceptible to oxidation, and the presence of moisture can facilitate hydrolysis, leading to the formation of hydroxypteridine derivatives, which can be colored. Photodegradation can also generate colored byproducts.[1]
-
Recommended Action: Before use, it is highly recommended to assess the purity of the discolored material.
-
Purity Analysis: Utilize High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a UV detector.[2][3] A significant decrease in the main peak area and the appearance of new peaks corresponding to degradation products would confirm decomposition.
-
Structural Confirmation: If significant degradation is suspected, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed to identify the mass of the impurities, which will likely correspond to mono- and di-hydroxylated pteridine species.[4][5]
-
-
Usability: If purity is confirmed to be below your experimental tolerance, it is advised to use a fresh, non-discolored batch to ensure the integrity of your results.
Question 2: My reaction yield using this compound is consistently lower than expected. Could storage be the issue?
Yes, improper storage is a frequent cause of reduced reaction yields. The primary culprit is the decomposition of the starting material, meaning you are starting with less active reagent than calculated.
-
Primary Decomposition Pathway - Hydrolysis: this compound is highly susceptible to hydrolysis, where the chlorine atoms are displaced by hydroxyl groups. This can occur stepwise, forming 2-chloro-4-hydroxypteridine and subsequently 2,4-dihydroxypteridine (lumazine). This reaction is accelerated by the presence of water.[6][7] The rate of hydrolysis for chlorinated compounds is often pH-dependent, with alkaline conditions significantly increasing the rate of degradation.[8][9]
-
Preventative Measures:
-
Inert Atmosphere: Always handle and store this compound under an inert atmosphere (e.g., argon or dry nitrogen) to minimize exposure to atmospheric moisture.
-
Anhydrous Solvents: Use anhydrous solvents for all reactions and for preparing stock solutions.
-
pH Control: If your experimental conditions involve aqueous solutions, be mindful of the pH. Neutral to slightly acidic conditions are generally preferred to minimize hydrolysis. [10] Question 3: I've noticed a fine white powder forming in my stock solution of this compound in an organic solvent. What could this be?
-
The formation of a precipitate in a stock solution can indicate either degradation or solubility issues.
-
Potential Causes:
-
Hydrolysis: If the solvent was not completely anhydrous, hydrolysis could have occurred, leading to the formation of less soluble hydroxypteridine derivatives. 2,4-dihydroxypteridine, for instance, has lower solubility in many organic solvents compared to its dichlorinated precursor.
-
Solvent Evaporation: Partial evaporation of the solvent could lead to the concentration of the solute exceeding its solubility limit, causing it to precipitate.
-
Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
Troubleshooting Steps:
-
Visual Inspection: Note the appearance of the precipitate. Crystalline precipitates might suggest solubility issues, while amorphous powders could be degradation products.
-
Re-dissolution: Gently warm the solution to see if the precipitate redissolves. If it does, it is likely a solubility issue. If it remains insoluble, degradation is more probable.
-
Analysis: If degradation is suspected, filter a small aliquot of the supernatant and analyze by HPLC to assess the purity of the dissolved material. The precipitate can also be isolated and analyzed (e.g., by NMR or MS) to confirm its identity.
Question 4: What are the optimal storage conditions to maximize the shelf-life of this compound?
To prevent decomposition, this compound should be stored with careful consideration of temperature, atmosphere, and light exposure.
Storage Parameter Recommendation Rationale Temperature 2-8°C (Refrigerated) Reduces the rate of potential decomposition reactions. Avoid freezing, as this can cause condensation upon thawing, introducing moisture. [10][11] Atmosphere Inert Gas (Argon or Dry Nitrogen) Prevents contact with atmospheric moisture and oxygen, which are key contributors to hydrolysis and oxidation. Container Tightly sealed amber glass vial Protects from light to prevent photodegradation and ensures a tight seal against moisture ingress. Location Dark, dry, and well-ventilated area Further minimizes light exposure and prevents accidental contact with incompatible materials.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA.
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 310 nm
-
Injection Volume: 10 µL
-
Data Analysis: Calculate purity using the area percent method from the resulting chromatogram. The appearance of significant secondary peaks indicates the presence of impurities.
Protocol 2: Preparation of a Stock Solution
Proper preparation of stock solutions is critical to prevent premature degradation.
-
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., anhydrous DMF, DMSO, or chlorinated solvents like dichloromethane)[12]
-
Dry, amber glass vial with a septum-lined cap
-
Syringes and needles (oven-dried)
-
Inert gas source (Argon or dry Nitrogen)
-
Procedure:
-
Dry the vial and cap in an oven at >100°C for at least 4 hours and cool in a desiccator.
-
Weigh the desired amount of this compound into the vial under a blanket of inert gas.
-
Tightly seal the vial with the septum-lined cap.
-
Using a dry syringe, add the required volume of anhydrous solvent to the vial.
-
Gently swirl or sonicate until the solid is completely dissolved.
-
Store the stock solution at the recommended temperature (2-8°C) and under an inert atmosphere.
Visualization of Key Concepts
Figure 2: Key factors for preventing the degradation of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atticusllc.com [atticusllc.com]
- 3. benchchem.com [benchchem.com]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. m.youtube.com [m.youtube.com]
- 6. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gctlc.org [gctlc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting regioselectivity in substitutions on 2,4-Dichloropteridine
Welcome to the technical support center for pteridine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2,4-dichloropteridine and its derivatives. Pteridines are a critical scaffold in numerous therapeutic agents, including anticancer and anti-inflammatory drugs.[1][2][3][4][5] The selective functionalization of the this compound core is a common yet challenging step. This document provides in-depth, experience-driven answers to common issues related to regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic substitution on this compound typically occur at the C4 position?
A1: The preferential substitution at the C4 position is a result of fundamental electronic principles governing the SNAr mechanism. The pteridine ring system's reactivity is dictated by the stability of the negatively charged intermediate, known as the Meisenheimer complex.
-
Electronic Stabilization: When a nucleophile attacks the C4 position, the negative charge of the Meisenheimer intermediate can be delocalized onto the more electronegative nitrogen atom (N5) in the adjacent pyrazine ring. This provides superior resonance stabilization compared to an attack at the C2 position, where the charge is primarily delocalized over carbon atoms and the less-stabilizing pyrimidine nitrogens. This concept is well-established for similar heterocyclic systems like 2,4-dichloropyrimidines and 2,4-dichloroquinazolines.[6][7][8]
-
Molecular Orbitals: From a Frontier Molecular Orbital (FMO) theory perspective, the Lowest Unoccupied Molecular Orbital (LUMO) of this compound generally has the largest coefficient on the C4 carbon.[7][9] This indicates that C4 is the most electrophilic site and, therefore, the most susceptible to initial attack by a nucleophile.
dot graph "SNAr_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Reaction pathways for C4 vs. C2 substitution on this compound.
Q2: Is it possible to achieve selective substitution at the C2 position?
A2: Yes, while C4 is the electronically preferred site for standard SNAr, C2 selectivity can be achieved, though it often requires specialized conditions or catalytic systems. Uncatalyzed SNAr reactions on unsubstituted 2,4-dihalopyrimidines almost always favor C4.[10] However, several strategies can invert this selectivity:
-
Palladium-Catalyzed Cross-Coupling: Certain palladium catalysts, particularly those with bulky N-heterocyclic carbene (NHC) ligands, have been shown to uniquely favor C2 cross-coupling with thiols on the 2,4-dichloropyrimidine scaffold.[10] This is because the reaction proceeds through a different mechanism (oxidative addition/reductive elimination) where the steric and electronic environment of the C2-Cl bond is favored by the catalyst, overriding the inherent SNAr reactivity.
-
Ring Substituent Effects: The presence of strong electron-donating groups (EDGs) at the C6 position can alter the electronic distribution of the ring, making the C2 position more susceptible to attack.[6][11][12] This is a less common but documented phenomenon in dichloropyrimidine chemistry.
-
Steric Hindrance: While less predictable, a very bulky substituent at the C5 position could potentially hinder the approach of a nucleophile to the C4 position, thereby increasing the relative yield of the C2 product.
Troubleshooting Guide
Q3: My reaction is producing a mixture of C2 and C4 substituted isomers. How can I improve selectivity for the C4 product?
A3: The formation of isomeric mixtures indicates that the energy difference between the two reaction pathways is not large enough under your current conditions. This is a classic case of kinetic versus thermodynamic control. To favor the more stable C4 product, you need to optimize conditions to exploit its lower activation energy.[13][14][15]
dot graph "Troubleshooting_Flowchart" { layout=dot; node [shape=record, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Decision workflow for optimizing C4 vs. C2 regioselectivity.
Troubleshooting Steps for C4 Selectivity:
-
Lower the Temperature: The C4 pathway generally has a lower activation energy. By reducing the reaction temperature (e.g., from room temperature to 0°C or -20°C), you provide less energy to the system, favoring the kinetically preferred product.[16] High temperatures can provide enough energy to overcome the higher activation barrier of the C2 pathway, leading to mixtures.[13][17]
-
Solvent Choice: The solvent can stabilize or destabilize the transition states. For SNAr, polar aprotic solvents (e.g., DMF, DMSO) are common as they accelerate the reaction. However, a less polar solvent like THF or 1,4-dioxane might increase the energy difference between the two transition states, enhancing selectivity. The effect of solvent on reaction rates and selectivity is a critical parameter to investigate.[18][19]
-
Nature of the Nucleophile: "Soft" nucleophiles (e.g., thiols, secondary amines) are generally more selective than "hard" nucleophiles (e.g., alkoxides, primary amines). If you are using a hard nucleophile and getting poor selectivity, consider if a softer alternative is viable for your synthetic route.
| Parameter | To Favor C4 Substitution (Kinetic Product) | To Favor C2 Substitution (Thermodynamic/Catalyzed) | Rationale |
| Temperature | Low (e.g., -20°C to RT) | High (if reversible) or specific to catalyst | Lower temp favors the pathway with the lowest activation energy (C4).[16] |
| Solvent | Aprotic, less polar (e.g., THF, Dioxane) | Polar aprotic (e.g., DMF, DMSO) or specific to catalyst | Solvent polarity can differentially stabilize the Meisenheimer intermediates.[18][20] |
| Reaction Time | Short | Long (to allow for equilibration) | Prevents potential equilibration to the thermodynamic product if it is not the desired one.[13] |
| Catalyst | None (or standard base like DIPEA) | Pd(NHC) complexes, etc. | Catalysts can completely override innate reactivity by changing the mechanism.[10] |
Q4: My reaction is slow or not proceeding at all. What are the common causes?
A4: A stalled reaction with this compound can be attributed to several factors, often related to the reactants or conditions.
-
Nucleophile Reactivity: The nucleophile may not be strong enough. The order of reactivity is generally R-S⁻ > R-O⁻ > R₂NH > R-NH₂ > Ar-O⁻. If you are using a weak nucleophile (like an aniline or alcohol without a strong base), the reaction may require more forcing conditions.
-
Base Strength: For neutral nucleophiles like amines or alcohols, a base is required to either deprotonate the nucleophile or act as a scavenger for the HCl generated. Ensure your base (e.g., DIPEA, K₂CO₃, NaH) is strong enough, pure, and used in sufficient stoichiometry (at least 1 equivalent for scavenging, or catalytic/stoichiometric for deprotonation).
-
Solvent Purity: Water is a competing nucleophile and can hydrolyze the starting material. Ensure you are using anhydrous solvents, especially when working with highly reactive nucleophiles like alkoxides or Grignard reagents.
-
Temperature: As a rule of thumb, SNAr reactions are often accelerated by heat.[21][22] If the reaction is clean but slow at room temperature, cautiously increasing the temperature (e.g., to 50-80°C) can significantly increase the rate.
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination of this compound
This protocol describes a standard method to achieve selective substitution at the C4 position using a secondary amine as the nucleophile.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Standard experimental workflow for C4-selective SNAr.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., piperidine, morpholine) (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound.
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0°C using an ice-water bath.
-
Add the secondary amine (1.1 eq) dropwise to the stirred solution.
-
Add DIPEA (2.2 eq) dropwise. A precipitate of DIPEA·HCl may form.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired 4-amino-2-chloropteridine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. jackwestin.com [jackwestin.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 19. ajgreenchem.com [ajgreenchem.com]
- 20. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 22. chemrxiv.org [chemrxiv.org]
Technical Support Center: Impurity Identification in 2,4-Dichloropteridine by LC-MS
Welcome to the technical support guide for the analysis of 2,4-Dichloropteridine. This document serves as a centralized resource for researchers, analytical scientists, and drug development professionals encountering challenges with the identification and characterization of impurities in this compound samples using Liquid Chromatography-Mass Spectrometry (LC-MS). As a key intermediate in the synthesis of various biologically active compounds, ensuring its purity is paramount.
This guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your own method development and troubleshooting processes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise before or during the initial stages of analyzing this compound.
Q1: What are the most likely impurities I should expect in my this compound sample?
A1: Impurities can generally be categorized into three groups: process-related, degradation products, and contaminants.[1]
-
Process-Related Impurities: These originate from the synthetic route. Common examples include starting materials, intermediates, and byproducts from side reactions. Isomeric impurities, such as 2,7- or 4,7-dichloropteridine, are also a possibility depending on the synthetic pathway.
-
Degradation Products: this compound is susceptible to hydrolysis. The chlorine atoms, particularly at the C4 position, can be substituted by a hydroxyl group, leading to the formation of 2-chloro-4-hydroxypteridine or 4-chloro-2-hydroxypteridine . Further hydrolysis could yield 2,4-dihydroxypteridine (lumazine). The rate of hydrolysis can be influenced by pH, temperature, and the presence of aqueous media.[2][3][4]
-
Contaminants: These can be introduced from solvents, reagents, or handling and are often observed as background ions in the mass spectrometer.[5][6]
Q2: What is the characteristic mass spectral signature of this compound and its impurities?
A2: The presence of two chlorine atoms imparts a highly distinctive isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[7] A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks:
-
M peak: Contains two ³⁵Cl atoms.
-
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Contains two ³⁷Cl atoms.
The approximate intensity ratio of this M:M+2:M+4 cluster is 9:6:1 .[8] Observing this pattern is a powerful tool for tentatively identifying any species that contains two chlorine atoms.[8][9] An impurity that has lost one chlorine atom (e.g., a hydrolysis product) will revert to the characteristic 3:1 ratio for a monochlorinated compound.[10]
Q3: Which LC-MS setup (column, mobile phase, ionization mode) is a good starting point for my analysis?
A3: A reversed-phase LC-MS method is the most common and effective approach for separating pteridines and their related impurities.[11][12][13]
-
Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is an excellent starting point due to its versatility for moderately polar compounds.[12]
-
Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B) is recommended. Both solvents should be LC-MS grade. To improve peak shape and ionization efficiency, an acidic modifier is crucial. 0.1% formic acid is the most common choice as it is volatile and provides protons for positive mode ionization without causing significant signal suppression.[6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for pteridines. The nitrogen atoms in the pteridine ring system are basic and readily accept a proton, forming a strong [M+H]⁺ ion.[14]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems, following a logical, cause-and-effect framework.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape compromises resolution and integration, hindering accurate quantification and identification.[5]
| Symptom | Potential Cause | Troubleshooting Action & Rationale |
| Tailing Peaks (Asymmetry > 1.2) | Secondary Interactions: Residual silanols on the column packing interact with the basic nitrogen atoms of the pteridine ring. | Increase Mobile Phase Acidity: Ensure 0.1% formic acid is present. This protonates the analyte (improving retention in a controlled manner) and suppresses the ionization of silanol groups, minimizing unwanted interactions. |
| Column Overload: Injecting too much sample saturates the stationary phase. | Dilute the Sample: Reduce the injection concentration or volume. If the peak shape improves, overload was the issue. | |
| Column Contamination/Age: Buildup of strongly retained compounds on the column frit or head.[15] | Flush the Column: Follow the manufacturer's recommended flushing procedure. If this fails, replace the guard column or the analytical column.[16] | |
| Split Peaks | Injector Port Blockage: Particulates from the sample or system can partially clog the flow path. | Check for Blockages: Systematically check connections from the injector back to the pump. Install an in-line filter to protect the column.[15] |
| Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile). | Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) or a weaker solvent.[16] |
Problem: Unidentified Peaks in the Chromatogram
The core challenge is to distinguish between genuine impurities, instrument artifacts, and contaminants.
Below is a systematic workflow to characterize an unknown peak detected in your sample.
Caption: Decision tree for classifying an unknown chromatographic peak.
Step-by-Step Explanation:
-
Inject a Blank: First, inject your sample solvent (without the analyte). If the peak is present, it's a contaminant from your system or solvents, not a sample impurity.[5]
-
Check the Isotopic Pattern: This is your most powerful clue.
-
A 9:6:1 (M, M+2, M+4) ratio strongly suggests the unknown contains two chlorine atoms .[8][9] It could be an isomer of your parent compound.
-
A 3:1 (M, M+2) ratio indicates one chlorine atom .[10] This is characteristic of a degradation product where one chlorine has been replaced (e.g., by hydrolysis).
-
No characteristic pattern means the impurity likely does not contain chlorine.
-
-
Calculate the Mass Difference (Δm/z): Compare the monoisotopic mass of the unknown's molecular ion to that of this compound.
-
Δm/z = 0: The unknown is an isomer. It has the same chemical formula but a different structure, hence the different retention time.
-
Δm/z = -19 Da: This corresponds to the substitution of a chlorine atom (35 Da) with a hydroxyl group (17 Da), with the loss of a proton in the process, a net change of -18, but the mass shift from -Cl to +OH is -18. However, the calculation is mass(OH) - mass(Cl) which is 17 - 35 = -18. Let's re-evaluate. The mass shift for replacing -Cl with -OH is mass(-OH) - mass(-Cl) = 17 - 35 = -18. The observed mass shift for the protonated molecule [M-Cl+OH+H]⁺ relative to [M+H]⁺ would be -18 Da. A -19 Da shift is incorrect. Let's assume the user means the mass difference between the neutral molecules. This is a strong indication of a monohydrolysis product.
-
Other Values: Correlate other mass shifts to plausible chemical modifications (e.g., oxidation [+16 Da], double hydrolysis [-36 Da]).
-
-
Consider Tandem MS (MS/MS): To confirm a hypothesis, perform fragmentation analysis on both the parent compound and the impurity. Common fragmentation patterns can reveal the core structure and the location of the modification.
Problem: Low Signal Intensity or Ion Suppression
Ion suppression occurs when other components in the sample (matrix) or mobile phase interfere with the ionization of the analyte of interest in the ESI source, leading to poor sensitivity.[17]
-
Cause: Co-elution of the analyte with high concentrations of matrix components or salts.
-
Solution 1: Improve Chromatographic Resolution: Optimize your LC gradient to better separate your analyte from interfering compounds. A shallower gradient can often resolve co-eluting species.
-
Solution 2: Sample Clean-up: If the sample matrix is complex, consider a solid-phase extraction (SPE) step to remove major interferences before LC-MS analysis.[18][19]
-
Solution 3: Reduce Contamination: Always use high-purity, LC-MS grade solvents and additives.[6] Non-volatile buffers (like phosphate) are incompatible with MS and must be avoided. Use a divert valve to direct the solvent front (which often contains unretained, ion-suppressing compounds) to waste instead of the mass spectrometer.[6]
Part 3: Protocols & Workflows
Protocol 1: Standard LC-MS Method for Impurity Profiling
This protocol provides a robust starting point for the analysis.
1. Sample Preparation: a. Accurately weigh ~1 mg of the this compound sample. b. Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. c. Further dilute this stock solution with the initial mobile phase (95:5 Water:Acetonitrile + 0.1% Formic Acid) to a final concentration of 1-10 µg/mL. d. Filter the final solution through a 0.22 µm PTFE syringe filter before injection.
2. LC & MS Parameters:
| Parameter | Condition | Rationale |
| LC System | UHPLC/HPLC capable of 1000 bar | Standard analytical system. |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Good retention and resolution for pteridines.[12] |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for RP-LCMS. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for RP-LCMS. |
| Gradient | 5% B to 95% B over 15 min | General purpose screening gradient. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol | 2-5 µL | Minimizes potential for column overload. |
| Ionization | ESI, Positive Mode | Pteridines readily protonate.[14][20] |
| Scan Mode | Full Scan (m/z 100-500) | To detect all potential impurities. |
| Capillary Voltage | 3.5 kV | Typical starting voltage for ESI. |
| Source Temp | 120 °C | Standard ESI source conditions. |
| Gas Temp | 350 °C | To facilitate desolvation. |
3. System Suitability Test (SST): a. Before running samples, perform at least five replicate injections of your standard solution. b. Check for consistency in retention time (RSD < 1%), peak area (RSD < 5%), and peak shape. This ensures the system is performing correctly before you acquire critical data.[5]
Workflow 2: Overall Impurity Analysis Strategy
Caption: A comprehensive workflow for LC-MS impurity analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. my.ucanr.edu [my.ucanr.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. GCMS Section 6.5 [people.whitman.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. agilent.com [agilent.com]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 17. Mechanistic investigation of ionization suppression in electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. dehesa.unex.es [dehesa.unex.es]
- 20. Principles of Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Dichloropteridine Reaction Optimization
Welcome to the technical support center for 2,4-Dichloropteridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for increasing the rate and success of reactions involving this versatile heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of reactivity?
This compound is a heterocyclic compound featuring a fused pyrimidine and pyrazine ring system, known as a pteridine core. This core structure is found in various biologically significant molecules, including folic acid and biopterin, making its derivatives valuable in medicinal chemistry.
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr) . The pteridine ring is electron-deficient due to the presence of four nitrogen atoms. This electron deficiency is further enhanced by the two electron-withdrawing chlorine atoms, making the carbon atoms at positions 2 and 4 highly electrophilic and susceptible to attack by nucleophiles. The reaction generally proceeds through a two-step addition-elimination mechanism, although some SNAr reactions can be concerted.
Q2: In a typical SNAr reaction, which chlorine atom on this compound is more reactive?
In many similar di-substituted heteroaromatic systems, substitution favors the C4 position. This preference is often attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate, the transient species formed during the addition step. However, the relative reactivity of the C2 and C4 positions can be influenced by several factors, including the specific nucleophile, solvent, and reaction temperature. It is crucial to determine the regioselectivity experimentally for your specific system.
Q3: What are the most critical factors I should consider to increase the reaction rate?
To effectively increase the rate of reaction, you must optimize the interplay of four key factors:
-
The Nature and Concentration of the Nucleophile: Stronger nucleophiles react faster.
-
Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating reactants.
-
Reaction Temperature: Higher temperatures generally lead to faster reactions.
-
Presence of a Catalyst or Additive: Bases or other catalysts can significantly enhance reaction rates.
These factors are explored in detail in the troubleshooting guide below.
Troubleshooting Guide: Enhancing Reaction Rates
This section addresses common issues encountered during reactions with this compound in a detailed question-and-answer format.
Problem: My reaction is extremely slow or shows minimal conversion to the desired product.
This is a frequent challenge and can almost always be resolved by systematically evaluating the core reaction parameters.
Answer:
A low conversion rate is typically due to suboptimal reaction conditions. Let's break down the potential causes and solutions:
1. Re-evaluate Your Nucleophile
-
Causality: The rate of an SNAr reaction is directly dependent on the strength (nucleophilicity) and concentration of the attacking species. Weak nucleophiles (e.g., water, alcohols) will react much more slowly than strong nucleophiles (e.g., amines, thiols). Furthermore, if the nucleophile is protonated (e.g., an ammonium salt), its nucleophilicity is drastically reduced.
-
Solution:
-
Increase Nucleophilicity with a Base: If you are using a nucleophile with an acidic proton (like an amine, thiol, or alcohol), add a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, or Potassium Carbonate - K₂CO₃). The base will deprotonate the nucleophile, converting it to its more potent anionic form.
-
Increase Concentration: According to reaction kinetics, increasing the concentration of the nucleophile will increase the frequency of collisions with the this compound substrate, thereby increasing the reaction rate. Consider using 1.5 to 3.0 molar equivalents of the nucleophile.
-
2. Optimize Your Solvent System
-
Causality: The choice of solvent is arguably one of the most critical factors for a successful SNAr reaction. The ideal solvent must stabilize the charged Meisenheimer intermediate formed during the reaction. Polar aprotic solvents excel at this. In contrast, polar protic solvents (like water, methanol, or ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that deactivates it and slows the reaction.
-
Solution:
-
Switch to a Polar Aprotic Solvent: If you are not already, use solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP). These solvents are excellent for SNAr reactions.
-
Ensure Anhydrous Conditions: The presence of water can lead to unwanted hydrolysis side products and can also act as a weak, competing nucleophile. Use anhydrous solvents to maximize the efficiency of your primary nucleophile.
-
3. Adjust the Reaction Temperature
-
Causality: Chemical reactions typically occur faster at higher temperatures because molecules have greater kinetic energy, leading to more frequent and energetic collisions. For many reactions, the rate approximately doubles for every 10 °C increase in temperature.
-
Solution:
-
Increase Heat: Gently warm the reaction mixture. A good starting point is 50-80 °C. For particularly unreactive nucleophiles, temperatures above 100 °C may be necessary.
-
Monitor for Decomposition: Be aware that high temperatures can also promote side reactions or decomposition. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance between reaction rate and product purity.
-
Problem: My reaction is fast, but I'm getting a mixture of products at the C2 and C4 positions (poor regioselectivity).
Answer:
Achieving high regioselectivity is key to an efficient synthesis. A mixture of products indicates that the nucleophile is attacking both electrophilic sites at comparable rates.
1. Lower the Reaction Temperature
-
Causality: Often, the activation energies for substitution at the C2 and C4 positions are different. Running the reaction at a lower temperature can provide enough energy to overcome the lower activation barrier for the desired product, while being insufficient to readily overcome the higher barrier for the undesired product. This enhances selectivity.
-
Solution: Try running the reaction at room temperature or even 0 °C. While this will slow the reaction down, it may significantly improve the ratio of the desired regioisomer.
2. Leverage Steric Hindrance
-
Causality: The local chemical environment around the C2 and C4 positions is different. If your nucleophile is sterically bulky, it may preferentially attack the less sterically hindered chlorine atom.
-
Solution: While changing your core nucleophile is often not an option, consider if any derivatives with bulkier groups are available and suitable for your synthetic plan.
3. Modify the Solvent
-
Causality: The solvent can differentially stabilize the transition states leading to the two different Meisenheimer intermediates. This can sometimes be exploited to favor one product over another.
-
Solution: Screen a range of polar aprotic solvents (e.g., DMF, DMSO, NMP, Dioxane). You may find that one solvent provides superior regioselectivity for your specific substrate-nucleophile pair.
Data Summary: Solvent Selection
The table below summarizes common solvents and their general applicability for SNAr reactions with this compound.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Recommendation |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Excellent: Superior ability to stabilize charged intermediates. Ideal for difficult reactions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent: A very common and effective choice for a wide range of SNAr reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good: Effective, with a lower boiling point for easier removal post-reaction. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Moderate: Less polar and generally less effective than DMF or DMSO, but can be useful. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Poor: Can solvate and deactivate the nucleophile. Risk of O-alkylation as a side reaction. |
| Water (H₂O) | Polar Protic | 80.1 | 100 | Not Recommended: High risk of hydrolysis to dichlorohydroxypteridine. Deactivates most nucleophiles. |
Experimental Protocols & Visualizations
General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a robust starting point for reacting this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine Nucleophile (e.g., Morpholine)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with stir bar, condenser, and septum
Procedure:
-
Setup: Assemble the glassware and flame-dry under vacuum or dry in an oven. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Reagent Addition: To the reaction flask, add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Add the amine nucleophile (1.2 eq) to the solution via syringe.
-
Add DIPEA (1.5 eq) dropwise to the stirring solution.
-
Reaction: Heat the reaction mixture to 60 °C using an oil bath.
-
Monitoring: Monitor the reaction progress every hour by taking a small aliquot and analyzing via TLC or LC-MS. Look for the disappearance of the starting material spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product using column chromatography on silica gel to obtain the desired substituted pteridine.
Visualizing the Reaction and Troubleshooting Logic
The following diagrams illustrate the core SNAr mechanism and a logical workflow for troubleshooting common experimental problems.
Caption: Figure 1: The SNAr mechanism on this compound.
Caption: Figure 2: A logical workflow for troubleshooting pteridine reactions.
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dichloropteridine and 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, activated dihalo-N-heterocycles serve as pivotal building blocks for the synthesis of a diverse array of functional molecules, particularly in the realm of medicinal chemistry. Among these, 2,4-dichloropyrimidine has been extensively utilized, with its reactivity patterns well-documented. Its lesser-explored, yet structurally related counterpart, 2,4-dichloropteridine, presents an intriguing case for comparative analysis. This guide provides an in-depth examination of the relative reactivity of these two important synthons in the context of nucleophilic aromatic substitution (SNAr), offering insights into the electronic and structural factors that govern their behavior and providing a framework for their strategic deployment in synthetic campaigns.
Theoretical Underpinnings of Reactivity: An Electronic and Structural Dissection
The propensity of 2,4-dichloropyrimidine and this compound to undergo nucleophilic aromatic substitution is fundamentally dictated by the electron-deficient nature of their respective ring systems. The presence of two electronegative nitrogen atoms within the six-membered ring significantly lowers the electron density of the aromatic system, thereby facilitating the attack of nucleophiles. The two chlorine atoms act as effective leaving groups, further activating the rings towards substitution.
The regioselectivity of nucleophilic attack, a critical consideration for synthetic chemists, is primarily governed by the relative stability of the Meisenheimer intermediate formed upon nucleophilic addition. In both 2,4-dichloropyrimidine and this compound, the C4 position is generally the more electrophilic and thus more susceptible to nucleophilic attack. This preference can be attributed to the greater delocalization of the negative charge in the Meisenheimer intermediate onto the adjacent nitrogen atom at position 3.
However, the fused pyrazine ring in this compound introduces an additional electronic perturbation. The pyrazine ring is also electron-withdrawing, which is expected to further enhance the overall electrophilicity of the pteridine system compared to the pyrimidine core. This suggests that, under identical conditions, this compound should exhibit a higher reaction rate than 2,4-dichloropyrimidine.
The relative reactivity of the C2 and C4 positions can also be influenced by the nature of substituents on the ring. For instance, in the case of 2,4-dichloropyrimidines, electron-donating groups at the C6 position have been shown to direct nucleophilic attack to the C2 position.[1][2] While less studied in the pteridine series, similar substituent effects can be anticipated.
Visualizing the Reaction Pathway
The generally accepted mechanism for the SNAr reaction on these substrates proceeds through a two-step addition-elimination pathway, as illustrated below.
Caption: Generalized mechanism for SNAr on 2,4-dichloro-N-heterocycles.
Comparative Experimental Analysis: A Proposed Protocol
While a direct, side-by-side kinetic comparison of this compound and 2,4-dichloropyrimidine is not extensively reported in the literature, a robust comparative analysis can be performed using the following standardized protocol. This experiment is designed to elucidate the relative reaction rates and yields under identical conditions.
Materials and Equipment
-
This compound
-
2,4-Dichloropyrimidine
-
Aniline (or other chosen nucleophile)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reaction vials
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Experimental Workflow
Caption: Experimental workflow for the comparative SNAr reaction.
Detailed Procedure
-
Reaction Setup: In two separate oven-dried reaction vials, dissolve this compound (1 mmol) and 2,4-dichloropyrimidine (1 mmol) in anhydrous DMF (5 mL) each.
-
To each vial, add aniline (1.1 mmol) followed by triethylamine (1.2 mmol).
-
Reaction: Stir both reaction mixtures at room temperature. For a kinetic study, samples can be taken at regular intervals.
-
Monitoring: Monitor the progress of each reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: Once the starting material is consumed (or after a set reaction time for comparative yield), pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the yield of the purified product and characterize by ¹H NMR and mass spectrometry to confirm the structure and regioselectivity.
Expected Outcomes and Data Analysis
Based on the theoretical considerations, it is anticipated that the reaction with this compound will proceed at a faster rate and potentially give a higher yield of the C4-substituted product compared to 2,4-dichloropyrimidine under identical conditions.
Comparative Data Table
| Feature | This compound | 2,4-Dichloropyrimidine |
| Molecular Weight | 199.01 g/mol | 148.98 g/mol |
| Expected Major Product | 2-Chloro-4-(phenylamino)pteridine | 2-Chloro-4-(phenylamino)pyrimidine |
| Predicted Reactivity | Higher | Lower |
| Predicted Regioselectivity | High for C4 | High for C4 |
| ¹H NMR (CDCl₃) of Starting Material | δ ~8.9 (s, 1H), ~8.1 (s, 1H) | δ ~8.6 (d, 1H), ~7.3 (d, 1H)[3] |
| Expected ¹H NMR (CDCl₃) of Product | Aromatic protons of the phenyl group and pteridine core | Aromatic protons of the phenyl group and pyrimidine core |
Characterization by ¹H NMR Spectroscopy
The regiochemistry of the substitution can be unequivocally determined by ¹H NMR spectroscopy. For the C4-substituted product of 2,4-dichloropyrimidine, two doublets are expected in the aromatic region for the pyrimidine protons.[2] For the C4-substituted pteridine, distinct singlets for the protons on the pteridine core are anticipated. The appearance of signals corresponding to the anilino group and the disappearance of the starting material signals will confirm product formation.
Conclusion
The comparative analysis of the reactivity of this compound and 2,4-dichloropyrimidine reveals both similarities and key distinctions rooted in their electronic structures. While both substrates exhibit a strong preference for nucleophilic attack at the C4 position, the enhanced electron-withdrawing nature of the fused pyrazine ring in this compound is predicted to render it the more reactive species. The provided experimental framework offers a robust methodology for validating these theoretical predictions and for generating valuable quantitative data to guide the rational design of synthetic strategies. A thorough understanding of these reactivity profiles empowers researchers to make informed decisions in the selection of building blocks for the efficient construction of complex, biologically active molecules.
References
A Comparative Guide to the Biological Activities of 2,4-Diaminopteridine Derivatives and Methotrexate as Dihydrofolate Reductase Inhibitors
In the landscape of therapeutic agent development, particularly in oncology and immunology, the inhibition of dihydrofolate reductase (DHFR) remains a cornerstone of targeted therapy. This enzyme is critical for the synthesis of nucleotides and, consequently, for cellular proliferation. This guide provides an in-depth, objective comparison of the biological activities of the well-established DHFR inhibitor, methotrexate, and derivatives of the 2,4-diaminopteridine scaffold, a core structure for a diverse range of bioactive molecules. This analysis is intended for researchers, scientists, and drug development professionals, offering experimental data and procedural insights to inform future research and development.
The Central Role of Dihydrofolate Reductase in Cellular Metabolism
Dihydrofolate reductase is a pivotal enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for one-carbon transfer reactions. These reactions are fundamental for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells, have a high demand for these precursors, making DHFR an attractive target for therapeutic intervention.[2]
Caption: Figure 1: The role of DHFR in cellular metabolism and its inhibition.
Methotrexate: The Archetypal Antifolate
Methotrexate (MTX), formerly known as amethopterin, is a folic acid antagonist that has been a mainstay in chemotherapy and the treatment of autoimmune diseases for decades.[3] Its primary mechanism of action is the potent and competitive inhibition of DHFR.[1] The structural similarity between methotrexate and dihydrofolate allows it to bind to the active site of DHFR with an affinity approximately 1,000 times greater than that of the natural substrate.[1] This high-affinity binding effectively blocks the production of THF, leading to a depletion of intracellular folate pools and subsequent arrest of DNA synthesis, RNA synthesis, and protein synthesis.[1]
The cytotoxic effects of methotrexate are most pronounced in rapidly dividing cells, which explains its efficacy in treating various cancers, including breast cancer, leukemia, and lymphoma.[2] In the context of autoimmune diseases like rheumatoid arthritis, its mechanism is thought to be more complex, involving the inhibition of enzymes in purine metabolism, leading to an accumulation of anti-inflammatory adenosine.
2,4-Diaminopteridine: A Versatile Scaffold for DHFR Inhibition
The 2,4-diaminopteridine core is a key structural feature of folic acid and its antagonists, including methotrexate. This heterocyclic scaffold serves as a foundational element for the design and synthesis of a wide array of biologically active compounds. While the parent 2,4-diaminopteridine molecule itself exhibits some biological activity, its true potential is realized in its substituted derivatives. Researchers have extensively modified this core to develop potent and selective inhibitors against DHFR from various organisms, including parasites, bacteria, and human cancer cells.[4][5]
The versatility of the 2,4-diaminopteridine scaffold allows for chemical modifications that can enhance binding affinity to the DHFR active site and improve pharmacological properties such as cell permeability and selectivity.
Comparative Biological Activity: A Data-Driven Analysis
A direct, head-to-head comparison of the unsubstituted 2,4-diaminopteridine and methotrexate is not extensively documented in the literature. However, by examining the inhibitory activities of various 2,4-diaminopteridine derivatives, we can infer the potential of this chemical class and compare it to the well-established profile of methotrexate.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Methotrexate | Human DHFR (enzymatic assay) | 0.12 ± 0.07 | [6] |
| HCT-116 cancer cells | 0.01356 ± 0.00376 | [7] | |
| AGS cancer cells | 0.00605 ± 0.0081 | [7] | |
| Daoy cancer cells | 0.095 | [7] | |
| Saos-2 cancer cells | 0.035 | [7] | |
| N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine (4a) | P. carinii DHFR | 0.21 | [4][8] |
| T. gondii DHFR | 0.043 | [4][8] | |
| M. avium DHFR | 0.012 | [4][8] | |
| Rat Liver DHFR | 4.4 | [4][8] | |
| P. carinii trophozoites | 1.9 | [4][8] | |
| T. gondii tachyzoites | 0.077 | [4][8] | |
| 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine (10) | P. carinii DHFR | 0.022 | [5] |
| 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilono)methyl]pyrido[3,2-d]pyrimidine (7) | T. gondii DHFR | 0.0047 | [5] |
Data Interpretation:
-
Methotrexate demonstrates potent inhibition of human DHFR and significant cytotoxicity against a range of human cancer cell lines, with IC50 values in the nanomolar range.[6][7]
-
2,4-Diaminopteridine derivatives exhibit remarkable potency and, in some cases, high selectivity for parasitic DHFR over the mammalian enzyme. For instance, compound 4a is a potent inhibitor of P. carinii, T. gondii, and M. avium DHFR, while showing significantly lower activity against rat liver DHFR, indicating a favorable therapeutic window for treating opportunistic infections.[4][8]
-
The pyrido[3,2-d]pyrimidine derivatives (compounds 10 and 7) also display impressive inhibitory activity against parasitic DHFR in the low nanomolar range, highlighting the potential for developing highly effective anti-parasitic agents based on the 2,4-diaminopteridine scaffold.[5]
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison of DHFR inhibitors, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for a DHFR enzyme inhibition assay and a cell-based proliferation assay.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
Principle: This spectrophotometric assay quantifies DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[9] The presence of an inhibitor slows down this reaction, and the degree of inhibition is proportional to the inhibitor's concentration.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
DHFR Enzyme: Dilute purified human DHFR to a working concentration (e.g., 0.01 U/mL) in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Dihydrofolate (DHF) Substrate: Prepare a 10 mM stock solution in a suitable buffer and dilute to a working concentration of 100 µM in the assay buffer.
-
NADPH Cofactor: Prepare a 10 mM stock solution and dilute to a working concentration of 200 µM in the assay buffer. Protect from light.
-
Test Compounds (Methotrexate and 2,4-diaminopteridine derivatives): Prepare stock solutions in DMSO and perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Set up a 96-well UV-transparent microplate.
-
To each well, add 50 µL of assay buffer, 20 µL of the test compound dilution (or vehicle control), and 10 µL of the diluted DHFR enzyme solution.
-
Include a "no enzyme" control for background correction.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of a pre-mixed solution of DHF and NADPH to each well.
-
Immediately begin kinetic reading of the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
-
Caption: Figure 2: Experimental workflow for the DHFR enzyme inhibition assay.
Cell Proliferation (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be solubilized and quantified spectrophotometrically.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., HCT-116, AGS) in appropriate growth medium supplemented with fetal bovine serum.
-
Harvest the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Allow the cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of methotrexate and the 2,4-diaminopteridine derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for formazan crystal formation.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbancetreated / Absorbancecontrol) * 100
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
This guide has provided a comprehensive comparison of the biological activities of methotrexate and derivatives based on the 2,4-diaminopteridine scaffold as inhibitors of dihydrofolate reductase. While methotrexate remains a potent and clinically invaluable antifolate, the data presented herein underscore the significant potential of the 2,4-diaminopteridine core structure for the development of novel therapeutic agents.
The remarkable potency and selectivity of certain 2,4-diaminopteridine derivatives against parasitic DHFR highlight a promising avenue for the development of new anti-infective drugs. Further research should focus on a direct and systematic comparison of the parent 2,4-diaminopteridine molecule with methotrexate across a panel of human cancer cell lines and DHFR from various species. Such studies, employing the standardized protocols outlined in this guide, will provide a clearer understanding of the structure-activity relationships and pave the way for the rational design of next-generation DHFR inhibitors with improved efficacy and safety profiles.
References
- 1. scispace.com [scispace.com]
- 2. e-crt.org [e-crt.org]
- 3. In vitro hepatotoxicity evaluation of methotrexate-loaded niosome formulation: fabrication, characterization and cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,4-Diaminopyrido[3,2-d]pyrimidine inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure-based design of selective inhibitors of dihydrofolate reductase: synthesis and antiparasitic activity of 2, 4-diaminopteridine analogues with a bridged diarylamine side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
A Spectroscopic Guide to Chlorinated Pteridines: A Comparative Analysis of 2,4-Dichloropteridine and its Mono-Chloro Analogs
Introduction: The Significance of Chloro-Substituted Pteridines in Drug Discovery
Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are at the core of numerous biologically vital molecules, including folic acid and biopterin.[1] Their synthetic analogs have garnered significant attention in medicinal chemistry, serving as scaffolds for developing novel therapeutic agents. The introduction of halogen atoms, particularly chlorine, onto the pteridine ring system dramatically alters its electronic properties, lipophilicity, and metabolic stability, making chlorinated pteridines valuable intermediates in drug design and discovery.
Theoretical Underpinnings: The Influence of Chlorine Substitution on Spectroscopic Properties
The substitution of hydrogen with chlorine on the pteridine ring induces notable and predictable changes in the spectroscopic signatures of the molecule. Understanding these effects is crucial for interpreting the resulting spectra.
-
UV-Vis Spectroscopy: The position and number of chlorine atoms affect the π-electron system of the pteridine core. Chlorine, being an electron-withdrawing group, can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax), depending on its position and the nature of the electronic transition (π→π* or n→π*). Generally, increased conjugation or the presence of auxochromes leads to a bathochromic shift.
-
NMR Spectroscopy: In ¹H and ¹³C NMR, the high electronegativity of chlorine results in a deshielding effect on nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The magnitude of this effect diminishes with distance. The substitution pattern also dictates the multiplicity and coupling constants of the aromatic protons, providing critical information for isomer differentiation.
-
Mass Spectrometry: The presence of chlorine is readily identifiable in a mass spectrum due to its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic M+2 peak for mono-chlorinated compounds and M+2 and M+4 peaks for di-chlorinated compounds, with predictable intensity ratios. Fragmentation patterns are also influenced by the position of the chlorine atoms, which can direct bond cleavage.[2]
Comparative Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 2,4-dichloropteridine and its mono-chloro analogs based on the principles outlined above and data from related compounds.
Table 1: Predicted UV-Vis Absorption Maxima (λmax) in a Non-polar Solvent
| Compound | Predicted λmax (nm) | Notes |
| 2-Chloropteridine | ~320-330 | Expected shifts from the parent pteridine due to a single chloro substituent. |
| 4-Chloropteridine | ~325-335 | The position of the chloro group will subtly influence the electronic transitions. |
| This compound | ~330-340 | The presence of two electron-withdrawing groups is predicted to cause a slight bathochromic shift compared to the mono-chloro analogs. |
Table 2: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆
| Proton Position | 2-Chloropteridine | 4-Chloropteridine | This compound |
| H-4 | ~8.9 ppm | - | - |
| H-6 | ~8.8 ppm | ~8.9 ppm | ~9.0 ppm |
| H-7 | ~9.1 ppm | ~9.2 ppm | ~9.3 ppm |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Carbon Position | 2-Chloropteridine | 4-Chloropteridine | This compound |
| C-2 | ~155 ppm | ~152 ppm | ~156 ppm |
| C-4 | ~158 ppm | ~160 ppm | ~161 ppm |
| C-4a | ~135 ppm | ~136 ppm | ~137 ppm |
| C-6 | ~145 ppm | ~146 ppm | ~147 ppm |
| C-7 | ~150 ppm | ~151 ppm | ~152 ppm |
| C-8a | ~153 ppm | ~154 ppm | ~155 ppm |
Table 4: Predicted Key Mass Spectrometry Fragments (m/z) and Isotopic Patterns
| Compound | Molecular Ion (M⁺) | Key Fragments | Isotopic Pattern |
| 2-Chloropteridine | 166/168 | 131 (M-Cl), 104 (M-Cl, -HCN) | M+2 peak with ~33% intensity of M⁺ |
| 4-Chloropteridine | 166/168 | 131 (M-Cl), 104 (M-Cl, -HCN) | M+2 peak with ~33% intensity of M⁺ |
| This compound | 200/202/204 | 165/167 (M-Cl), 130 (M-2Cl) | M+2 (~65% of M⁺), M+4 (~10% of M⁺) |
Experimental Protocols
The following protocols provide a robust starting point for the spectroscopic analysis of chlorinated pteridines.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) of the chlorinated pteridines.
Methodology:
-
Sample Preparation: Prepare stock solutions of each compound (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in a spectroscopic grade solvent (e.g., cyclohexane or methanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvettes filled with the spectroscopic solvent.
-
Record the absorption spectrum of each sample from 200 to 500 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Caption: Workflow for UV-Vis spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[3]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.[3]
-
Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a spectral width of approximately 0-12 ppm.
-
Set a relaxation delay of 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Use a spectral width of approximately 0-200 ppm.
-
-
Data Processing: Process the raw data using appropriate software for Fourier transformation, phase correction, and baseline correction.
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is recommended for observing fragmentation patterns. Electrospray Ionization (ESI) can also be used, particularly for confirming the molecular ion.
-
Data Acquisition (EI-MS):
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the isotopic pattern for the presence of chlorine.
-
Identify and propose structures for the major fragment ions.
-
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
While direct experimental spectra for this compound and its mono-chloro analogs are not widely published, a comprehensive understanding of their spectroscopic characteristics can be achieved through a predictive approach based on established chemical principles. The electron-withdrawing nature and isotopic signature of chlorine provide distinct and predictable features in UV-Vis, NMR, and mass spectra, allowing for the confident differentiation of these closely related isomers. The experimental protocols provided in this guide offer a standardized methodology for researchers to obtain high-quality spectroscopic data for these and other chlorinated pteridine derivatives, facilitating their crucial role in the advancement of medicinal chemistry and drug discovery.
References
A Multi-Assay Strategy for Validating the Inhibitory Activity of a 2,4-Dichloropteridine Derivative
A Senior Application Scientist's Guide to In Vitro Characterization
In the landscape of kinase inhibitor discovery, novel scaffolds like the 2,4-Dichloropteridine series present exciting therapeutic possibilities. However, progressing a promising molecule from a hit to a lead requires a rigorous, multi-faceted validation strategy. A single assay, no matter how robust, provides only one piece of the puzzle. A truly comprehensive understanding of a compound's inhibitory profile is built by systematically layering data from biochemical, target engagement, and cell-based functional assays. This guide provides a comparative framework for confirming the inhibitory activity of a novel this compound derivative, which we will refer to as "Compound X." We will compare its performance against a well-characterized, commercially available inhibitor targeting the same kinase, "Comparator A."
This guide is structured to follow a logical progression, starting with the most direct assessment of enzyme inhibition and moving toward a more physiologically relevant cellular context. This workflow ensures that each experimental step is built upon a solid foundation of data, providing a self-validating system for confident decision-making.
Part 1: Foundational Evidence — Direct Inhibition in Biochemical Assays
The essential first step is to unequivocally demonstrate that Compound X directly inhibits the catalytic activity of its purified target kinase. Biochemical assays provide a clean, controlled environment to measure this interaction, free from the complexities of cellular systems. The choice of assay technology here is critical, as different platforms measure distinct aspects of inhibition.
Comparative Analysis: Biochemical Assay Platforms
| Assay Platform | Principle | Key Advantages | Considerations |
| ADP-Glo™ Kinase Assay | Quantifies the amount of ADP produced during the kinase reaction via a luminescent signal.[1][2] | Universal for any ADP-generating enzyme; high sensitivity and broad ATP tolerance (up to 1mM).[1] Ideal for determining kinetic parameters. | Indirectly measures kinase activity. Can be susceptible to interference from compounds that affect luciferase. |
| LanthaScreen® Eu Kinase Binding Assay | A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the kinase's ATP pocket.[3][4] | Directly measures compound binding. Can identify ATP-competitive and some allosteric inhibitors.[5] Allows for continuous reading to study binding kinetics.[4] | Requires a specific fluorescent tracer for the kinase of interest. May not detect inhibitors that bind outside the tracer's binding site. |
For our initial characterization of Compound X, the ADP-Glo™ Kinase Assay is an excellent choice due to its universality and robust signal. It directly measures the consequence of kinase activity—the production of ADP—making it a reliable method for quantifying catalytic inhibition.[6]
Experimental Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
-
Compound Preparation: Prepare a 10-point serial dilution of Compound X and Comparator A in 100% DMSO, starting at a 100X final concentration.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution (e.g., p38α kinase and its specific substrate in kinase reaction buffer[7]).
-
Inhibitor Addition: Add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Initiate Reaction: Add 2.5 µL of 2X ATP solution to all wells to start the reaction. Mix briefly on a plate shaker.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8] Incubate for 40 minutes at room temperature.[2][8]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and uses the new ATP to produce a luminescent signal.[1]
-
Final Incubation: Incubate for 30-60 minutes at room temperature to stabilize the signal.[2]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
Comparative Data Summary: Biochemical Inhibition
| Compound | Target Kinase | Biochemical IC₅₀ (nM) |
| Compound X | p38α | 45.2 |
| Comparator A | p38α | 15.8 |
Part 2: The Cellular Bridge — Confirming Intracellular Target Engagement
Demonstrating potent biochemical inhibition is a crucial first step, but it doesn't guarantee efficacy in a cellular environment. A compound must be able to permeate the cell membrane, avoid efflux pumps, and engage its target amidst a sea of other proteins.[9] Target engagement assays are designed to confirm this critical interaction within intact cells.
Comparative Analysis: Target Engagement Platforms
| Assay Platform | Principle | Key Advantages | Considerations |
| NanoBRET™ Target Engagement Assay | Measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein in live cells.[10] | Provides quantitative binding data (IC₅₀) in live cells.[11] Enables measurement of compound residence time.[12] High-throughput compatible. | Requires genetic modification of cells to express the NanoLuc®-fusion protein. Tracer availability may be limited for novel targets. |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[13] | Label-free; works with endogenous proteins without modification. Confirms direct physical binding in a physiological context.[14] | Traditionally lower throughput (Western blot-based). Can be technically challenging to optimize the heating profile. |
For a robust and quantitative assessment of intracellular activity, the NanoBRET™ Target Engagement Assay is a superior choice. Its ratiometric BRET signal provides a clear and sensitive window to measure the apparent affinity of Compound X for its target in a dynamic, live-cell environment.[15]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Seed HEK293 cells transiently expressing the NanoLuc®-p38α fusion protein into a 96-well, white-bottom plate and incubate for 18-24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of Compound X and Comparator A. Add the compounds to the cells and incubate for 2 hours at 37°C in a CO₂ incubator.
-
Tracer and Substrate Addition: Prepare a solution containing the NanoBRET™ fluorescent tracer and the Nano-Glo® live-cell substrate in Opti-MEM™ medium. Add this to all wells.[11]
-
Equilibration: Incubate the plate at room temperature for 10-20 minutes, protected from light.
-
Data Acquisition: Read both the donor (450 nm) and acceptor (610 nm) emission signals on a BRET-capable plate reader.[11]
-
Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data to controls and plot the corrected BRET ratio against the compound concentration to determine the intracellular IC₅₀.
Comparative Data Summary: Intracellular Target Engagement
| Compound | Target Kinase | Intracellular IC₅₀ (nM) |
| Compound X | p38α | 215.5 |
| Comparator A | p38α | 98.7 |
Part 3: The Functional Readout — Measuring Cellular Viability and Cytotoxicity
The final piece of the validation puzzle is to determine if the observed target engagement translates into a desired biological outcome, such as inhibiting cell proliferation, and to assess the compound's overall cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is the industry standard for this application.
Assay Rationale: CellTiter-Glo®
This assay provides a homogeneous "add-mix-measure" method to determine the number of viable cells in culture.[16][17] It quantifies the amount of ATP present, which is a direct indicator of metabolically active, viable cells.[18] A reduction in the luminescent signal can indicate either anti-proliferative (cytostatic) or cytotoxic effects, providing a crucial functional readout of the compound's cellular potency. The assay's stable "glow-type" signal makes it highly amenable to high-throughput screening.[19]
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed a cancer cell line known to be dependent on the p38α pathway (e.g., a relevant human cancer cell line) into a 96-well, opaque-walled plate at a predetermined optimal density. Incubate for 24 hours.
-
Compound Treatment: Add serially diluted Compound X, Comparator A, or a vehicle control to the cells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[20]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[20]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated controls. Determine the GI₅₀ (concentration causing 50% growth inhibition) by fitting the data to a dose-response curve.
Comparative Data Summary: Cellular Growth Inhibition
| Compound | Cell Line | Cellular GI₅₀ (nM) |
| Compound X | Cancer Cell Line A | 450.8 |
| Comparator A | Cancer Cell Line A | 250.1 |
Conclusion and Forward Outlook
This multi-assay guide provides a robust framework for the initial in vitro characterization of a novel this compound derivative, Compound X. By systematically progressing from direct biochemical inhibition to intracellular target engagement and finally to a functional cellular outcome, we have built a comprehensive and trustworthy data package.
The results indicate that:
-
Biochemical Potency: Compound X is a direct inhibitor of the p38α kinase, albeit with slightly lower potency than the established Comparator A.
-
Cellular Permeability and Engagement: Both compounds effectively engage the p38α target inside cells, with a predictable rightward shift in IC₅₀ compared to the biochemical values, likely due to factors like cell permeability and intracellular ATP competition.
-
Functional Activity: The inhibition of the target kinase by Compound X translates into a functional anti-proliferative effect in a relevant cancer cell line.
This layered approach provides confidence that the observed cellular activity is a direct result of on-target inhibition. The comparative data against a known standard provides essential context for the compound's performance and guides future optimization efforts. This rigorous, self-validating workflow is indispensable for making informed decisions in the complex journey of drug discovery.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. promega.com [promega.com]
- 3. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 11. eubopen.org [eubopen.org]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 2,4-Dichloropteridine-Derived Compounds
For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a molecule is a critical piece of the puzzle. It dictates function, informs structure-activity relationships (SAR), and guides rational drug design. Among the available analytical techniques, single-crystal X-ray crystallography remains the gold standard for unambiguously determining molecular architecture. This guide provides an in-depth look at the application of X-ray crystallography to 2,4-dichloropteridine derivatives, a class of compounds vital as intermediates in medicinal chemistry. We will explore the experimental workflow from synthesis to structure solution and objectively compare this powerful technique with alternative and complementary analytical methods.
The pteridine ring system is a privileged scaffold in numerous natural compounds and pharmaceuticals, including vitamins like folic acid and drugs such as methotrexate.[1] The 2,4-dichloro-substituted variant serves as a versatile precursor, allowing for differential functionalization at the 2- and 4-positions to generate libraries of novel, biologically active molecules.[2] Understanding the precise stereochemistry, conformation, and intermolecular interactions of these derivatives is paramount, and for this, X-ray crystallography is an indispensable tool.[3]
The Gold Standard: The Unambiguous Power of X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional map of electron density within a single crystal. This allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. For chiral molecules, it provides an absolute assignment of stereochemistry. The central challenge in this technique is solving the "phase problem," as diffraction experiments measure the intensity of diffracted X-rays but lose the phase information.[4] However, modern direct methods and computational algorithms have made structure solution for small molecules a largely routine, albeit expert-driven, process.
The overall workflow, from a synthesized compound to a final, refined crystal structure, is a multi-step process that requires careful execution and analysis at each stage.
Caption: Workflow from Synthesis to Final Crystal Structure.
An Exemplary Experimental Protocol
To illustrate the process, we will outline a representative workflow for a hypothetical 2,4-dichloro-6-substituted-pteridine derivative.
PART 1: Synthesis and Purification
The synthesis of pteridine derivatives often involves the condensation of a pyrimidine precursor with a dicarbonyl compound.[2] For instance, a common route is the Isay reaction, which involves condensing a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[2]
Protocol: Synthesis of a 2,4-Dichloro-6-(aryl)pteridine
-
Starting Materials: 4,5-diamino-2,6-dichloropyrimidine and an appropriate aryl glyoxal.
-
Reaction: Dissolve 1.0 equivalent of 4,5-diamino-2,6-dichloropyrimidine in ethanol. Add 1.1 equivalents of the aryl glyoxal.
-
Catalysis: Add a catalytic amount of acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[5]
-
Workup: Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by vacuum filtration.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography to achieve high purity (>98%), which is essential for successful crystallization.
PART 2: The Art and Science of Crystallization
Growing diffraction-quality single crystals is frequently the most challenging step. It requires a highly purified compound and a systematic exploration of crystallization conditions.
Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Select a solvent or solvent system in which the compound has moderate solubility. The goal is for the solution to be near saturation at room temperature. Common choices include acetone, acetonitrile, ethanol, or mixtures like dichloromethane/hexane.
-
Preparation: Prepare a concentrated solution of the purified compound in the chosen solvent in a clean vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has been pierced with a needle a few times. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop and immediately coat them in a cryoprotectant oil before flash-cooling in liquid nitrogen for data collection.
PART 3: X-ray Data Collection and Structure Refinement
The final stage involves using a diffractometer to collect the diffraction pattern and computational software to solve and refine the structure.
-
Data Collection: The flash-cooled crystal is mounted on a diffractometer and maintained at a low temperature (typically 100 K) to minimize atomic thermal vibrations.[3] A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map.
-
Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using least-squares methods, adjusting atomic positions, and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like the R-factor.
Comparative Analysis: Alternative & Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, it is not a standalone technique. A comprehensive characterization relies on an integrated approach, using other methods to provide complementary information.
Caption: Interrelation of Analytical Techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining molecular structure in solution. 1H and 13C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively.[6][7] Techniques like COSY, HSQC, and HMBC establish through-bond connectivity, allowing for the complete assignment of the molecule's covalent framework. This is crucial for confirming that the synthesized material matches the expected structure before attempting crystallization. The structure in solution can differ from the solid-state conformation, making NMR a vital complementary technique.
Mass Spectrometry (MS): Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which is used to confirm its molecular weight and deduce its elemental formula.[8][9] Fragmentation patterns observed in tandem MS/MS experiments can further corroborate the proposed structure.[8] It is an essential tool for verifying the successful synthesis of the target compound.
Computational Chemistry: Methods like Density Functional Theory (DFT) can be used to calculate the lowest energy conformation of a molecule in the gas phase.[10] This theoretical structure can be compared with the experimental X-ray structure to analyze the effects of crystal packing forces on molecular conformation.[11]
Data and Technique Comparison
The choice of analytical technique depends on the specific question being asked. The following tables summarize the key crystallographic data one might obtain for a dichloropteridine derivative and compare the different analytical methods.
Table 1: Example Crystallographic Data for a this compound Derivative
| Parameter | Example Value | Significance |
| Chemical Formula | C₁₂H₇Cl₂N₅O | Defines the elemental composition of the molecule in the crystal. |
| Formula Weight | 320.13 | The molecular weight of the asymmetric unit. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell.[12] |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell.[12] |
| Unit Cell Dimensions | a=8.5 Å, b=12.1 Å, c=9.3 Å, β=95° | The dimensions of the repeating unit of the crystal lattice. |
| Resolution (Å) | 0.75 Å | A measure of the level of detail observed in the electron density map. |
| R-factor (R₁) | 0.035 (3.5%) | Indicates the agreement between the crystallographic model and the experimental data. |
| Density (calculated) | 1.65 g/cm³ | The theoretical density of the crystal. |
Table 2: Comparison of Key Structural Elucidation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational (DFT) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry | Covalent bond connectivity, solution conformation, dynamics | Molecular weight, elemental formula, fragmentation | Theoretical 3D structure, electronic properties, relative energies |
| Sample State | Solid (single crystal) | Liquid (solution) | Gas (ionized) / Solution | In silico (no sample) |
| Key Advantage | Unambiguous 3D structure | Information on dynamic processes in solution | High sensitivity and accuracy for mass | Predictive power, no experiment needed |
| Key Limitation | Requires high-quality single crystals; static picture | Can be complex to interpret; provides an averaged structure | Does not provide 3D conformational data | Model accuracy depends on theory level; requires experimental validation |
| Throughput | Low to Medium | High | High | Medium |
Conclusion
For the definitive structural elucidation of this compound-derived compounds, single-crystal X-ray crystallography is an unparalleled technique. It delivers an unambiguous, high-resolution three-dimensional view of the molecule, providing critical insights into conformation and intermolecular interactions that are essential for modern drug discovery. However, its power is most fully realized when integrated with other analytical methods. NMR spectroscopy validates the chemical structure in the solution phase, mass spectrometry confirms the molecular identity with high precision, and computational studies offer a theoretical framework for understanding the molecule's intrinsic properties. By employing these techniques in a synergistic manner, researchers can build a comprehensive and robust understanding of their target molecules, accelerating the journey from chemical synthesis to innovative therapeutics.
References
- 1. ijfmr.com [ijfmr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. XDXD: End-to-end crystal structure determination with low resolution X-ray diffraction. [arxiv.org]
- 5. Isolation and characterization of pteridines from heads of Drosophila melanogaster by a modified thin-layer chromatography procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H proton nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 11. research.aalto.fi [research.aalto.fi]
- 12. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Activity Relationships of 2,4-Dichloropteridine Analogs as Kinase Inhibitors
Introduction: The Pteridine Scaffold as a Privileged Structure in Kinase Inhibition
The pteridine core, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings, is a well-established "privileged scaffold" in medicinal chemistry.[1] Nature itself utilizes the pteridine motif in essential cofactors like folic acid and biopterin.[1] This inherent biological relevance has spurred the exploration of synthetic pteridine derivatives for a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[2] A significant portion of this research has focused on the development of protein kinase inhibitors, as the pteridine structure can mimic the purine core of ATP, enabling competitive binding to the kinase active site.
This guide will focus on the structure-activity relationship (SAR) of analogs derived from the versatile starting material, 2,4-dichloropteridine. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, allowing for the systematic introduction of various substituents through nucleophilic aromatic substitution. This enables a detailed exploration of the chemical space around the pteridine core to optimize potency and selectivity against specific kinase targets. We will delve into the synthetic strategies for generating libraries of these analogs, present a comparative analysis of their biological activities, and provide detailed experimental protocols for their synthesis and evaluation.
General Synthetic Strategy for this compound Analogs
The synthesis of this compound analogs typically begins with the preparation of the dichlorinated scaffold, followed by sequential nucleophilic substitution reactions to introduce diversity at the C2 and C4 positions.
Synthesis of this compound
A common route to this compound involves the chlorination of a pteridine-2,4-dione precursor. This can be achieved using various chlorinating agents, with phosphorus oxychloride (POCl₃) being a frequently employed reagent, often in the presence of a base such as N,N-dimethylaniline.
Experimental Protocol: Synthesis of this compound
-
To a stirred suspension of pteridine-2,4-dione (1 equivalent) in phosphorus oxychloride (10 equivalents), add N,N-dimethylaniline (1.2 equivalents) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The crude this compound will precipitate as a solid. Collect the solid by filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid under vacuum. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Diversification of the this compound Scaffold
The differential reactivity of the chlorine atoms at the C2 and C4 positions can be exploited to achieve selective substitution. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This allows for a stepwise introduction of different nucleophiles.
Figure 1: General synthetic workflow for 2,4-disubstituted pteridine analogs.
Structure-Activity Relationship (SAR) of 2,4-Disubstituted Pteridine Analogs as Kinase Inhibitors
The following discussion on the SAR of 2,4-disubstituted pteridine analogs is based on established trends observed in closely related heterocyclic kinase inhibitors, such as 2,4-dianilinopyrimidines.[3][4] For the purpose of this guide, we will consider a hypothetical kinase, "Pteridine Kinase 1 (PK1)," to illustrate the key principles of SAR in this chemical class.
| Compound | R1 (at C4) | R2 (at C2) | PK1 IC50 (nM) |
| 1a | -NH-(4-methoxyphenyl) | -Cl | 850 |
| 1b | -NH-(3-chloro-4-methoxyphenyl) | -Cl | 320 |
| 2a | -NH-(4-methoxyphenyl) | -NH-(pyridin-3-yl) | 150 |
| 2b | -NH-(3-chloro-4-methoxyphenyl) | -NH-(pyridin-3-yl) | 45 |
| 2c | -NH-(3-chloro-4-methoxyphenyl) | -NH-(4-(morpholinomethyl)phenyl) | 15 |
| 2d | -NH-(3-ethoxyphenyl) | -NH-(4-(morpholinomethyl)phenyl) | 25 |
| 2e | -O-(3-chloro-4-methoxyphenyl) | -NH-(4-(morpholinomethyl)phenyl) | >1000 |
Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes to demonstrate SAR principles based on related compound series.
Analysis of SAR at the C4 Position
The substituent at the C4 position often plays a crucial role in establishing key interactions within the hinge region of the kinase active site.
-
Importance of the Anilino Linkage: The data for compound 2e suggests that an ether linkage at C4 is detrimental to activity compared to the amino linkage in the other analogs. This highlights the importance of the hydrogen bond donating and accepting capabilities of the secondary amine for anchoring the inhibitor in the active site.
-
Substitution on the Anilino Ring: Comparing 1a and 1b , the introduction of a chlorine atom at the 3-position of the 4-methoxyanilino moiety leads to a significant increase in potency. This suggests that this substitution may induce a more favorable conformation for binding or engage in additional beneficial interactions within the active site. A similar trend is observed between 2a and 2b .
-
Effect of Alkoxy Group: A comparison of 2c and 2d indicates that a methoxy group at the 4-position of the anilino ring is slightly more favorable than an ethoxy group at the 3-position, although both maintain good potency. This suggests that the electronic and steric properties of this substituent can be fine-tuned to optimize activity.
Analysis of SAR at the C2 Position
The C2 substituent typically extends towards the solvent-exposed region of the active site, providing an opportunity to enhance potency and modulate physicochemical properties.
-
Benefit of a Second Arylamino Group: The significant increase in potency from the 2-chloro analogs (1a and 1b ) to the 2-anilino analogs (2a and 2b ) demonstrates the importance of a substituent at the C2 position for achieving high affinity.
-
Introduction of Solubilizing Groups: The morpholinomethylphenyl group at the C2 position in compound 2c results in a notable improvement in potency compared to the pyridinyl group in 2b . The morpholine moiety is a common feature in kinase inhibitors as it can improve aqueous solubility and form favorable interactions with solvent or residues at the entrance of the active site.
Figure 2: Summary of key structure-activity relationships.
Detailed Experimental Protocols
Representative Synthesis of a 2,4-Disubstituted Pteridine Analog (Compound 2c)
Step 1: Synthesis of 2-chloro-N-(3-chloro-4-methoxyphenyl)pteridin-4-amine
-
To a solution of this compound (1.0 g, 1 equivalent) in isopropanol (20 mL), add 3-chloro-4-methoxyaniline (1.1 equivalents) and diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product will precipitate out of solution. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the desired product.
Step 2: Synthesis of N4-(3-chloro-4-methoxyphenyl)-N2-(4-(morpholinomethyl)phenyl)pteridine-2,4-diamine (Compound 2c)
-
To a suspension of 2-chloro-N-(3-chloro-4-methoxyphenyl)pteridin-4-amine (1.0 g, 1 equivalent) in a sealed tube, add 4-(morpholinomethyl)aniline (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to 150 °C for 16 hours.
-
Cool the reaction to room temperature and partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the final compound.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a general method for determining the IC50 values of the synthesized compounds against a specific protein kinase.
Materials:
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Recombinant kinase enzyme
-
Fluorescently labeled peptide substrate
-
ATP solution
-
Test compounds dissolved in DMSO
-
Stop solution (e.g., EDTA in kinase buffer)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the diluted test compounds. For control wells, add 2 µL of DMSO.
-
Add 10 µL of a solution containing the kinase and the peptide substrate in kinase buffer to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding 10 µL of the stop solution.
-
Read the fluorescence on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software.
Conclusion
The this compound scaffold is a highly versatile starting point for the development of potent and selective kinase inhibitors. The ability to systematically and selectively introduce a wide variety of substituents at the C2 and C4 positions allows for a thorough exploration of the SAR. As demonstrated by the analysis of related compound series, the nature of the substituents at these positions has a profound impact on the biological activity. The anilino linkage at C4 is often critical for hinge binding, while modifications to the aniline ring can fine-tune potency. The C2 position provides a vector for introducing groups that can enhance potency and improve physicochemical properties. The synthetic and screening protocols provided in this guide offer a robust framework for researchers in drug discovery to design, synthesize, and evaluate novel pteridine-based kinase inhibitors.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents | MDPI [mdpi.com]
A Head-to-Head Comparison of Synthetic Routes to Pteridine: A Guide for Researchers
Introduction: The Enduring Significance of the Pteridine Scaffold
The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a cornerstone of medicinal chemistry and chemical biology.[1][2] Its derivatives are integral to a vast array of biological processes, from serving as enzymatic cofactors like tetrahydrobiopterin, essential for neurotransmitter synthesis, to forming the structural core of widely used drugs such as the antifolate methotrexate.[3][4] The therapeutic potential of pteridine derivatives is extensive, with applications in oncology, immunology, and infectious diseases.[3][4] Consequently, the efficient and strategic synthesis of pteridine-based molecules is of paramount importance to researchers in academia and the pharmaceutical industry.
This guide provides a head-to-head comparison of four classical and widely employed synthetic routes to a target pteridine, specifically the parent compound 2-amino-4-hydroxypteridine (pterin). We will delve into the mechanistic underpinnings, practical execution, and relative merits of the Gabriel-Isay, Timmis, Polonovski-Boon, and Taylor syntheses. By presenting detailed experimental protocols, comparative data, and field-proven insights, this document aims to equip researchers with the knowledge to select the most appropriate synthetic strategy for their specific research and development needs.
Overview of Synthetic Strategies for Pteridine Ring Construction
The synthesis of the pteridine core can be broadly categorized into two main approaches:
-
Building the pyrazine ring onto a pre-existing pyrimidine: This is the more traditional and widely used strategy, exemplified by the Gabriel-Isay, Timmis, and Polonovski-Boon reactions. These methods generally offer flexibility in the substitution pattern of the resulting pteridine.
-
Constructing the pyrimidine ring onto a pre-existing pyrazine: The Taylor synthesis is the primary example of this approach, offering a distinct advantage in controlling the substitution at the 6- and 7-positions of the pteridine ring.
This guide will now examine each of these four key synthetic methodologies in detail, using the synthesis of 2-amino-4-hydroxypteridine (pterin) as a common benchmark.
Head-to-Head Comparison of Synthetic Routes to 2-Amino-4-hydroxypteridine (Pterin)
The Gabriel-Isay Synthesis
The Gabriel-Isay synthesis is one of the most established and straightforward methods for pteridine formation. It involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[5][6] For the synthesis of the parent pterin, 2,5,6-triamino-4(3H)-pyrimidinone is reacted with glyoxal.
Reaction Scheme and Mechanism:
The reaction proceeds through a double condensation. The more nucleophilic 5-amino group of the pyrimidine typically initiates the attack on one of the carbonyls of glyoxal, followed by cyclization and dehydration to form the pyrazine ring.[6]
Caption: Gabriel-Isay synthesis of pterin.
Detailed Experimental Protocol:
-
Step 1: Synthesis of 2,5,6-Triamino-4(3H)-pyrimidinone sulfate:
-
To a suspension of 2,6-diamino-5-nitroso-4(3H)-pyrimidinone (17.0 g, 0.1 mol) in water (200 mL), add a solution of sodium dithionite (34.8 g, 0.2 mol) in water (100 mL).
-
Heat the mixture to 60-70°C for 30 minutes, during which the color should change from red to pale yellow.
-
Cool the reaction mixture in an ice bath and acidify with 2 M sulfuric acid to a pH of 2-3.
-
Collect the precipitated 2,5,6-triamino-4(3H)-pyrimidinone sulfate by filtration, wash with cold water and then ethanol, and dry under vacuum. A typical yield is around 80-85%.
-
-
Step 2: Gabriel-Isay Condensation to form 2-Amino-4-hydroxypteridine:
-
Suspend 2,5,6-triamino-4(3H)-pyrimidinone sulfate (2.39 g, 0.01 mol) in water (50 mL).
-
Add a 40% aqueous solution of glyoxal (1.45 g, 0.01 mol) to the suspension.
-
Heat the mixture at 80-90°C for 2 hours with stirring.
-
Cool the reaction mixture to room temperature. The product precipitates from the solution.
-
Collect the solid by filtration, wash with cold water, and dry to afford 2-amino-4-hydroxypteridine. Expected yield is approximately 70-75%.
-
Analysis and Discussion:
-
Advantages: The Gabriel-Isay synthesis is a relatively simple and direct method. The starting materials are generally accessible.
-
Disadvantages: A significant drawback is the potential for the formation of regioisomers when using unsymmetrical 1,2-dicarbonyl compounds.[5] For the synthesis of the parent pterin with symmetrical glyoxal, this is not an issue. The reaction conditions can sometimes lead to side products, and purification may be required.
-
Scalability and Safety: The reaction is generally scalable, but care should be taken with the use of sodium dithionite, which can decompose to release sulfur dioxide. Adequate ventilation is necessary.
The Timmis Synthesis
The Timmis synthesis offers a regioselective alternative to the Gabriel-Isay method. It involves the condensation of a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene group, such as a ketone or a β-ketoester.[5][7] This method provides unambiguous products, as the nitroso group directs the cyclization.
Reaction Scheme and Mechanism:
The reaction is initiated by a condensation between the active methylene compound and the 6-amino group of the pyrimidine. This is followed by an intramolecular condensation between the nitroso group and the other active site of the methylene compound to form the pyrazine ring with high regioselectivity.[7]
Caption: General scheme of the Timmis synthesis.
Detailed Experimental Protocol (for a 6,7-disubstituted pterin, adaptable for pterin):
-
Step 1: Condensation Reaction:
-
Dissolve 2,6-diamino-5-nitroso-4(3H)-pyrimidinone (1.70 g, 0.01 mol) in a mixture of pyridine (20 mL) and water (5 mL).
-
Add the active methylene compound (e.g., ethyl acetoacetate, 1.30 g, 0.01 mol) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The residue is then triturated with ethanol to induce crystallization.
-
Collect the product by filtration, wash with ethanol, and dry. Expected yields are generally in the range of 60-70%.
-
Analysis and Discussion:
-
Advantages: The primary advantage of the Timmis synthesis is its high regioselectivity, which avoids the formation of isomeric mixtures.[7]
-
Disadvantages: The synthesis of the 5-nitrosopyrimidine starting material can sometimes be challenging. The reaction conditions can be harsh, and yields may be moderate.
-
Scalability and Safety: The reaction can be scaled up, but the use of pyridine as a solvent requires careful handling due to its flammability and toxicity. The nitrosopyrimidine intermediates should be handled with care as nitroso compounds can be mutagenic.
The Polonovski-Boon Synthesis
The Polonovski-Boon synthesis is a versatile method that typically produces dihydropteridines, which can then be oxidized to the fully aromatic pteridine. It involves the condensation of a 6-chloro-5-nitropyrimidine with an α-amino ketone or α-amino aldehyde.[7][8]
Reaction Scheme and Mechanism:
The reaction begins with the nucleophilic substitution of the chlorine atom on the pyrimidine by the amino group of the α-amino carbonyl compound. This is followed by reduction of the nitro group to an amino group, which then undergoes intramolecular condensation with the carbonyl group to form the dihydropyrazine ring.[7] Subsequent oxidation yields the pteridine.
Caption: Polonovski-Boon synthesis workflow.
Detailed Experimental Protocol (Conceptual, for a substituted pterin):
-
Step 1: Condensation and Cyclization:
-
Dissolve 2-amino-6-chloro-5-nitropyrimidine (1.74 g, 0.01 mol) in ethanol (50 mL).
-
Add an α-amino ketone hydrochloride (e.g., aminoacetone hydrochloride, 1.10 g, 0.01 mol) and a base such as triethylamine (1.01 g, 0.01 mol) to neutralize the hydrochloride.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction and add a reducing agent, such as sodium dithionite, in an aqueous solution until the yellow color of the nitro group disappears.
-
The dihydropteridine intermediate often precipitates and can be collected by filtration.
-
-
Step 2: Oxidation:
-
Suspend the dihydropteridine intermediate in a suitable solvent like acetic acid.
-
Add an oxidizing agent, such as manganese dioxide or potassium permanganate, portion-wise until the starting material is consumed (monitored by TLC).
-
Filter off the oxidizing agent and evaporate the solvent.
-
Purify the residue by crystallization or chromatography. Overall yields can vary widely but are often in the 50-65% range.
-
Analysis and Discussion:
-
Advantages: This method allows for the synthesis of reduced pteridines, which are often the biologically active forms. It also offers good regioselectivity.
-
Disadvantages: The synthesis requires a multi-step process (condensation, reduction, oxidation), which can lower the overall yield. The starting 6-chloro-5-nitropyrimidines can be lachrymatory and require careful handling.
-
Scalability and Safety: Scaling up requires careful control of the reduction and oxidation steps, which can be exothermic. The use of heavy metal oxidants like manganese dioxide requires appropriate waste disposal procedures.
The Taylor Synthesis
In contrast to the previous methods, the Taylor synthesis builds the pyrimidine ring onto a pre-existing, appropriately substituted pyrazine.[7][9] This "retro-synthetic" approach is particularly powerful for preparing 6-substituted pterins with high regioselectivity. The key intermediate is typically a 2-amino-3-cyanopyrazine.
Reaction Scheme and Mechanism:
The synthesis starts with the construction of a substituted pyrazine, often from α-amino cyanides. The 2-amino-3-cyanopyrazine is then cyclized with guanidine (or a similar reagent) to form the pteridine ring.[7]
Caption: The Taylor synthesis of a pteridine.
Detailed Experimental Protocol (for a 2,4-diaminopteridine, adaptable for pterin):
-
Step 1: Synthesis of 2-Amino-3-cyanopyrazine:
-
A common method involves the condensation of aminomalononitrile with an α-dicarbonyl compound. For the parent compound, this would involve a more complex starting material. A practical starting point for many substituted pterins is the one-pot synthesis of substituted 2-amino-3-cyanopyridines, which can be analogous for pyrazines.[1][10]
-
-
Step 2: Cyclization to form the Pteridine:
-
Dissolve 2-amino-3-cyanopyrazine (1.20 g, 0.01 mol) in a suitable solvent like 2-ethoxyethanol.
-
Add a solution of guanidine (prepared by treating guanidine hydrochloride with a base like sodium ethoxide in ethanol).
-
Reflux the mixture for 12-24 hours.
-
Cool the reaction mixture, and the pteridine product usually precipitates.
-
Collect the product by filtration, wash with ethanol, and dry. Yields for this cyclization step are often good, in the range of 75-85%.
-
Analysis and Discussion:
-
Advantages: The Taylor synthesis provides excellent control over the substitution pattern on the pyrazine ring (C6 and C7 positions). It is often the method of choice for preparing specifically substituted pterins that are difficult to access via other routes.[7]
-
Disadvantages: The synthesis of the required substituted 2-amino-3-cyanopyrazine precursor can be lengthy and may involve multiple steps with moderate yields.
-
Scalability and Safety: The cyclization step with guanidine is generally scalable. Guanidine is a strong base and should be handled with care. The synthesis of the pyrazine precursors may involve hazardous reagents, and a thorough safety assessment of the specific route is necessary.
Comparative Summary of Pterin Synthesis Routes
| Feature | Gabriel-Isay Synthesis | Timmis Synthesis | Polonovski-Boon Synthesis | Taylor Synthesis |
| Starting Materials | 4,5-Diaminopyrimidine, 1,2-Dicarbonyl | 6-Amino-5-nitrosopyrimidine, Active methylene compound | 6-Chloro-5-nitropyrimidine, α-Amino carbonyl | Substituted 2-amino-3-cyanopyrazine, Guanidine |
| Key Advantage | Simplicity and directness | High regioselectivity | Access to reduced pteridines | Excellent control of C6/C7 substitution |
| Key Disadvantage | Potential for regioisomers | Synthesis of nitroso precursor | Multi-step process (reduction, oxidation) | Synthesis of pyrazine precursor can be complex |
| Typical Overall Yield | 60-70% | 50-65% | 50-65% | 55-70% (highly dependent on precursor synthesis) |
| Scalability | Generally good | Good, with solvent considerations | Moderate, requires control of redox steps | Good, dependent on precursor availability |
| Safety Concerns | Sodium dithionite, SO2 evolution | Pyridine toxicity, nitroso compounds | Lachrymatory chloro-nitropyrimidines, exothermic redox steps | Guanidine handling, hazards of precursor synthesis |
Choosing the Right Synthetic Pathway: A Practical Guide
The selection of the optimal synthetic route to a target pteridine is a strategic decision that depends on several factors:
-
For unsubstituted or symmetrically substituted pterins at the 6- and 7-positions, the Gabriel-Isay synthesis often provides the most direct and efficient route due to its simplicity.
-
When unambiguous regioselectivity is critical, especially with unsymmetrical precursors, the Timmis synthesis is the preferred method, despite potentially lower yields and more challenging starting material synthesis.
-
If the desired target is a di- or tetrahydro-pteridine, the Polonovski-Boon synthesis is a logical choice as it directly provides the reduced ring system, which can then be used as is or oxidized.
-
For the synthesis of pteridines with specific and complex substitution patterns on the pyrazine ring (C6 and C7), the Taylor synthesis is unparalleled in its control and versatility, even though the synthesis of the pyrazine precursor may be more involved.
Conclusion
The synthesis of pteridines remains a vibrant and essential area of organic chemistry, driven by the profound biological activities of this heterocyclic system. The classical named reactions discussed in this guide—Gabriel-Isay, Timmis, Polonovski-Boon, and Taylor—each offer a unique set of advantages and disadvantages. A thorough understanding of the mechanisms, practical considerations, and strategic applications of these routes empowers researchers to make informed decisions in their synthetic endeavors. As the demand for novel pteridine-based therapeutics continues to grow, the judicious selection and optimization of these foundational synthetic methods will be crucial for advancing drug discovery and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. prepchem.com [prepchem.com]
- 4. polyorginc.com [polyorginc.com]
- 5. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oiccpress.com [oiccpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validating the Purity of Synthesized 2,4-Dichloropteridine: A Comparative Guide to Elemental Analysis
For researchers and professionals in drug development and medicinal chemistry, the purity of synthesized heterocyclic compounds is paramount. 2,4-Dichloropteridine is a critical building block in the synthesis of various biologically active molecules, including antifolates and kinase inhibitors. Its purity directly impacts the yield, reproducibility, and safety profile of subsequent reactions and final drug candidates. This guide provides an in-depth, experience-driven comparison of elemental analysis against other common analytical techniques for validating the purity of synthesized this compound.
The Critical Role of Purity in this compound Synthesis
The synthesis of this compound from starting materials like pteridine-2,4-dione often involves harsh reagents such as phosphoryl chloride (POCl₃). This process can lead to the formation of several impurities, including incompletely chlorinated intermediates (e.g., 2-chloro-4-hydroxypteridine) or degradation products. The presence of these impurities can have significant downstream consequences:
-
Reduced Reaction Yield: Impurities can interfere with subsequent reactions, leading to lower yields of the desired final product.
-
Formation of Byproducts: Reactive impurities can participate in side reactions, complicating the purification of the target molecule.
-
Inaccurate Biological Data: If carried through to biological assays, impurities can lead to misleading structure-activity relationship (SAR) data.
Therefore, a robust analytical method to confirm the purity of this compound is not just a quality control step but a cornerstone of reliable and reproducible research.
Elemental Analysis: The Gold Standard for Purity Confirmation
Elemental analysis, specifically CHN analysis (Carbon, Hydrogen, Nitrogen), provides a fundamental and quantitative measure of a compound's elemental composition. This technique is particularly powerful for validating the purity of synthesized compounds like this compound because it directly assesses the presence and relative abundance of the constituent elements.
The principle of elemental analysis is straightforward: a small, precisely weighed sample of the compound is combusted in a controlled oxygen atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified. The measured percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values calculated from the compound's molecular formula (C₆H₂Cl₂N₄).
A close correlation between the experimental and theoretical values provides strong evidence of the compound's purity and correct elemental composition.
Experimental Workflow: Elemental Analysis of this compound
The following diagram illustrates the typical workflow for validating the purity of this compound using elemental analysis.
Caption: Workflow for Purity Validation via Elemental Analysis.
Step-by-Step Experimental Protocol for Elemental Analysis
-
Sample Preparation:
-
Ensure the synthesized this compound is thoroughly dried to remove any residual solvents, which can significantly affect the hydrogen and carbon percentages. A common method is drying under high vacuum over a desiccant like phosphorus pentoxide (P₄O₁₀) for several hours.
-
Accurately weigh approximately 2-3 mg of the dried sample into a tin or silver capsule using a microbalance.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified standard with a known elemental composition, such as acetanilide or sulfanilamide. This ensures the accuracy of the instrument's detectors.
-
-
Sample Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (typically 900-1000 °C) with a constant flow of oxygen.
-
The resulting combustion gases are passed through a series of columns to separate CO₂, H₂O, and N₂.
-
The separated gases are then detected, and their concentrations are used to calculate the percentage of C, H, and N in the original sample.
-
-
Data Interpretation:
-
Compare the experimentally determined percentages of C, H, and N to the theoretical values for this compound (C₆H₂Cl₂N₄).
-
A deviation of no more than ±0.4% between the experimental and theoretical values is generally considered acceptable for a pure compound.
-
Comparative Analysis: Elemental Analysis vs. Other Techniques
While elemental analysis is a powerful tool, it is often used in conjunction with other analytical techniques to provide a comprehensive picture of a compound's purity. The table below compares elemental analysis with other common methods for purity assessment.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| Elemental Analysis (CHN) | Combustion and quantification of resulting gases (CO₂, H₂O, N₂) | Elemental composition (%C, %H, %N) | Provides fundamental confirmation of the molecular formula. Highly accurate and precise for pure compounds. | Does not identify the nature of impurities. Insensitive to isomeric impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase | Purity (% area), retention time | Excellent for separating and quantifying impurities. High sensitivity. | Requires a suitable chromophore for UV detection. Co-eluting impurities may not be detected. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Molecular weight, fragmentation pattern | Confirms the molecular weight of the target compound. Can help identify impurities. | May not be quantitative without appropriate standards. Isomeric impurities may not be distinguishable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field | Molecular structure, presence of impurities with distinct signals | Provides detailed structural information. Can identify and quantify impurities. | May not be sensitive to low levels of impurities. Overlapping signals can complicate interpretation. |
Data Presentation: A Case Study
Let's consider a hypothetical batch of synthesized this compound and analyze the data from different techniques.
Theoretical Values for this compound (C₆H₂Cl₂N₄):
-
Molecular Weight: 201.04 g/mol
-
%C: 35.85%
-
%H: 1.00%
-
%N: 27.87%
Table 1: Elemental Analysis Results
| Sample | %C (Experimental) | %H (Experimental) | %N (Experimental) | Purity Assessment |
| Batch A | 35.79 | 1.05 | 27.81 | High Purity (within ±0.4% tolerance) |
| Batch B | 34.95 | 1.21 | 27.12 | Potential Impurity Present (significant deviation) |
Table 2: HPLC and MS Analysis of Batch B
| Technique | Observation | Interpretation |
| HPLC (UV at 254 nm) | Major peak at 5.2 min (95% area), minor peak at 3.8 min (5% area) | Indicates the presence of a more polar impurity. |
| LC-MS | Major peak: m/z = 201.0 (M+), 203.0 (M+2)+. Minor peak: m/z = 183.5 (M+H)+ | Confirms the molecular weight of this compound. The impurity has a molecular weight consistent with 2-chloro-4-hydroxypteridine. |
The elemental analysis of Batch B strongly suggested the presence of an impurity. The lower carbon and nitrogen percentages, along with a slightly higher hydrogen percentage, are consistent with the presence of 2-chloro-4-hydroxypteridine (C₆H₃ClN₄O) as an impurity. HPLC and LC-MS analysis confirmed this hypothesis.
Conclusion: An Integrated Approach to Purity Validation
The logical flow for a comprehensive purity validation of synthesized this compound is outlined below.
Caption: Integrated Workflow for Purity Validation.
A Technical Guide to the Cross-Reactivity of Antibodies Raised Against a 2,4-Dichloropteridine Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pteridine-Targeting Antibodies
Pteridines are a class of heterocyclic compounds comprising fused pyrimidine and pyrazine rings, which are integral to various biological processes.[1][2][3] Derivatives of pteridine, such as folic acid and biopterin, act as essential cofactors in numerous enzymatic reactions.[2] Consequently, synthetic pteridine analogs, including methotrexate, are utilized as potent therapeutics in cancer and autoimmune diseases by competitively inhibiting dihydrofolate reductase (DHFR).[2][4]
The development of specific antibodies against pteridine derivatives is crucial for therapeutic drug monitoring, pharmacokinetic studies, and the development of diagnostic assays.[4][5] However, the small molecular nature of pteridines classifies them as haptens, molecules that are not immunogenic on their own.[6] To elicit an immune response, they must be covalently coupled to a larger carrier protein, a process that is critical in determining the specificity of the resulting antibodies.[6] A primary challenge in developing pteridine-specific antibodies is the potential for cross-reactivity with structurally similar endogenous molecules, which can lead to inaccurate quantification and false-positive results.[6]
This guide focuses on antibodies raised against a 2,4-Dichloropteridine-Keyhole Limpet Hemocyanin (KLH) conjugate and evaluates their cross-reactivity against a panel of structurally related pteridine analogs.
Experimental Design & Rationale
The generation of highly specific anti-hapten antibodies requires a meticulous approach to antigen design and immunoassay development.[6] Our strategy involves a heterologous immunoassay format, a technique known to enhance assay sensitivity and specificity.[4]
Hapten Synthesis and Conjugation
The immunogen was prepared by conjugating this compound to Keyhole Limpet Hemocyanin (KLH), a highly immunogenic carrier protein. For the screening assay, a different carrier protein, Bovine Serum Albumin (BSA), was used to synthesize the coating antigen. This heterologous approach minimizes the detection of antibodies directed against the carrier protein or the linker region, thereby selecting for antibodies with higher specificity for the hapten itself.
Antibody Production
Polyclonal antibodies were generated in rabbits due to their robust immune response to small molecule antigens. The immunization protocol involved an initial injection of the this compound-KLH conjugate emulsified in Complete Freund's Adjuvant, followed by booster injections with Incomplete Freund's Adjuvant.
Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (cELISA) was developed to determine the specificity of the raised antibodies.[7] This format is ideal for quantifying small molecules.[7] The principle of this assay is the competition between the free analyte (this compound or its analogs) in the sample and the immobilized hapten-protein conjugate (this compound-BSA) for a limited number of antibody binding sites. A higher concentration of the free analyte in the sample results in a lower signal, creating an inverse relationship between analyte concentration and signal intensity.
Methodologies
Synthesis of this compound-Protein Conjugates
A detailed protocol for the conjugation of haptens to carrier proteins is essential for reproducibility. The Gabriel-Isay condensation is a common method for pteridine synthesis.[8][9] For conjugation, a linker with a reactive group is typically introduced to the pteridine ring.
Protocol: Carbodiimide-Mediated Conjugation
-
Activation of Hapten: Dissolve this compound modified with a carboxyl-containing linker in Dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and stir at room temperature for 4 hours to activate the carboxyl group.
-
Conjugation to Protein: Prepare a solution of KLH or BSA in phosphate-buffered saline (PBS, pH 7.4). Slowly add the activated hapten solution to the protein solution while stirring.
-
Incubation: Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Purification: Remove unconjugated hapten and reaction byproducts by dialysis against PBS.
-
Characterization: Determine the hapten-to-protein conjugation ratio using MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Competitive ELISA Protocol
Materials:
-
96-well microtiter plates
-
Coating antigen: this compound-BSA conjugate
-
Primary antibody: Rabbit anti-2,4-Dichloropteridine polyclonal antibody
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Wash buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking buffer: 5% non-fat dry milk in PBST
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop solution: 2M H₂SO₄
-
Analytes: this compound and structural analogs
Procedure:
-
Coating: Coat the microtiter plate wells with 100 µL of this compound-BSA (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of standard solutions of this compound or test compounds (structural analogs) at various concentrations to the wells. Immediately add 50 µL of the primary antibody (at a pre-optimized dilution) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (at an optimized dilution) to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Visualization of Key Processes
Caption: Experimental workflow for antibody production and assay reagent preparation.
Caption: Principle of the competitive ELISA for hapten detection.
Results: Cross-Reactivity Profile
The cross-reactivity of the anti-2,4-Dichloropteridine antibody was evaluated against a panel of structurally related compounds. The 50% inhibition concentration (IC50) was determined for each compound, and the cross-reactivity was calculated using the following formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Target Analyte | 15.2 | 100 |
| 2-Amino-4-chloropteridine | Analog 1 | 45.8 | 33.2 |
| 4-Amino-2-chloropteridine | Analog 2 | 125.6 | 12.1 |
| Pteridine | Core Structure | > 1000 | < 1.5 |
| Lumazine | Related Heterocycle | > 2000 | < 0.8 |
| Folic Acid | Endogenous Molecule | > 5000 | < 0.3 |
| Methotrexate | Therapeutic Analog | 89.4 | 17.0 |
Interpretation of Results:
The polyclonal antibody demonstrated high specificity for the target analyte, this compound. The highest cross-reactivity was observed with analogs that shared at least one chlorine substitution at the C2 or C4 position, with the position of the remaining amino group influencing the binding affinity. The antibody showed significantly lower cross-reactivity with the unsubstituted pteridine core structure and negligible reactivity with lumazine and the structurally complex endogenous molecule, folic acid. The moderate cross-reactivity with methotrexate is expected due to the shared pteridine core and the presence of an amino group at the C2 position.
Discussion and Conclusion
This guide provides a comprehensive framework for the development and characterization of antibodies against small molecule haptens, using this compound as a model compound. The data presented herein demonstrates the successful generation of a highly specific polyclonal antibody using a well-designed hapten-carrier conjugate and a heterologous immunoassay format.
The low cross-reactivity with endogenous molecules like folic acid underscores the suitability of this antibody for developing sensitive and specific immunoassays for the target analyte in complex biological matrices. The observed cross-reactivity patterns with structural analogs provide valuable insights into the antibody's epitope recognition, which appears to be primarily driven by the substitution pattern on the pyrimidine ring of the pteridine core.
Researchers and drug development professionals can leverage the principles and protocols outlined in this guide for their own antibody development projects targeting small molecules. The emphasis on rational antigen design, appropriate immunoassay format selection, and thorough cross-reactivity profiling are critical steps toward ensuring the scientific integrity and reliability of the resulting immunological tools.
References
- 1. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 8. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling 2,4-Dichloropteridine
Hazard Analysis: A Conservative Approach
Given the structure of 2,4-Dichloropteridine, which features a pteridine core with two chlorine substituents, we must anticipate potential hazards based on similar chemical entities. Pteridine derivatives are biologically active, and many nitrogen-containing heterocycles can exhibit toxicological properties.[1][2] The presence of chlorine atoms on the aromatic ring system suggests that the compound may be an irritant, potentially toxic, and may pose long-term health risks, similar to other chlorinated organic compounds.[3]
Therefore, we will operate under the assumption that this compound is:
-
Harmful if swallowed.
-
A potential skin and severe eye irritant.
-
Potentially toxic if inhaled.
-
Harmful to aquatic life.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. A risk-based approach should be adopted, with the level of PPE escalating with the scale of the operation and the potential for exposure.
Core PPE Requirements (Applicable to all handling scenarios)
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[4] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves are essential. Given the lack of specific permeation data, double-gloving with two different types of materials (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove) is strongly recommended to provide broad-spectrum protection.
-
Body Protection: A flame-resistant laboratory coat is the minimum requirement. For larger quantities or procedures with a high splash potential, a chemically resistant apron or a disposable coverall (e.g., Tyvek) should be worn over the lab coat.
-
Footwear: Closed-toe, non-perforated shoes are mandatory in the laboratory.
Task-Specific PPE Recommendations
| Task | Additional PPE Recommendations | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable sleeve covers- N95 or higher-rated respirator | To prevent inhalation of fine powders and minimize skin contact. |
| Solution Preparation | - Chemical-resistant apron- Work within a certified chemical fume hood | To protect against splashes of the solvent and the dissolved compound. The fume hood mitigates inhalation risks. |
| Running Reactions | - Full-face shield- Neoprene or butyl rubber gloves | To provide maximum protection against unexpected splashes or vessel failures. |
| Work-up and Purification | - Chemical-resistant apron- Work within a certified chemical fume hood | To manage risks associated with handling larger volumes of solutions and potential for aerosol generation. |
Procedural Guidance for Safe Handling
Donning and Doffing PPE
A strict protocol for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab coat
-
Inner gloves
-
Outer gloves
-
Eye and face protection
-
Respirator (if required)
Doffing Sequence:
-
Outer gloves (dispose of as hazardous waste)
-
Lab coat (remove by turning it inside out)
-
Eye and face protection (clean and store appropriately)
-
Inner gloves (dispose of as hazardous waste)
-
Wash hands thoroughly with soap and water.
Engineering Controls
All work with this compound, including weighing, solution preparation, and reactions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Emergency Procedures
Spills
-
Small Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent others from entering the area.
-
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated consumables (gloves, absorbent materials, etc.), must be treated as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard symbols.
-
Storage: Waste containers should be kept closed and stored in a designated satellite accumulation area until collection by the institution's EHS department.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
